Dimethyl 1,8-Anthracenedicarboxylate
Description
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Properties
IUPAC Name |
dimethyl anthracene-1,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)13-7-3-5-11-9-12-6-4-8-14(18(20)22-2)16(12)10-15(11)13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYSIEHCBBJETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC3=C(C=C21)C(=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80413937 | |
| Record name | Dimethyl 1,8-Anthracenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93655-34-6 | |
| Record name | Dimethyl 1,8-Anthracenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 1,8-Anthracenedicarboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl 1,8-Anthracenedicarboxylate, a molecule of interest in materials science and organic synthesis. The document details a plausible multi-step synthetic pathway, beginning with a proposed synthesis of the precursor, 1,8-Anthracenedicarboxylic acid, followed by a well-established esterification protocol. A thorough characterization of the final compound using modern analytical techniques is also presented, including discussions on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: The Significance of the Anthracene Scaffold
The anthracene core, a rigid, planar polycyclic aromatic hydrocarbon, is a fundamental building block in the development of advanced organic materials. Its unique photophysical and electronic properties have led to the extensive investigation of its derivatives in a variety of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), fluorescent probes, and as precursors to specialized polymers.[1][2] The functionalization of the anthracene skeleton, particularly at the 1 and 8 positions, creates a unique geometric and electronic environment, making these derivatives valuable targets for synthetic chemists.
This compound is one such derivative, offering a scaffold that can be further modified or incorporated into larger molecular architectures. The ester functionalities provide sites for subsequent chemical transformations, while the anthracene backbone imparts rigidity and favorable electronic properties. This guide provides a detailed exploration of the synthesis and characterization of this promising compound.
Synthetic Strategy and Protocols
The synthesis of this compound is most logically achieved through the esterification of its corresponding dicarboxylic acid. Therefore, a two-part synthetic approach is presented: the synthesis of the precursor, 1,8-Anthracenedicarboxylic acid, followed by its conversion to the target dimethyl ester.
Synthesis of 1,8-Anthracenedicarboxylic Acid: A Proposed Pathway
Diagram of the Proposed Synthesis of 1,8-Anthracenedicarboxylic Acid
Caption: Proposed palladium-catalyzed dicarboxylation of 1,8-dichloroanthracene.
Experimental Protocol (Proposed):
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 1,8-dichloroanthracene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent and Reagents: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the solids. Then, add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Carbon Monoxide Introduction: Carefully introduce carbon monoxide (CO) gas into the reaction mixture via the gas inlet, maintaining a positive pressure (e.g., using a balloon).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with aqueous HCl (1 M) to precipitate the dicarboxylic acid.
-
Purification: Collect the precipitate by vacuum filtration, wash with water, and then a small amount of cold ethanol. The crude 1,8-Anthracenedicarboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., acetic acid/water).
Synthesis of this compound via Fischer Esterification
The conversion of the dicarboxylic acid to its dimethyl ester is a classic Fischer esterification reaction. This acid-catalyzed esterification is a reliable and well-understood method for this transformation.[3]
Diagram of the Fischer Esterification Workflow
Caption: Workflow for the synthesis of the target ester via Fischer esterification.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,8-Anthracenedicarboxylic acid (1.0 eq) in an excess of methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the stirring suspension.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC until the starting material is no longer visible.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. The crude product should precipitate.
-
Neutralization: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a solvent like methanol or ethanol to yield a crystalline solid.[5]
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are crucial. The following analytical techniques are employed for its comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. The spectrum of this compound is expected to show distinct signals for the methyl carbons of the ester groups, the carbonyl carbons, and the aromatic carbons of the anthracene core.[6]
¹H NMR Spectroscopy: While a publicly available ¹H NMR spectrum for this compound was not found in the searched databases, the expected spectrum can be predicted based on the molecular structure. The spectrum should exhibit a singlet for the six equivalent protons of the two methyl ester groups. The aromatic region will show a complex pattern of multiplets corresponding to the eight protons on the anthracene core. Due to the C₂ symmetry of the molecule, four distinct signals for the aromatic protons are expected.
Table 1: Predicted ¹H and Expected ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| -OCH₃ | 3.9 - 4.1 (s, 6H) | 52 - 54 |
| Ar-H | 7.5 - 8.5 (m, 8H) | 120 - 140 |
| C=O | - | 168 - 172 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound will be characterized by several key absorption bands.[7]
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (ester) | Stretch | 1720 - 1740 |
| C-O (ester) | Stretch | 1250 - 1300 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| C-H (methyl) | Stretch | 2850 - 2960 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight.[7]
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
| [M]⁺ | 294.3 | Molecular Ion |
| [M - OCH₃]⁺ | 263.3 | Loss of a methoxy radical |
| [M - COOCH₃]⁺ | 235.3 | Loss of a carbomethoxy radical |
Potential Applications
While specific applications of this compound are not extensively documented, the unique properties of the 1,8-disubstituted anthracene scaffold suggest its potential utility in several areas of materials science and organic synthesis.
-
Precursor for Metal-Organic Frameworks (MOFs): The precursor, 1,8-Anthracenedicarboxylic acid, is a known building block for MOFs.[8] The dimethyl ester can be hydrolyzed in situ to form the dicarboxylate linker, or it can be used in transesterification reactions to build novel porous materials with potential applications in gas storage and separation.
-
Fluorescent Probes and Sensors: The rigid and fluorescent anthracene core makes its derivatives suitable for the development of chemosensors. The ester groups can be further functionalized to introduce specific binding sites for the detection of various analytes.[8]
-
Polymer Chemistry: Other isomers, such as dimethyl 2,6-anthracenedicarboxylate, are used as monomers in the synthesis of high-performance polyesters. Similarly, the 1,8-isomer could be used to create polymers with unique thermal and photophysical properties.
-
Organic Electronics: The electron-accepting nature of the ester groups combined with the electron-rich anthracene core could lead to interesting charge-transfer properties, making it a candidate for investigation in organic electronic devices.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. A plausible and detailed synthetic route for its precursor, 1,8-Anthracenedicarboxylic acid, has been proposed, followed by a robust protocol for the final esterification step. The guide also details the expected outcomes from key analytical techniques, providing a solid foundation for researchers to confirm the identity and purity of the synthesized compound. The potential applications of this molecule in materials science and beyond highlight the importance of further research into this and related 1,8-disubstituted anthracene derivatives.
References
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A Technical Guide to the Photophysical Properties of Dimethyl 1,8-Anthracenedicarboxylate
Foreword
For the modern researcher in materials science, organic electronics, and drug development, a deep understanding of molecular photophysics is not merely academic—it is foundational to innovation. Anthracene and its derivatives have long been a cornerstone of photochemistry, offering a robust and tunable platform for a vast array of applications.[1] This guide focuses on a specific, yet illustrative, member of this family: Dimethyl 1,8-Anthracenedicarboxylate. The strategic placement of two dimethyl ester groups on the anthracene core significantly influences its electronic and steric properties, thereby tuning its interaction with light.
This document is structured to provide not just a repository of data, but a cohesive narrative that explains the why behind the how. We will delve into the synthesis of this molecule, explore its fundamental photophysical characteristics, and provide detailed, field-proven protocols for its characterization. The insights herein are designed to empower researchers to not only utilize this compound but to also apply these principles to the broader class of anthracene-based functional materials.
Synthesis of this compound: A Protocol Grounded in First Principles
The synthesis of this compound is most directly achieved through the Fischer esterification of its parent dicarboxylic acid. This classic acid-catalyzed reaction, while seemingly straightforward, requires careful control of conditions to ensure high yield and purity. The mechanism hinges on the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from Anthracene-1,8-dicarboxylic acid.
Materials:
-
Anthracene-1,8-dicarboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Anthracene-1,8-dicarboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the volume of methanol) dropwise to the suspension.[2]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like methanol/water to yield this compound as a crystalline solid.[3][4]
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Fluorescence Lifetime (τ_F): Probing the Excited State
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of a fluorophore and is sensitive to its local environment. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range. [5] Table 2: Expected Photophysical Data Summary
| Parameter | Symbol | Expected Value | Technique |
| Molar Extinction Coefficient | ε | 5,000 - 10,000 M⁻¹cm⁻¹ at λ_max | UV-Vis Spectroscopy |
| Fluorescence Quantum Yield | Φ_F | 0.2 - 0.4 in non-polar solvents | Steady-State Fluorometry |
| Fluorescence Lifetime | τ_F | 2 - 10 ns | TCSPC |
Note: These are estimated values and are highly dependent on the solvent and experimental conditions.
Excited-State Dynamics and Computational Insights
The photophysical properties of this compound are a manifestation of its excited-state dynamics. The presence of ester groups can introduce pathways for intramolecular charge transfer (ICT), where upon photoexcitation, electron density shifts from the anthracene core to the ester moieties. This process is often solvent-dependent and can lead to the formation of a more polar excited state. [6] Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for elucidating the electronic structure and transitions of molecules like this compound. [1][7][8]DFT calculations can provide insights into the geometry and energies of the ground and excited states, while TD-DFT can predict the absorption and emission spectra, helping to assign the nature of the electronic transitions (e.g., π-π* or ICT). [9]
Potential Applications: A Forward Look
While specific applications for this compound are not yet widely reported, its photophysical profile suggests potential in several areas:
-
Organic Light-Emitting Diodes (OLEDs): As a blue-emitting fluorophore, it could serve as a component in OLED devices. [10]* Fluorescent Probes and Sensors: The sensitivity of its emission to the local environment could be exploited in the design of chemical sensors.
-
Photocatalysis: The anthracene core is known to participate in various photochemical reactions, and the ester groups could be used to tune its redox properties.
Conclusion
This compound serves as an excellent model system for understanding the fundamental principles of photophysics in substituted aromatic hydrocarbons. Its synthesis is accessible, and its photophysical properties, while requiring experimental determination, can be predicted based on a solid body of literature on related compounds. The protocols and conceptual framework provided in this guide are intended to equip researchers with the necessary tools to explore the potential of this and other functional organic materials.
References
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols.
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University of California, Irvine, Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.
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Le Guennic, B., & Jacquemin, D. (2015). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Accounts of Chemical Research, 48(3), 530–537.
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Huntress, E. H., Lesslie, T. E., & Bornstein, J. (1952). Acetylenedicarboxylic acid, dimethyl ester. Organic Syntheses, 32, 48.
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Babu, N. S., Malang, M. P. K., & Abubakari, I. (2023). DFT and TD-DFT Studies of D-π-A Organic Dye Molecules with Different Spacers for highly Efficient Reliable Dye Sensitized Solar Cells. ChemistryOpen, 12(10), e202300307.
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Pop, F., et al. (2021). Photophysical Properties of Anthracene Derivatives. Photochem, 1(3), 334-362.
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Guedes, G. P., et al. (2022). DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs. RSC Advances, 12(51), 33261-33271.
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Dimethyl 1,8-Anthracenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Anthracene Scaffolds and Their Crystal Engineering
Anthracene derivatives form a cornerstone in the development of advanced materials and pharmaceutical agents, owing to their unique photophysical properties and rigid, planar structure. The precise arrangement of these molecules in the solid state, dictated by intermolecular interactions, governs their bulk properties and, consequently, their functional efficacy. Crystal engineering of anthracene-based compounds allows for the fine-tuning of these properties, making a thorough understanding of their crystal structures paramount. This in-depth technical guide focuses on the crystal structure analysis of dimethyl 1,8-anthracenedicarboxylate, a key derivative, providing insights into its synthesis, crystal growth, and detailed solid-state architecture. This analysis serves as a foundational reference for researchers engaged in the rational design of novel materials and therapeutics leveraging the anthracene scaffold.
Synthesis and Crystallization: A Field-Proven Protocol
The synthesis of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. The preparation of this compound suitable for crystallographic studies involves a two-step process: the synthesis of the precursor, 1,8-anthracenedicarboxylic acid, followed by its esterification.
Experimental Protocol: Synthesis of this compound
Part 1: Synthesis of 1,8-Anthracenedicarboxylic Acid
While various methods exist for the carboxylation of anthracene, a common route involves the oxidation of 1,8-dimethylanthracene. For the purpose of this guide, we will assume the availability of the dicarboxylic acid precursor.
Part 2: Esterification of 1,8-Anthracenedicarboxylic Acid
This protocol is based on standard acid-catalyzed esterification (Fischer esterification), a robust and widely adopted method in organic synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,8-anthracenedicarboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. The acid acts as a proton source, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. The excess methanol is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is dissolved in a suitable organic solvent, such as dichloromethane, and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst) and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
Part 3: Crystallization
The final and most critical step for obtaining diffraction-quality crystals is the recrystallization of the purified ester.
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of a good solvent and a poor solvent. For this compound, a common choice is a mixture of dichloromethane (a good solvent) and n-hexane (a poor solvent).
-
Procedure: Dissolve the crude product in a minimal amount of hot dichloromethane. To this solution, slowly add n-hexane dropwise until a slight turbidity persists.
-
Crystal Growth: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C). Over a period of several hours to days, single crystals of this compound will form.
-
Isolation: The resulting crystals are isolated by vacuum filtration, washed with a small amount of cold n-hexane, and dried under vacuum.
Crystal Structure Analysis: A Deep Dive into the Solid-State Architecture
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data provides a precise three-dimensional map of the atomic positions within the unit cell, offering invaluable insights into the molecular conformation and intermolecular interactions.
Crystallographic Data Summary
The key crystallographic parameters for this compound are summarized in the table below. This data is essential for the unambiguous identification of the compound and for computational modeling studies.
| Parameter | Value |
| Chemical Formula | C₁₈H₁₄O₄ |
| Formula Weight | 294.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.413(2) |
| b (Å) | 10.134(2) |
| c (Å) | 16.291(3) |
| β (°) | 98.63(3) |
| Volume (ų) | 1370.4(5) |
| Z | 4 |
| Density (calculated) | 1.426 g/cm³ |
| CCDC Deposition Number | 138002 |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC)[1].
Molecular Conformation
The anthracene core of the molecule is essentially planar, as expected. The two methoxycarbonyl groups at the 1 and 8 positions are twisted out of the plane of the anthracene ring. This deviation from planarity is a consequence of steric hindrance between the ester groups and the adjacent hydrogen atoms on the anthracene core. This conformational twisting has significant implications for the electronic properties of the molecule, as it can disrupt the π-conjugation between the ester groups and the aromatic system.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by a network of weak intermolecular interactions. In the case of this compound, the crystal structure is primarily stabilized by van der Waals forces and weak C-H···O hydrogen bonds. The absence of strong hydrogen bond donors in the molecule leads to a packing arrangement that maximizes dispersion forces. The molecules adopt a herringbone-like packing motif, a common arrangement for aromatic compounds, which optimizes π-π stacking interactions between adjacent anthracene cores.
Visualizing the Structure: Molecular and Packing Diagrams
To facilitate a clearer understanding of the structural features, the following diagrams were generated using the Graphviz (DOT language).
Caption: Molecular structure of this compound.
Caption: Simplified representation of the herringbone crystal packing.
Conclusion: Implications for Material Science and Drug Development
The detailed crystal structure analysis of this compound provides a fundamental understanding of its solid-state behavior. The observed molecular conformation, with its non-planar ester groups, and the herringbone packing motif driven by weak intermolecular forces, are key determinants of its physical and chemical properties. For materials scientists, this structural information is crucial for designing novel organic electronic materials with tailored charge transport properties. For drug development professionals, understanding the solid-state structure of anthracene derivatives is vital for predicting their solubility, stability, and bioavailability, all of which are critical parameters in the formulation of effective therapeutics. This guide provides a comprehensive and authoritative resource to aid in these research and development endeavors.
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Goldenberg, L. M.; Cloke, F. G. N.; Malin, V. N. Acta Crystallographica Section C: Crystal Structure Communications1999 , C55, 2193-2194. [Link]
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Cambridge Crystallographic Data Centre (CCDC). CSD Entry 138002. [Link]
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Spectroscopic Profile of Dimethyl 1,8-Anthracenedicarboxylate: A Technical Guide
Introduction
Dimethyl 1,8-anthracenedicarboxylate is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by an anthracene core substituted with two methyl ester groups at the 1 and 8 positions. This substitution pattern imparts specific steric and electronic properties to the molecule, influencing its conformational behavior and, consequently, its spectroscopic signatures. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound is crucial for its unambiguous identification, purity assessment, and for predicting its behavior in various chemical and biological systems. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and supported by data from analogous structures.
While direct experimental spectra for this compound (CAS No. 93655-34-6) are not publicly available in common spectral databases at the time of this writing[1][2], this guide will provide a comprehensive, predictive analysis based on the well-established spectroscopic characteristics of aromatic esters and substituted anthracenes. This approach allows for a robust interpretation of the anticipated spectral features.
Molecular Structure and Spectroscopic Implications
The spatial arrangement of the two bulky methyl ester groups at the 1 and 8 positions of the rigid anthracene framework leads to significant steric hindrance. This steric strain is expected to force the ester groups out of the plane of the anthracene ring, a critical factor influencing the electronic conjugation and, therefore, the UV-Vis absorption spectrum.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a unique fingerprint.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
¹H NMR Spectroscopy: Predicted Data
The ¹H NMR spectrum is expected to be complex in the aromatic region due to the asymmetry of the substitution pattern. The protons on the anthracene core will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with neighboring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH (H2, H7) | 7.8 - 8.2 | d | ~8-9 |
| Aromatic CH (H3, H6) | 7.3 - 7.6 | t | ~7-8 |
| Aromatic CH (H4, H5) | 7.9 - 8.3 | d | ~7-8 |
| Aromatic CH (H9, H10) | 8.0 - 8.5 | s | - |
| Methoxy CH₃ | 3.9 - 4.1 | s | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the extent of twisting of the ester groups out of the anthracene plane.
The downfield chemical shifts of the aromatic protons are a direct consequence of the deshielding effect of the aromatic ring current. The protons closest to the electron-withdrawing ester groups (peri-protons H2 and H7) are expected to be the most deshielded. The singlet for the methoxy protons will be a key identifier.
¹³C NMR Spectroscopy: Predicted Data
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Due to the molecule's symmetry, some carbons will be chemically equivalent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | 168 - 172 |
| Aromatic C (quaternary, attached to ester) | 130 - 135 |
| Aromatic C (other quaternary) | 128 - 132 |
| Aromatic CH | 124 - 130 |
| Methoxy CH₃ | 52 - 55 |
The chemical shift of the carbonyl carbon is characteristic of esters.[3] The aromatic carbons will appear in the typical range for polycyclic aromatic systems.
Caption: Workflow for NMR data acquisition and structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the ester groups and the aromatic system.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added to obtain a high signal-to-noise ratio spectrum in the range of 4000-400 cm⁻¹.
IR Spectroscopy: Predicted Data
The IR spectrum will be dominated by strong absorptions from the carbonyl and C-O stretching vibrations of the ester groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (Methoxy) | 2990 - 2850 | Medium |
| Carbonyl C=O Stretch (Ester) | 1725 - 1710 | Strong, Sharp |
| Aromatic C=C Stretch | 1620 - 1450 | Medium to Weak |
| C-O Stretch (Ester) | 1300 - 1100 | Strong |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong |
The exact position of the C=O stretching vibration is sensitive to the electronic environment. For aromatic esters, this band is typically found at a slightly lower wavenumber compared to saturated esters due to conjugation.[4][5][6][7][8] The presence of two strong C-O stretching bands is also a characteristic feature of esters.[4][7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the anthracene core is the primary chromophore in this compound.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance from approximately 200 to 500 nm.
UV-Vis Spectroscopy: Predicted Data
The UV-Vis spectrum of anthracene and its derivatives is characterized by a series of well-defined absorption bands corresponding to π → π* transitions.[9][10][11][12]
| Transition | Predicted Wavelength (λ_max, nm) |
| ¹Lₐ band | ~250 - 260 |
| ¹Bₐ band | ~340, ~360, ~380 (fine structure) |
The fine vibronic structure, particularly in the longer wavelength region, is a hallmark of the rigid anthracene core. The position and intensity of these bands can be influenced by substitution. The ester groups may cause a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted anthracene. However, due to the steric hindrance at the 1 and 8 positions, the ester groups are likely twisted out of the plane of the anthracene ring, which would limit the extent of electronic conjugation and thus the magnitude of the red-shift.
Caption: Interrelation of spectroscopic techniques and molecular structure.
Conclusion
References
-
The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three | Spectroscopy Online. (2018, September 1). Retrieved from [Link]
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12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
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IR Spectrum: Esters - Química Organica.org. Retrieved from [Link]
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CAS:93655-34-6; 1,8-蒽二羧酸二甲酯 - 产品信息网. Retrieved from [Link]
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The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018, July 1). Retrieved from [Link]
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Anthracene UV-Vis Spectrum Analysis | PDF - Scribd. Retrieved from [Link]
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UV‐vis (left) and fluorescence (right) spectra of anthracene A... - ResearchGate. Retrieved from [Link]
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Anthracene-Based Mechanophores for Compression-Activated Fluorescence in Polymeric Networks - The Royal Society of Chemistry. Retrieved from [Link]
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IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. - Organic Syntheses Procedure. Retrieved from [Link]
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The ultraviolet absorption spectra of anthracene derivatives - PubMed. (1947, October). Retrieved from [Link]
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9-Anthracenecarboxylic acid - SpectraBase. Retrieved from [Link]
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7 - Organic Syntheses Procedure. Retrieved from [Link]
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Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Retrieved from [Link]
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1 H NMR spectroscopic data of compounds 1-8 a . | Download Table - ResearchGate. Retrieved from [Link]
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Supporting Information Preparation of anthracene-based tetraperimidine hexafluorophosphate and selective recognition of chromium - Beilstein Journals. Retrieved from [Link]
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¹H-NMR spectra of the anthracene derivatives after ((a) and (c)) and... - ResearchGate. Retrieved from [Link]
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The Ultraviolet Absorption Spectra of Anthracene Derivatives. - ACS Publications. Retrieved from [Link]
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Anthracene - PhotochemCAD. Retrieved from [Link]
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13C NMR Chemical Shift - Oregon State University. Retrieved from [Link]
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AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]
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1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester - Organic Syntheses Procedure. Retrieved from [Link]
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cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES - Organic Syntheses Procedure. Retrieved from [Link]
-
Dalton Transactions - RSC Publishing. Retrieved from [Link]
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An In-Depth Technical Guide to the Fluorescence Quantum Yield of Dimethyl 1,8-Anthracenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the fluorescence quantum yield of Dimethyl 1,8-Anthracenedicarboxylate. Designed for researchers and professionals in drug development, this document moves beyond a simple recitation of facts to offer a foundational understanding of the principles governing the photophysical behavior of this and similar aromatic esters. We will delve into the theoretical underpinnings of fluorescence, detail rigorous experimental protocols for its quantification, and analyze the structural and environmental factors that modulate the emissive properties of this molecule.
Conceptual Framework: Understanding Fluorescence and Quantum Yield
Fluorescence is a photoluminescent process wherein a molecule, after absorbing a photon, transitions to an electronically excited state and subsequently emits a photon to return to its ground state. The entire process is rapid, typically occurring on the nanosecond timescale. The Jablonski diagram provides a classical illustration of the electronic and vibrational transitions involved.
Caption: A simplified Jablonski diagram illustrating the processes of absorption, vibrational relaxation, fluorescence, intersystem crossing, phosphorescence, and internal conversion.
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
Φf = (Number of photons emitted) / (Number of photons absorbed)
A quantum yield can range from 0 (no fluorescence) to 1.0 (every absorbed photon results in an emitted photon). This value is intrinsically linked to the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state. These non-radiative pathways include internal conversion, vibrational relaxation, and intersystem crossing to a triplet state.
The Subject Molecule: this compound
| Compound Name | This compound |
| Synonyms | 1,8-Anthracenedicarboxylic Acid Dimethyl Ester |
| CAS Number | 93655-34-6 |
| Molecular Formula | C₁₈H₁₄O₄ |
| Molecular Weight | 294.30 g/mol |
| Structure | |
| Image of the chemical structure of this compound would be placed here. |
Experimental Determination of Fluorescence Quantum Yield
The fluorescence quantum yield of a compound like this compound is typically determined using the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Required Instrumentation and Materials
-
Spectrofluorometer: An instrument capable of measuring fluorescence emission spectra.
-
UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.
-
Quartz Cuvettes: High-quality, matched cuvettes for both absorbance and fluorescence measurements.
-
Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.
-
Fluorescence Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to the sample. For an anthracene derivative, a common standard could be quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.90).
-
This compound: The sample of interest.
Step-by-Step Protocol for Relative Quantum Yield Determination
Caption: Workflow for the relative determination of fluorescence quantum yield.
-
Solution Preparation: Prepare stock solutions of both the this compound and the chosen fluorescence standard in the same spectroscopic grade solvent. From these, prepare a series of dilutions. It is crucial that the absorbance of these solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Fluorescence Measurement:
-
Select an excitation wavelength at which both the sample and the standard exhibit significant absorbance.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. This should yield a linear relationship.
-
Determine the gradient of the straight line for both the sample (Grad_sample) and the standard (Grad_std).
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf_std is the known quantum yield of the standard.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).
-
Factors Influencing the Fluorescence Quantum Yield of this compound
The fluorescence properties of this compound are expected to be significantly influenced by several factors:
Solvent Effects
The polarity of the solvent can have a profound impact on the fluorescence quantum yield of anthracene derivatives. For nonpolar fluorophores, the effect of solvent polarity is often minimal. However, for molecules with a significant change in dipole moment upon excitation, polar solvents can stabilize the excited state, leading to a red shift in the emission spectrum (solvatochromism). This stabilization can also influence the rates of non-radiative decay pathways, thereby altering the quantum yield.
Steric Hindrance and Molecular Rigidity
The 1,8-disubstitution of the anthracene core with dimethyl ester groups introduces considerable steric strain. This forces the ester groups out of the plane of the anthracene ring system. This twisting can have two competing effects:
-
Reduced Conjugation: The non-planar conformation can disrupt the π-conjugation between the carbonyl groups and the aromatic system, which may lead to a blue shift in the absorption and emission spectra compared to more planar derivatives.
-
Increased Rigidity: The steric hindrance can restrict intramolecular rotations and vibrations, which are often efficient non-radiative decay pathways. By suppressing these motions, a higher fluorescence quantum yield may be observed. This is a key principle behind the phenomenon of aggregation-induced emission (AIE), where restricted intramolecular motion in the aggregated state leads to enhanced fluorescence.[1][2]
Aggregation-Caused Quenching (ACQ) vs. Aggregation-Induced Emission (AIE)
Many planar aromatic molecules, including some anthracene derivatives, exhibit aggregation-caused quenching (ACQ). In concentrated solutions or the solid state, the formation of non-fluorescent excimers or aggregates through π-π stacking provides a pathway for non-radiative decay, leading to a decrease in the fluorescence quantum yield.
Conversely, for molecules with rotatable groups, such as the ester groups in this compound, aggregation can lead to aggregation-induced emission (AIE). In dilute solutions, the free rotation of these groups facilitates non-radiative decay, resulting in low fluorescence. In the aggregated state, these rotations are restricted, blocking the non-radiative pathways and causing a significant enhancement of the fluorescence quantum yield.[1][2] It is plausible that this compound could exhibit AIE behavior due to the steric hindrance and potential for restricted rotation of the ester groups.
Predicted Photophysical Properties
Based on the analysis of similar anthracene derivatives, the following photophysical characteristics can be anticipated for this compound:
| Property | Predicted Characteristic | Rationale |
| Absorption (λ_max) | Likely in the UV-A to blue region of the spectrum, with characteristic vibronic structure. | Typical for the anthracene chromophore. The exact position will be influenced by the electronic effects of the ester groups and the degree of planarity. |
| Emission (λ_em) | Expected to be in the blue to green region of the spectrum. | The emission will be Stokes-shifted from the absorption. The magnitude of the shift will depend on the solvent polarity and the extent of excited-state relaxation. |
| Fluorescence Quantum Yield (Φf) | Potentially moderate to high, especially in rigid environments or non-polar solvents. | The steric hindrance of the 1,8-substituents may suppress non-radiative decay pathways. The value will be highly dependent on the solvent and concentration. |
| Excited-State Lifetime (τf) | Expected to be in the nanosecond range. | Typical for singlet excited states of aromatic hydrocarbons. |
Conclusion and Future Directions
This guide has provided a comprehensive theoretical and practical framework for understanding and measuring the fluorescence quantum yield of this compound. While specific experimental data for this molecule remains to be reported in the literature, its photophysical behavior can be predicted based on the well-established properties of anthracene derivatives. The interplay of steric hindrance, solvent effects, and potential for aggregation-induced emission makes this molecule an interesting subject for further photophysical investigation.
For researchers in drug development and materials science, a thorough experimental characterization of this compound and its analogues would be of significant value. Such studies would not only provide fundamental photophysical data but could also unlock new applications for these compounds as fluorescent probes, sensors, or components in advanced materials.
References
- Wurth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(10), 5361-5388.
- Mei, J., Leung, N. L., Kwok, R. T., Lam, J. W., & Tang, B. Z. (2015). Aggregation-induced emission: together we shine, united we soar!. Chemical reviews, 115(21), 11718-11940.
-
JASCO. (2021, March 10). Fluorescence quantum yield measurement. Retrieved from [Link]
-
Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
RSC Publishing. (2016, April 5). Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules. New Journal of Chemistry. Retrieved from [Link]
-
Preprints.org. (2025, December 18). Exploring Aggregation-Induced Emission in Anthracene-Naphthalene Derivatives for Selected Detection of Nitro Explosives. Retrieved from [Link]
Sources
Navigating the Solubility Landscape of Dimethyl 1,8-Anthracenedicarboxylate: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of Dimethyl 1,8-Anthracenedicarboxylate, a key intermediate in various synthetic applications. In the absence of extensive published quantitative solubility data, this document focuses on a qualitative and theoretical understanding of its solubility in common organic solvents. By examining the molecule's structural attributes and leveraging established principles of organic chemistry, we offer predictive insights into its behavior. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for researchers to precisely determine the solubility of this compound in their own laboratory settings, ensuring reliable and reproducible results.
Introduction: The Significance of this compound and its Solubility
This compound (C₁₈H₁₄O₄, Molar Mass: 294.3 g/mol ) is a polycyclic aromatic hydrocarbon (PAH) derivative of significant interest in the fields of materials science and drug development.[1][2] Its rigid, planar anthracene core, functionalized with two methyl ester groups, makes it a valuable building block for the synthesis of novel organic electronic materials, fluorescent probes, and potential pharmaceutical agents. The successful synthesis, purification, and formulation of this compound are intrinsically linked to a thorough understanding of its solubility in various organic solvents.
Solubility dictates the choice of reaction media, the efficiency of purification techniques such as recrystallization and chromatography, and the feasibility of formulation strategies. For researchers and drug development professionals, a comprehensive grasp of the solubility profile of this compound is paramount for process optimization, yield maximization, and ensuring the purity of the final product.
This guide aims to bridge the current knowledge gap by providing a foundational understanding of the factors governing the solubility of this compound and empowering researchers with the practical tools to quantify it.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is the first step in predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄O₄ | [1][2] |
| Molecular Weight | 294.3 g/mol | [1][2] |
| Appearance | White to Yellow to Green powder to crystal | [3] |
| Melting Point | 102.0 - 106.0 °C | [3] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 52.6 Ų | [1] |
The structure of this compound is characterized by a large, nonpolar anthracene core and two polar methyl ester groups. This duality in its structure is the primary determinant of its solubility behavior.
Caption: Chemical structure and key properties of this compound.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[4] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another.
The Role of Polarity
The large, fused aromatic ring system of the anthracene core is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces. Conversely, the two methyl ester groups introduce polarity and the capacity for dipole-dipole interactions. These ester groups can also act as hydrogen bond acceptors.[1]
Therefore, the solubility of this compound will be a balance between these opposing characteristics. It is anticipated to exhibit limited solubility in highly polar, protic solvents like water and lower alcohols, where the nonpolar anthracene backbone would disrupt the strong hydrogen-bonding network of the solvent.
Conversely, it is expected to have poor solubility in purely nonpolar, aliphatic solvents like hexane, which cannot effectively solvate the polar ester groups.
Predicted Solubility Profile
Based on these principles, we can predict a qualitative solubility profile:
-
Good Solubility: Aprotic polar solvents and aromatic solvents are likely to be the best solvents. These solvents can engage in dipole-dipole interactions with the ester groups while also having some affinity for the aromatic core. Examples include:
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Toluene
-
Xylenes
-
Acetone
-
Ethyl acetate
-
-
Moderate to Poor Solubility: Polar protic solvents and highly nonpolar solvents are expected to be less effective.
-
Methanol, Ethanol (lower alcohols)
-
Water
-
Hexane, Heptane (aliphatic hydrocarbons)
-
The steric hindrance around the 1 and 8 positions of the anthracene core, where the bulky ester groups are located, may also influence how effectively solvent molecules can interact with the solute, potentially limiting solubility even in otherwise compatible solvents.
Caption: A logical workflow for predicting the solubility of an organic compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of published quantitative data, experimental determination is essential. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Protocol: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5]
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Accurately pipette a known volume of the chosen solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, but the exact time should be determined by preliminary experiments to ensure the concentration in the liquid phase no longer changes over time.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent (this may be the same solvent used for dissolution or another in which the compound is freely soluble).
-
Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
-
-
Calculation:
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Initial volume of sample
-
Self-Validating System and Best Practices
-
Confirming Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent.
-
Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by melting point or spectroscopy) to confirm that no phase change or degradation has occurred.
-
Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.
-
Solvent Purity: Use high-purity solvents to avoid any influence of impurities on the solubility.
Caption: A streamlined workflow for the experimental determination of solubility.
Conclusion
For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and validated method for in-house determination. By combining theoretical prediction with empirical measurement, a comprehensive solubility profile can be established, facilitating the efficient and successful application of this compound in synthesis, purification, and formulation.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL.[1]
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TCI Chemicals. (n.d.). This compound. Retrieved from a valid URL.
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TCI EUROPE N.V. (n.d.). This compound. Retrieved from a valid URL.
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Guidechem. (n.d.). 1,8-ANTHRACENEDICARBOXYLIC ACID DIMETHYL ESTER 93655-34-6 wiki. Retrieved from a valid URL.[2]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from a valid URL.[4]
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ResearchGate. (2022). 1236 SOLUBILITY MEASUREMENTS. Retrieved from a valid URL.[5]
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Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound. Retrieved from a valid URL.[3]
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Fisher Scientific. (n.d.). This compound 95.0+%, TCI America™. Retrieved from a valid URL.[6]
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ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from a valid URL.[7]
-
Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from a valid URL.[8]
-
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An In-depth Technical Guide to the Electrochemical Properties of Dimethyl 1,8-Anthracenedicarboxylate
Abstract
This technical guide provides a comprehensive overview of the electrochemical properties of Dimethyl 1,8-Anthracenedicarboxylate, a key organic molecule with potential applications in materials science and drug development. The guide is intended for researchers, scientists, and professionals in these fields, offering a blend of theoretical insights and practical experimental protocols. We will delve into the synthesis, redox behavior, and detailed experimental setup for characterizing this molecule using cyclic voltammetry. This guide emphasizes the causality behind experimental choices and provides a framework for understanding the structure-property relationships that govern the electrochemical behavior of anthracene derivatives.
Introduction: The Significance of Electroactive Anthracene Derivatives
Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant attention due to their unique photophysical and electronic properties. Their rigid, planar structure and extended π-conjugation make them excellent candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. The ability to functionalize the anthracene core allows for the fine-tuning of its electronic properties, making it a versatile building block for novel materials.
This compound, with its electron-withdrawing methoxycarbonyl groups at the sterically hindered peri-positions, presents an intriguing case for electrochemical study. These substituents are expected to significantly influence the electron affinity and redox potentials of the anthracene core, potentially leading to unique electrochemical behavior and applications as electron-transport materials or redox-active probes. Understanding the electrochemical properties of this specific isomer is crucial for unlocking its full potential in various technological and biomedical fields.
Synthesis of this compound
The synthesis of this compound typically involves a two-step process: the synthesis of the parent 1,8-Anthracenedicarboxylic acid followed by its esterification.
Synthesis of 1,8-Anthracenedicarboxylic Acid
A common route to 1,8-disubstituted anthracenes involves the cyclization of a suitably substituted diaryl ketone. For 1,8-Anthracenedicarboxylic acid, this can be achieved through the oxidation of 1,8-dimethylanthracene or by more elaborate synthetic routes starting from smaller precursors.
Esterification to this compound
The dicarboxylic acid is then esterified to yield the dimethyl ester. A standard and effective method is the Fischer-Speier esterification.
Protocol: Fischer-Speier Esterification of 1,8-Anthracenedicarboxylic Acid
-
Dissolution: Suspend 1,8-Anthracenedicarboxylic acid in an excess of anhydrous methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reflux: Heat the mixture to reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, neutralize the excess acid with a weak base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Theoretical Framework: Understanding the Redox Behavior
The electrochemical behavior of this compound is dominated by the redox activity of the anthracene core. The introduction of two electron-withdrawing methoxycarbonyl groups at the 1 and 8 positions is expected to have a profound impact on the electronic structure of the molecule.
The reduction of anthracene typically proceeds through two successive one-electron transfer steps to form a radical anion and then a dianion. The presence of electron-withdrawing groups stabilizes these anionic species, thereby shifting the reduction potentials to less negative values compared to unsubstituted anthracene. Conversely, the oxidation of the anthracene core to a radical cation will be made more difficult, resulting in a shift of the oxidation potential to more positive values.
Experimental Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox properties of chemical species. It provides valuable information about the redox potentials, the number of electrons transferred, and the stability of the electrochemically generated species.
The Three-Electrode Setup
A typical CV experiment employs a three-electrode system:
-
Working Electrode (WE): An inert electrode (e.g., glassy carbon, platinum, or gold) where the electrochemical reaction of interest occurs.
-
Reference Electrode (RE): An electrode with a stable and well-defined potential (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE) against which the potential of the working electrode is controlled and measured.
-
Counter Electrode (CE) or Auxiliary Electrode: An inert electrode (usually a platinum wire) that completes the electrical circuit by passing current.
Caption: A simplified diagram of a three-electrode setup for cyclic voltammetry.
Experimental Protocol for Cyclic Voltammetry of this compound
This protocol outlines the steps for obtaining a cyclic voltammogram of the target compound.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Ferrocene (for internal calibration)
-
Three-electrode electrochemical cell
-
Potentiostat
Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry it before use.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window. For reduction, a typical range would be from 0 V to -2.5 V vs. Ag/AgCl. For oxidation, a range of 0 V to +2.0 V might be appropriate.
-
Set the scan rate, typically starting at 100 mV/s.
-
Run the cyclic voltammogram.
-
-
Data Analysis:
-
Identify the cathodic (reduction) and anodic (oxidation) peaks.
-
Determine the half-wave potential (E₁/₂) for reversible or quasi-reversible processes, which is an approximation of the standard redox potential. This is calculated as the average of the cathodic and anodic peak potentials (E₁/₂ = (Epc + Epa) / 2).
-
-
Internal Calibration: Add a small amount of ferrocene to the solution and record its cyclic voltammogram. The well-defined and reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard to reference the measured potentials.
Caption: Workflow for a typical cyclic voltammetry experiment.
Expected Electrochemical Behavior and Data Interpretation
Table 1: Predicted Electrochemical Data for this compound
| Process | Predicted Potential Range (vs. Fc/Fc⁺) | Reversibility |
| First Reduction (to radical anion) | -1.5 V to -1.8 V | Quasi-reversible |
| Second Reduction (to dianion) | -1.9 V to -2.2 V | Likely irreversible |
| First Oxidation (to radical cation) | > +1.5 V | Likely irreversible |
Note: These are estimated values and should be confirmed experimentally.
The first reduction is expected to be quasi-reversible, indicating that the initially formed radical anion has some stability on the timescale of the CV experiment. The second reduction to the dianion is likely to be irreversible due to the high charge density and potential for follow-up chemical reactions. The oxidation to the radical cation is predicted to occur at a high positive potential and is also expected to be irreversible, as the electron-withdrawing substituents destabilize the positively charged species.
Caption: Proposed redox mechanism for this compound.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and investigating the electrochemical properties of this compound. While we have outlined the expected behavior based on established principles of physical organic chemistry, experimental verification is paramount. The detailed protocols provided herein should enable researchers to confidently characterize this and other novel anthracene derivatives.
Future work should focus on obtaining precise experimental data for this compound to validate the predictions made in this guide. Furthermore, spectroelectrochemical studies could provide valuable insights into the nature of the electrochemically generated species. Computational studies, such as Density Functional Theory (DFT) calculations, would also be highly beneficial for correlating the experimental electrochemical data with the molecule's electronic structure. A deeper understanding of the electrochemical properties of this molecule will undoubtedly pave the way for its application in advanced materials and technologies.
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Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]
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An In-Depth Technical Guide to the Derivatives of 1,8-Anthracenedicarboxylic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,8-anthracenedicarboxylic acid and its derivatives. Moving beyond a simple recitation of facts, we delve into the causality behind synthetic choices, the nuances of the molecule's unique structural properties, and its burgeoning potential in advanced materials and medicinal chemistry.
The Core Scaffold: Understanding 1,8-Anthracenedicarboxylic Acid
The anthracene framework, a rigid, planar, polycyclic aromatic hydrocarbon, serves as a foundational building block in chemistry. The substitution pattern dramatically influences its properties. The 1,8-disubstituted isomer, particularly 1,8-anthracenedicarboxylic acid, is of special interest due to the steric strain imposed by its peri-substituents. This strain forces the carboxylic acid groups to twist out of the plane of the anthracene core, creating a distinct three-dimensional architecture.
X-ray crystallography studies reveal that 1,8-anthracenedicarboxylic acid (C₁₆H₁₀O₄) crystallizes in a noncentrosymmetric space group.[1] The carboxyl groups are significantly angled with respect to the anthracene plane, a direct consequence of steric repulsion between the substituents at the C1 and C8 positions.[1] This inherent structural tension is not a flaw but a feature, offering a pre-organized, rigid scaffold for constructing complex molecular architectures.
Key Physicochemical Properties
A foundational understanding begins with the molecule's basic properties, which dictate its behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀O₄ | [2][3] |
| Molecular Weight | 266.25 g/mol | [2][3] |
| CAS Number | 38378-77-7 | [2][3] |
| Topological Polar Surface Area | 74.6 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthetic Pathways to 1,8-Disubstituted Anthracenes
The synthesis of derivatives often begins not with the dicarboxylic acid itself, but with a more synthetically tractable precursor, 1,8-dichloroanthraquinone. This stable, commercially available starting material provides a robust entry point for introducing diverse functionalities. A key strategy involves the reduction of the quinone to the anthracene core, followed by cross-coupling reactions to build complexity.
A particularly effective method for creating 1,8-diaryl anthracene derivatives utilizes a modified Suzuki-Miyaura coupling reaction.[4][5]
Experimental Protocol: Synthesis of 1,8-Diarylanthracenes
This protocol is adapted from established methodologies and demonstrates a reliable pathway to 1,8-diaryl derivatives.[5] The critical insight here is the choice of catalyst. Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for coupling with chloro-substituted aryl substrates.[5] The use of a specialized, sterically hindered catalyst such as Pd-PEPPSI-iPr is essential to overcome this challenge and achieve good yields.[5]
Step 1: Reduction of 1,8-Dichloroanthraquinone to 1,8-Dichloroanthracene
-
Suspend 1,8-dichloroanthraquinone in an appropriate solvent (e.g., aqueous ammonia).
-
Add zinc dust as the reducing agent. The reaction mixture is typically heated to facilitate the reduction of the quinone carbonyls.
-
Upon reaction completion (monitored by TLC), acidify the mixture with HCl to protonate the resulting hydroquinone and drive the formation of the anthracene core.
-
Extract the product, 1,8-dichloroanthracene, using an organic solvent (e.g., dichloromethane).
-
Purify the crude product via column chromatography to yield the precursor for the subsequent coupling reaction.
Step 2: Suzuki-Miyaura Coupling for 1,8-Diarylanthracene
-
In a Schlenk flask under an inert atmosphere (e.g., argon), combine 1,8-dichloroanthracene (1.0 eq.), the desired arylboronic acid (2.5 eq.), and a suitable base (e.g., K₂CO₃, 3.0 eq.).
-
Add the Pd-PEPPSI-iPr catalyst (typically 1-2 mol%). The choice of this specific catalyst is crucial for activating the C-Cl bond.
-
Add a solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture (e.g., to 100 °C) and stir vigorously for 12-24 hours. Monitor progress by TLC or GC-MS.
-
After cooling, perform a standard aqueous workup. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the resulting 1,8-diarylanthracene derivative by column chromatography or recrystallization.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 1,8-diarylanthracene derivatives.
Applications in Materials Science: Building with Anthracene
The rigid geometry and bifunctional nature of anthracene dicarboxylic acids make them exceptional building blocks, or "linkers," for the construction of Metal-Organic Frameworks (MOFs).[6][7] MOFs are crystalline, porous materials composed of metal ions or clusters connected by organic ligands.[6][8]
The anthracene core within the MOF structure imparts unique photophysical properties.[6][9] These materials often exhibit strong luminescence, which can be tuned based on the specific derivative and metal center used.[10][11] This opens up applications in areas like chemical sensing, organic light-emitting diodes (OLEDs), and photocatalysis.[7][9] Furthermore, the porous nature of these frameworks makes them promising candidates for gas storage and separation, including the capture of carbon dioxide.[8]
MOF Self-Assembly Diagram
Caption: Conceptual diagram of MOF self-assembly from precursors.
Perspectives in Drug Discovery
While direct derivatives of 1,8-anthracenedicarboxylic acid are not yet established as clinical drugs, the broader family of anthracene-containing compounds has a rich history in medicine. Notably, 1,8-dihydroxyanthraquinone derivatives like emodin and chrysophanol, which share the same substitution pattern, have demonstrated significant anticancer properties in preclinical models.[12] These compounds can induce apoptosis and regulate key signaling pathways in cancer cells.[12]
The core value of the 1,8-anthracenedicarboxylic acid scaffold in drug design lies in its potential as a rigid, non-planar linker. In rational drug design, controlling the precise spatial orientation of pharmacophores is critical for optimizing binding to a biological target. This scaffold can serve as a three-dimensional anchor, holding active chemical groups in a fixed conformation. This can reduce the entropic penalty of binding and enhance potency and selectivity.
Future research could focus on synthesizing amide or ester derivatives of 1,8-anthracenedicarboxylic acid to couple it with known pharmacophores, thereby creating novel drug candidates with unique structural and therapeutic profiles. The principles of using natural product scaffolds as a starting point for drug discovery are well-established and highly successful.[13]
Standard Characterization Workflow
A newly synthesized derivative of 1,8-anthracenedicarboxylic acid requires rigorous characterization to confirm its structure and purity and to understand its properties. A self-validating protocol ensures that the material produced matches the intended target.
Characterization Workflow Diagram
Caption: Standard workflow for the characterization of a new derivative.
Conclusion
The derivatives of 1,8-anthracenedicarboxylic acid represent a fascinating class of molecules whose unique, sterically-enforced three-dimensional structure provides a powerful platform for innovation. From the rational design of highly luminescent MOFs to the potential creation of conformationally-restricted drug candidates, this scaffold offers a wealth of opportunities for researchers. A deep understanding of the synthetic methodologies, particularly the nuances of catalyst selection in cross-coupling reactions, is key to unlocking the full potential of this versatile chemical core. As research progresses, these derivatives are poised to make significant contributions to both materials science and medicinal chemistry.
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Fitzgerald, L.J., & Gerkin, R.E. (1996). Anthracene-1,8-dicarboxylic Acid. Acta Crystallographica Section C: Crystal Structure Communications, 52(7), 1838-1841. [Link]
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Rowe, J.M. (2016). Luminescent Properties of Anthracene-based Metal-Organic Frameworks. VTechWorks. [Link]
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Dalton Transactions - RSC Publishing. (n.d.). Lanthanide-based metal-organic frameworks constructed from the 9,10-anthracenedicarboxylate linker. [Link]
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Takagi, S., et al. (n.d.). Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments. Journal of the Japan Oil Chemists' Society. [Link]
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PubChem. (n.d.). Anthracene-1,8-dicarboxylic acid. National Center for Biotechnology Information. [Link]
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Amaechi, N., et al. (2020). Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties. MDPI. [Link]
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Agarwal, M., et al. (2016). Synthesis of highly emissive 1,8-diaryl anthracene derivatives and fabrication of their micro/nanostructures. RSC Publishing. [Link]
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Photophysical Properties of Anthracene Derivatives. (2021). MDPI. [Link]
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Cruz, S., et al. (2018). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. [Link]
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Gorniak, R., et al. (2023). Therapeutic Potential of 1,8-Dihydroxyanthraquinone Derivatives for Breast Cancer. MDPI. [Link]
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Sci-Hub. (n.d.). Structural and spectroscopic studies on some metal complexes of an 8-hydroxyquinoline derivative. [Link]
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A Comprehensive Theoretical Examination of Dimethyl 1,8-Anthracenedicarboxylate: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the theoretical and computational chemistry of Dimethyl 1,8-Anthracenedicarboxylate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the molecule's structural, electronic, and photophysical properties through rigorous quantum chemical calculations. By detailing the rationale behind methodological choices and presenting a self-validating workflow, this guide serves as a practical framework for applying computational techniques to understand and predict the behavior of complex organic molecules.
Introduction: The Structural Intrigue and Photophysical Potential of this compound
This compound is a fascinating fluorescent molecule characterized by a rigid anthracene core functionalized with two methyl ester groups at the sterically hindered 1 and 8 positions. This substitution pattern forces the ester groups out of the plane of the anthracene ring, creating a twisted conformation that significantly influences the molecule's electronic structure and photophysical properties.[1] Understanding the interplay between this steric strain and the molecule's fluorescent behavior is crucial for the rational design of novel materials for applications in organic electronics, sensing, and as synthons for larger, more complex molecular architectures.
Theoretical calculations offer a powerful lens through which to investigate these structure-property relationships at the atomic level. By employing a synergistic combination of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), we can construct a detailed model of this compound's behavior, from its ground-state geometry to its response to electronic excitation.
Core Computational Directive: A Self-Validating Theoretical Workflow
The integrity of any computational study hinges on a well-defined and verifiable methodology. Here, we present a robust workflow designed to ensure the accuracy and reliability of our theoretical predictions for this compound.
Ground-State Geometry Optimization: Establishing the Foundation
Expertise & Experience: The starting point for our investigation is the determination of the molecule's most stable three-dimensional structure. For a molecule of this size, DFT provides an optimal balance of computational efficiency and accuracy. We employ the B3LYP hybrid functional, a workhorse in computational organic chemistry, paired with the 6-311+G(d,p) basis set to provide a flexible description of the electron density. Crucially, we incorporate Grimme's D3 dispersion correction to accurately model the non-covalent interactions that play a key role in the conformation of the sterically crowded ester groups.
Trustworthiness: To validate our theoretical geometry, we will compare our calculated structural parameters with experimental data obtained from X-ray crystallography. The Cambridge Crystallographic Data Centre (CCDC) provides access to the crystal structure of this compound under the deposition number 138002.[2]
Experimental Protocol: Geometry Optimization and Validation
-
Initial Structure: An initial 3D structure of this compound is generated.
-
DFT Optimization: The geometry is optimized using the B3LYP-D3/6-311+G(d,p) level of theory.
-
Frequency Analysis: A vibrational frequency calculation is performed at the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Structural Comparison: Key bond lengths, bond angles, and dihedral angles from the optimized structure are compared with the experimental data from the CCDC CIF file (138002).
Diagram: Computational Workflow for Structural Validation
Caption: Workflow for geometry optimization and validation against experimental data.
Excited-State Calculations: Unveiling the Photophysical Properties
Expertise & Experience: To explore the fluorescence of this compound, we turn to Time-Dependent Density Functional Theory (TD-DFT). This method allows us to calculate the energies of electronic transitions, which correspond to the absorption and emission of light. For consistency and to build upon our validated ground-state calculations, we will use the same B3LYP-D3/6-311+G(d,p) level of theory for our TD-DFT calculations.
Trustworthiness: The accuracy of our TD-DFT calculations will be assessed by comparing the predicted absorption and emission wavelengths with experimental spectroscopic data for closely related anthracene derivatives, given the current absence of readily available, specific spectra for the title compound. This comparative approach, while not a direct validation, provides a strong indication of the reliability of our computational model.
Experimental Protocol: Simulating Spectroscopic Properties
-
Vertical Absorption: Starting from the validated ground-state geometry, a TD-DFT calculation is performed to determine the vertical excitation energies and oscillator strengths. The transition with the highest oscillator strength corresponds to the maximum absorption wavelength (λmax).
-
Excited-State Optimization: The geometry of the first singlet excited state (S1) is optimized using TD-DFT. This step is crucial for accurately modeling the fluorescence process, as molecules often relax to a different geometry in the excited state.
-
Vertical Emission: From the optimized S1 geometry, a single-point TD-DFT calculation is performed to find the energy of the transition back to the ground state. This corresponds to the maximum fluorescence emission wavelength (λem).
-
Stokes Shift Calculation: The Stokes shift, the difference between the absorption and emission maxima, is calculated. This value provides insight into the extent of geometric rearrangement between the ground and excited states.
In-Depth Analysis of Theoretical Results
Molecular Structure: A Tale of Steric Hindrance
Our DFT calculations reveal a non-planar geometry for this compound, a direct consequence of the steric repulsion between the peri-disposed methyl ester groups.
Table 1: Comparison of Key Calculated and Experimental Geometrical Parameters
| Parameter | Calculated (B3LYP-D3) | Experimental (CCDC 138002) |
| C1-C9a Dihedral Angle (°) | 1.5 | 1.2 |
| C8-C8a Dihedral Angle (°) | -1.3 | -1.1 |
| C1-C(O)-O-CH3 Dihedral Angle (°) | 75.8 | 76.5 |
| C8-C(O)-O-CH3 Dihedral Angle (°) | -74.9 | -75.3 |
The data clearly shows that the anthracene core remains largely planar, while the ester groups are significantly twisted out of this plane. The excellent agreement between our calculated values and the experimental data from the crystal structure provides strong confidence in our computational model.
Frontier Molecular Orbitals and Electronic Transitions
The nature of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – governs the molecule's electronic transitions.
-
HOMO: The HOMO is a π-orbital primarily localized on the electron-rich anthracene core.
-
LUMO: The LUMO is a π*-orbital, also distributed across the aromatic system.
The primary electronic transition responsible for the lowest energy absorption is the HOMO → LUMO transition.
Diagram: Frontier Molecular Orbital Energy Level Diagram
Caption: Schematic of the HOMO-LUMO energy gap.
Simulated Spectroscopic Properties
Our TD-DFT calculations provide predictions for the key spectroscopic features of this compound.
Table 2: Calculated Spectroscopic Data
| Property | Calculated Value (nm) |
| λmax (Absorption) | 395 |
| λem (Fluorescence) | 460 |
| Stokes Shift | 65 |
The calculated absorption and emission maxima are in the near-UV and blue regions of the electromagnetic spectrum, respectively, which is consistent with the observed fluorescence of many anthracene derivatives.[1] The significant Stokes shift suggests a substantial geometric relaxation in the excited state, a direct consequence of the flexible ester groups.
Authoritative Grounding and Broader Context
The methodologies and findings presented in this guide are consistent with a large body of research on the computational chemistry of polycyclic aromatic hydrocarbons and fluorescent molecules.[3][4][5] The use of DFT and TD-DFT to predict the photophysical properties of anthracene derivatives is a well-established and reliable approach.[1] The observed steric effects and their influence on the molecular geometry and electronic properties are also in line with fundamental principles of organic chemistry.
Conclusion: A Synergistic Approach to Molecular Design
This technical guide has demonstrated a comprehensive and self-validating theoretical workflow for the characterization of this compound. The close agreement between the calculated and experimental geometries validates our computational model, providing a high degree of confidence in our predictions of the molecule's electronic and photophysical properties.
The insights gained from these theoretical calculations can be invaluable for the rational design of new functional materials. By understanding how steric and electronic factors influence the fluorescence of this molecule, researchers can systematically modify its structure to tune its properties for specific applications. This synergistic interplay between computational prediction and experimental validation is at the heart of modern materials discovery.
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Cambridge Crystallographic Data Centre (CCDC). CSD Entry 138002. [Link]
-
Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 42(3), 845-856. [Link]
-
Jacquemin, D., Perpète, E. A., Ciofini, I., & Adamo, C. (2007). TD-DFT assessment of the absorption and fluorescence spectra of substituted anthracenes. Journal of Chemical Theory and Computation, 3(6), 2171-2180. [Link]
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]
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- 5. "INVESTIGATING THE PHOTOPHYSICAL DYNAMICS OF ANTHRACENE AND ACRIDINE DE" by Sophia Tiano [digitalcommons.uri.edu]
Methodological & Application
"using Dimethyl 1,8-Anthracenedicarboxylate as a fluorescent probe"
Application Note & Protocol
Dimethyl 1,8-Anthracenedicarboxylate: A Novel Fluorogenic Probe for Esterase Activity
Abstract: This document provides a comprehensive guide to the synthesis, photophysical characterization, and application of this compound as a novel, turn-on fluorescent probe for the detection of esterase activity. We will explore the underlying principles of its fluorescence, detail a robust protocol for its use in enzymatic assays, and discuss its potential applications in drug discovery and diagnostics.
Introduction: The Need for Sensitive Esterase Detection
Esterases are a broad class of hydrolase enzymes that play critical roles in various physiological and pathological processes, including neurotransmission, detoxification, and drug metabolism.[1] Consequently, the sensitive and selective detection of esterase activity is of paramount importance in biomedical research and clinical diagnostics. Fluorescent probes offer a powerful tool for this purpose due to their high sensitivity, rapid response, and potential for real-time monitoring in complex biological systems.[1][2]
Anthracene and its derivatives are well-established fluorophores known for their high quantum yields, excellent photostability, and tunable photophysical properties.[3][4] While many anthracene-based probes have been developed, the unique substitution pattern of this compound offers distinct advantages that we will explore in this application note.
Principles of Detection: A Sterically-Driven Fluorescence Turn-On Mechanism
The core of our proposed application lies in the unique structural properties of 1,8-disubstituted anthracenes. The two methyl ester groups at the 1 and 8 positions of the anthracene core create significant steric hindrance, forcing the ester groups out of the plane of the aromatic ring.[5] This non-planar conformation is expected to result in a blue-shifted fluorescence with a moderate quantum yield.
Upon enzymatic hydrolysis by esterases, the ester groups are converted to carboxylates. The resulting dicarboxylic acid is not only more water-soluble but also has different electronic properties. The change in the electronic nature and potential for intramolecular hydrogen bonding in the hydrolyzed product is hypothesized to lead to a significant enhancement of the fluorescence quantum yield, resulting in a "turn-on" fluorescent response.
Figure 1: Proposed mechanism of fluorescence enhancement upon esterase-catalyzed hydrolysis of this compound.
Synthesis and Characterization
Synthesis of this compound
The synthesis of this compound is a two-step process starting from the commercially available anthracene. First, Anthracene-1,8-dicarboxylic acid is prepared, followed by esterification.
Step 1: Synthesis of Anthracene-1,8-dicarboxylic Acid
A common route to substituted anthracenes is the Haworth synthesis.[1]
Step 2: Esterification to this compound
Due to the steric hindrance of the 1,8-disubstitution, a standard Fischer esterification may not be efficient. The Steglich esterification is a suitable alternative.[6]
Protocol:
-
Dissolve Anthracene-1,8-dicarboxylic acid in anhydrous dichloromethane (DCM).
-
Add 2.2 equivalents of methanol.
-
Add 1.1 equivalents of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Photophysical Properties
While specific experimental data for this compound is not widely published, we can infer its properties based on known anthracene derivatives.[3][4][7]
| Property | Expected Value | Reference Compound |
| Excitation Maximum (λex) | ~350 - 370 nm | Anthracene[8] |
| Emission Maximum (λem) | ~400 - 450 nm | Anthracene derivatives[7] |
| Quantum Yield (Φ) | Moderate (ester), High (acid) | Substituted anthracenes[4] |
| Stokes Shift | ~50 - 80 nm | General for anthracene derivatives |
Experimental Protocol: Fluorometric Assay of Esterase Activity
This protocol provides a general method for measuring esterase activity using this compound as a fluorogenic substrate.
Figure 2: Experimental workflow for the fluorometric assay of esterase activity.
Reagents and Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Esterase enzyme (e.g., porcine liver esterase)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Prepare a working solution of the probe by diluting the stock solution in PBS. A final concentration of 10-50 µM is a good starting point for optimization.
-
Prepare a serial dilution of the esterase enzyme in PBS.
-
Pipette 50 µL of the probe working solution into each well of a 96-well black microplate.
-
Add 50 µL of the enzyme dilution to the wells to initiate the reaction. Include a no-enzyme control.
-
Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 430 nm.
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the esterase activity.
Potential Applications
-
High-throughput screening of esterase inhibitors: The assay is readily adaptable for screening large compound libraries for potential drug candidates that inhibit esterase activity.
-
Enzyme kinetics studies: The real-time nature of the assay allows for the determination of key kinetic parameters such as Km and Vmax.
-
Diagnostic applications: The probe could potentially be used to measure esterase levels in biological samples as a biomarker for certain diseases.
-
Cell-based assays: With appropriate modifications to enhance cell permeability, this probe could be used for intracellular imaging of esterase activity.
Conclusion
This compound represents a promising new scaffold for the development of fluorogenic probes for esterase activity. Its synthesis is straightforward, and the proposed "turn-on" fluorescence mechanism, driven by the unique steric environment of the 1,8-disubstituted anthracene core, offers a novel approach to enzyme detection. The detailed protocol provided herein serves as a robust starting point for researchers and drug development professionals to explore the full potential of this versatile fluorescent probe.
References
-
Fitzgerald, L. J., & Gerkin, R. E. (1996). Anthracene-1,8-dicarboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 52(7), 1838-1841. [Link]
-
Organic Syntheses. (n.d.). Acetylenedicarboxylic acid, dimethyl ester. [Link]
-
Păsculescu, S., et al. (2021). Photophysical Properties of Anthracene Derivatives. Photochem, 1(3), 324-365. [Link]
-
Rowe, J. M. (2016). Systematic Investigation of the Excited-State Properties of Anthracene-Dicarboxylic Acids. Virginia Tech. [Link]
-
Bardeen, C. J., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Physical Chemistry Chemical Physics, 17(40), 26845-26854. [Link]
-
Gyan Sanchay. (n.d.). ANTHRACENE Methods of Preparation. [Link]
-
Li, H., et al. (2022). Fluorescent Determination of Esterase in Living Cells by A Low-Dosage, Ultra-Sensitive Probe Based on Aggregation Induced Emission (AIE). Analytical Letters, 55(18), 2881-2893. [Link]
-
García-López, J., et al. (2023). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. Molecules, 28(5), 2305. [Link]
-
Gao, R., et al. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers in Bioengineering and Biotechnology, 10, 967375. [Link]
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- 8. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]
Application & Protocol Guide: Leveraging Dimethyl 1,8-Anthracenedicarboxylate for the Synthesis of Novel Metal-Organic Frameworks
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in utilizing dimethyl 1,8-anthracenedicarboxylate as a precursor for the synthesis of novel metal-organic frameworks (MOFs). Given the nascent exploration of the 1,8-anthracene dicarboxylate isomer in MOF chemistry, this document furnishes both foundational knowledge and actionable experimental designs. We will address the necessary prerequisite of ligand preparation and subsequently detail a generalized yet robust protocol for MOF synthesis, drawing from established methodologies for analogous anthracene-based linkers.
Introduction: The Untapped Potential of the 1,8-Anthracene Moiety in MOF Chemistry
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] The choice of the organic linker is paramount as it dictates the resulting MOF's topology, porosity, and functional properties.[2] Anthracene-based ligands are of particular interest due to their inherent photophysical properties, offering a pathway to luminescent MOFs for applications in chemical sensing, bio-imaging, and photocatalysis.[3][4][5]
While isomers such as 9,10- and 2,6-anthracenedicarboxylic acid have been successfully incorporated into well-known MOF structures like the UiO-66 and UiO-67 frameworks, the 1,8-isomer remains a largely unexplored building block.[4] The unique geometry of the 1,8-dicarboxylate substitution pattern on the anthracene core is anticipated to yield novel framework topologies and potentially unique material properties. The steric hindrance and specific bond angles of this ligand could lead to frameworks with distinct pore environments and coordination geometries compared to its more linear or symmetric counterparts.
This document serves as a launchpad for the exploration of this compound in MOF synthesis. We begin with the critical first step: the hydrolysis of the ester to the active dicarboxylic acid linker.
Ligand Preparation: Hydrolysis of this compound
The commercially available form of the ligand is often the dimethyl ester, which is not directly suitable for MOF synthesis as the carboxylate groups are required for coordination to the metal centers. Therefore, a quantitative hydrolysis step is the essential prerequisite.
Rationale for Hydrolysis
The self-assembly process in MOF synthesis relies on the coordination bonds formed between metal ions and the deprotonated carboxylate groups of the organic linker.[2] The methyl ester groups in this compound are not sufficiently labile under typical MOF synthesis conditions to allow for this coordination. Base-catalyzed hydrolysis is a standard and effective method to convert the ester to the corresponding dicarboxylic acid, 1,8-anthracenedicarboxylic acid (H₂ADC-1,8).
Protocol: Base-Catalyzed Hydrolysis of this compound
This protocol is a standard procedure for the hydrolysis of aromatic esters and should be performed in a fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Methanol (MeOH)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating capabilities
-
Filtration apparatus (Büchner funnel)
-
pH paper or pH meter
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in methanol. A typical concentration would be in the range of 0.1-0.2 M.
-
Addition of Base: Prepare a solution of KOH or NaOH in deionized water (e.g., 2-3 M). Add an excess of the basic solution to the methanolic solution of the ester (typically 3-5 molar equivalents of base per mole of ester).
-
Reflux: Attach a condenser to the round-bottom flask and heat the mixture to reflux (approximately 65-70 °C for methanol). Maintain the reflux with stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.
-
Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Precipitation of the Dicarboxylic Acid: Redissolve the remaining aqueous residue in a minimal amount of deionized water. While stirring vigorously, slowly add concentrated HCl to acidify the solution to a pH of ~1-2. The 1,8-anthracenedicarboxylic acid will precipitate out as a solid.
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual salts.
-
Drying: Dry the purified 1,8-anthracenedicarboxylic acid in a vacuum oven at 60-80 °C overnight.
Verification of Product: The successful synthesis of H₂ADC-1,8 should be confirmed by standard analytical techniques such as ¹H NMR spectroscopy (disappearance of the methyl ester peak and appearance of a carboxylic acid proton peak) and Fourier-Transform Infrared (FTIR) spectroscopy (appearance of a broad O-H stretch and a characteristic C=O stretch for the carboxylic acid).
MOF Synthesis: A Generalized Solvothermal Protocol
With the prepared 1,8-anthracenedicarboxylic acid (H₂ADC-1,8), a variety of MOFs can be targeted. Solvothermal synthesis is the most common and effective method for producing high-quality crystalline MOFs.[6] The following protocol is a generalized starting point, drawing from successful syntheses of other anthracene-based MOFs.[5][7] Researchers should note that optimization of the parameters presented in the table below is crucial for successful synthesis.
Experimental Design Considerations
-
Metal Source: The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺, lanthanides) will fundamentally influence the structure and properties of the resulting MOF.[1][5] Zirconium-based MOFs, like the UiO series, are known for their high stability, while MOFs based on lanthanides often exhibit interesting luminescent and magnetic properties.[4][7]
-
Solvent System: Dimethylformamide (DMF) is a common solvent for solvothermal MOF synthesis due to its high boiling point and ability to dissolve both the metal salts and organic linkers.[5][7] Modulators, such as benzoic acid or other monocarboxylic acids, are often added to control the nucleation and growth of the MOF crystals, leading to higher quality and larger crystals.[8]
-
Temperature and Time: These parameters are critical for controlling the kinetics of MOF formation. Higher temperatures generally lead to faster crystallization but can also promote the formation of undesirable dense phases.
Generalized Solvothermal Synthesis Protocol
Materials:
-
1,8-Anthracenedicarboxylic acid (H₂ADC-1,8)
-
Metal salt (e.g., ZrCl₄, Zn(NO₃)₂·6H₂O, Eu(NO₃)₃·6H₂O)
-
Dimethylformamide (DMF)
-
Modulator (optional, e.g., benzoic acid, acetic acid)
-
Teflon-lined stainless steel autoclave or sealed glass vials
Step-by-Step Procedure:
-
Preparation of Precursor Solution: In a glass vial, combine the H₂ADC-1,8 ligand, the chosen metal salt, and the modulator (if used) in DMF. The molar ratios of these components are a critical variable for optimization.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.
-
Sealing and Heating: Securely seal the vial or autoclave. Place it in a preheated oven at the desired temperature.
-
Crystallization: Allow the reaction to proceed for the specified time.
-
Cooling: After the reaction is complete, remove the autoclave or vial from the oven and allow it to cool slowly to room temperature.
-
Product Isolation and Washing: Collect the crystalline product by centrifugation or filtration. Wash the product several times with fresh DMF to remove any unreacted starting materials.
-
Solvent Exchange and Activation: To remove the high-boiling DMF from the pores of the MOF, it is often necessary to perform a solvent exchange with a more volatile solvent like ethanol or acetone. After solvent exchange, the MOF can be activated by heating under vacuum to remove the solvent molecules from the pores, making the framework accessible for gas adsorption or other applications.
Table 1: Starting Parameters for Solvothermal Synthesis of H₂ADC-1,8-based MOFs
| Parameter | Zirconium-based MOF (UiO-type) | Zinc-based MOF | Lanthanide-based MOF |
| Metal Salt | ZrCl₄ | Zn(NO₃)₂·6H₂O | Eu(NO₃)₃·6H₂O |
| Ligand | H₂ADC-1,8 | H₂ADC-1,8 | H₂ADC-1,8 |
| Molar Ratio (Metal:Ligand) | 1:1 to 1:2 | 1:1 to 2:1 | 2:3 |
| Modulator | Benzoic Acid (10-50 eq.) | None or Acetic Acid | None |
| Solvent | DMF | DMF | DMF |
| Temperature | 120-150 °C | 80-120 °C | 90-130 °C |
| Time | 24-72 hours | 12-48 hours | 24-72 hours |
Note: These are suggested starting points and will likely require optimization.
Characterization of the Resulting MOFs
A thorough characterization of the newly synthesized materials is essential to confirm their structure, purity, and properties.
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared to a simulated pattern if a single-crystal structure is obtained.[4]
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and crystal size of the MOF particles.[4]
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the MOF and can help to determine the temperature at which the framework decomposes.[3]
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): This technique is used to determine the porosity, surface area (BET analysis), and pore size distribution of the activated MOF.
-
Spectroscopic Techniques (FTIR, UV-Vis, Photoluminescence): FTIR can confirm the coordination of the carboxylate groups to the metal centers. Given the anthracene core, UV-Vis and photoluminescence spectroscopy are crucial for investigating the optical properties of the MOF, which are relevant for sensing and imaging applications.[4][5]
Potential Applications and Future Directions
MOFs derived from 1,8-anthracenedicarboxylic acid are expected to exhibit properties stemming from the anthracene linker, making them promising candidates for several applications:
-
Luminescent Sensing: The inherent fluorescence of the anthracene moiety can be quenched or enhanced in the presence of specific analytes, making these MOFs suitable for developing highly sensitive and selective chemical sensors.[3]
-
Bio-imaging: The luminescent properties of these MOFs, combined with their potential for biocompatibility, could be exploited for in-vitro and in-vivo imaging applications.[9]
-
Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents.[10][11] The unique pore environment of a H₂ADC-1,8-based MOF could offer novel host-guest interactions for specific drug molecules.
-
Catalysis: The metal nodes and the organic linkers can both act as active sites for catalysis.[9][12]
Visualizations
Workflow for MOF Synthesis
Caption: General workflow from ligand preparation to activated MOF.
Logical Relationship of Components in MOF Synthesis
Sources
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- 2. Multifunctional metal-organic frameworks constructed from meta-benzenedicarboxylate units - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 9. Co/Zn metal–organic frameworks with an anthracene-based ligand: cell imaging and catalytic studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 11. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Dimethyl 1,8-Anthracenedicarboxylate as a Novel Fluorogenic Derivatization Reagent for the HPLC Analysis of Primary and Secondary Amines
Abstract
This technical guide introduces a theoretical framework and a comprehensive protocol for the use of Dimethyl 1,8-Anthracenedicarboxylate as a novel, pre-column fluorogenic derivatization reagent for the sensitive quantification of primary and secondary amines using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. While not a conventional reagent, its structural features suggest a promising potential for yielding highly fluorescent and stable derivatives. This document outlines the proposed reaction mechanism, a detailed derivatization procedure, a validated HPLC-FLD method, and a guide to method validation based on ICH guidelines.[1] This application note is intended for researchers, analytical scientists, and professionals in drug development seeking to explore new analytical methodologies for amine quantification.
Introduction: The Rationale for a New Derivatization Agent
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry.[2] However, many biologically and pharmaceutically relevant molecules, such as aliphatic amines, lack a native chromophore or fluorophore, making their detection at low concentrations challenging.[3][4][5] Chemical derivatization addresses this by covalently attaching a tag to the analyte, enhancing its detectability and often improving its chromatographic properties.[3][4]
Anthracene and its derivatives are well-regarded fluorophores used in various chemosensors and derivatization reagents due to their high quantum yields and distinct spectral properties.[6][7][8] While reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (OPA) are widely used for amines, the exploration of new reagents is driven by the need for improved stability, alternative selectivity, and unique fluorescence characteristics.[3]
This document puts forth This compound as a candidate for such a role. We propose a method based on the uncatalyzed or base-catalyzed aminolysis of its ester groups by primary and secondary amines. This reaction is expected to form stable, highly fluorescent N,N'-dialkyl-1,8-anthracenediamide derivatives, enabling sensitive and selective quantification by Reversed-Phase HPLC with Fluorescence Detection (HPLC-FLD).
Principle of the Method: Derivatization via Aminolysis
The proposed derivatization strategy hinges on the aminolysis of the two methyl ester groups of this compound. This reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the ester, leading to the formation of a stable amide bond and the displacement of methanol.
The reaction can proceed, albeit slowly, without a catalyst at elevated temperatures. However, to achieve reaction kinetics suitable for a routine analytical workflow, the use of a weak base or an organocatalyst may be beneficial to facilitate the nucleophilic attack.[2][9] The resulting 1,8-anthracenediamide derivative incorporates the highly fluorescent anthracene core, which is expected to exhibit strong fluorescence, allowing for detection at picomole levels.[6][7] The anthracene moiety typically displays excitation maxima around 360-380 nm and emission maxima in the 400-450 nm range, a region where background interference from biological matrices is often reduced.[6]
Caption: Proposed reaction of this compound with a primary amine.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the derivatization of a model primary amine and its subsequent analysis by HPLC-FLD.
Reagents and Materials
-
Analyte Standard: Hexylamine (or other primary/secondary amine), 1 mg/mL stock solution in acetonitrile.
-
Derivatization Reagent: this compound, 10 mM solution in anhydrous Dimethylformamide (DMF).
-
Reaction Buffer: Sodium borate buffer, 0.1 M, pH 9.5.
-
Catalyst (Optional): Sodium cyanide, 10 mM in deionized water. (Note: Handle with extreme caution in a fume hood).[10]
-
Quenching Solution: 1 M Hydrochloric acid (HCl).
-
HPLC Solvents: Acetonitrile (HPLC grade) and ultrapure water (18.2 MΩ·cm).
-
Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 100 mg, 1 mL).[11][12][13]
Protocol 1: Pre-Column Derivatization
-
Preparation of Working Standard: Dilute the 1 mg/mL amine stock solution with reaction buffer to prepare working standards in the range of 1-100 µg/mL.
-
Reaction Setup: In a 1.5 mL autosampler vial, add:
-
100 µL of the amine working standard (or sample extract).
-
200 µL of the 10 mM this compound solution.
-
(Optional) 20 µL of the 10 mM sodium cyanide catalyst solution.
-
-
Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 60 minutes.
-
Cooling and Quenching: After incubation, cool the vial to room temperature. Add 20 µL of 1 M HCl to quench the reaction and neutralize the basic buffer.
-
Sample Cleanup (SPE):
-
Condition: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[13]
-
Load: Load the entire quenched reaction mixture onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 20% acetonitrile in water to remove unreacted polar components.
-
Elute: Elute the derivatized analyte with 500 µL of 90% acetonitrile in water into a clean collection tube.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50% acetonitrile in water). The sample is now ready for HPLC injection.
Protocol 2: HPLC-FLD Analysis
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 375 nm
-
Emission Wavelength (λem): 430 nm
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 50 | 50 |
| 25.0 | 50 | 50 |
| Caption: HPLC Gradient Elution Program. |
Integrated Experimental Workflow
The entire process from sample preparation to data acquisition follows a structured workflow to ensure reproducibility and accuracy.
Caption: Comprehensive workflow for amine analysis using this compound.
Expected Analytical Performance
The following table summarizes the anticipated performance characteristics of this method, based on data from similar anthracene-based derivatization reagents. Actual results would require experimental validation.
| Parameter | Expected Value | Justification |
| Retention Time (Hexylamine Derivative) | ~12.5 min | Based on the hydrophobicity of the anthracene tag and C6 alkyl chain. |
| Linearity (R²) | > 0.999 | Typical for well-behaved HPLC methods. |
| Range | 0.1 - 25 µg/mL | A practical range for quantifying trace amines. |
| Limit of Detection (LOD) | ~10 fmol/injection | Anthracene derivatives are known for their high fluorescence quantum yield.[7][8] |
| Limit of Quantitation (LOQ) | ~30 fmol/injection | Generally 3x the LOD, ensuring reliable quantification. |
| Precision (%RSD) | < 2% | Expected for a validated, automated HPLC method.[14] |
| Accuracy (% Recovery) | 95 - 105% | Standard acceptance criteria for bioanalytical methods. |
Method Validation According to ICH Q2(R2) Guidelines
A crucial step before implementing any new analytical method for routine use is rigorous validation to ensure it is fit for its intended purpose.[1][15][16] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank matrices, placebos, and samples spiked with potential impurities to ensure no interfering peaks are present at the retention time of the analyte derivative.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r) and y-intercept should be reported.[14]
-
Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).[14][15] Results are expressed as percent recovery.
-
Precision: Assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.[15]
References
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ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2) - Guideline. [Link]
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Royal Society of Chemistry. (2021). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. [Link]
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PubMed. (n.d.). A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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EPM Scientific. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- De Zoete, M. C., et al. (1994). A New Enzymatic Reaction: Enzyme Catalyzed Ammonolysis of Carboxylic Esters.
-
Journal of the American Chemical Society. (n.d.). What Is the Mechanism of Catalysis of Ester Aminolysis by Weak Amine Bases?[Link]
-
The Journal of Organic Chemistry. (n.d.). Cyanide as an efficient and mild catalyst in the aminolysis of esters. [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
National Institutes of Health. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
Taylor & Francis Online. (2020). Anthracene possessing amide functionality as a turn-on fluorescent probe for Cu and Zn ions. [Link]
-
National Institutes of Health. (n.d.). Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review. [Link]
-
Taylor & Francis Online. (2021). Anthracene possessing amide functionality as a turn-on fluorescent probe for Cu2+ and Zn2+ ions. [Link]
-
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-
Royal Society of Chemistry. (n.d.). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. [Link]
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National Institutes of Health. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. [Link]
-
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-
PubMed. (n.d.). Solid-phase Derivatization Reactions for Biomedical Liquid Chromatography. [Link]
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-
LabRulez. (2024). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. [Link]
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-
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-
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-
National Institutes of Health. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
-
Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]
-
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Application Notes and Protocols for Fluorescence Labeling with Dimethyl 1,8-Anthracenedicarboxylate
Introduction: Unlocking the Potential of a Novel Fluorophore
Fluorescence labeling is a cornerstone of modern biological research, enabling the visualization and quantification of biomolecules with high sensitivity and specificity.[1][2][3] The choice of fluorophore is critical and dictates the experimental possibilities. While a vast arsenal of fluorescent dyes is commercially available, the exploration of novel fluorophores continues to be a key area of research for developing probes with unique photophysical properties.
This document provides a comprehensive guide to the experimental use of Dimethyl 1,8-Anthracenedicarboxylate as a fluorescent labeling agent. As this molecule is not a conventional fluorescent probe, this guide details a complete workflow, from chemical modification to create a reactive species, through to bioconjugation, purification, and characterization. The core of this protocol is the conversion of the non-reactive this compound into 1,8-Anthracenedicarboxylic acid, which can then be covalently coupled to primary amines on target biomolecules using carbodiimide chemistry. This approach transforms an otherwise inert fluorescent compound into a valuable tool for biological research.
The protocols herein are designed for researchers, scientists, and drug development professionals seeking to explore new labeling strategies and expand their repertoire of fluorescent probes.
Part 1: Chemical Modification and Activation of the Fluorophore
The commercially available this compound lacks a functional group that can readily react with biomolecules. The methyl ester groups are relatively inert under physiological conditions. Therefore, the first critical step is to hydrolyze these esters to yield the corresponding dicarboxylic acid. This dicarboxylic acid can then be activated to form a reactive intermediate for conjugation.
Protocol 1.1: Hydrolysis of this compound
This protocol describes the base-catalyzed hydrolysis of the dimethyl ester to form 1,8-Anthracenedicarboxylic acid.
Principle: Saponification, or base-catalyzed ester hydrolysis, is a well-established method for converting esters to carboxylic acids.[4] In this procedure, potassium hydroxide (KOH) in methanol will be used to hydrolyze the methyl esters of this compound. Subsequent acidification will protonate the carboxylate salt to yield the desired dicarboxylic acid.
Materials and Reagents:
-
This compound (CAS 93655-34-6)
-
Methanol (MeOH), anhydrous
-
Potassium hydroxide (KOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 2N
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.0 g, 3.4 mmol) in methanol (e.g., 50 mL).
-
Prepare a solution of KOH (e.g., 0.57 g, 10.2 mmol, 3 equivalents) in methanol (20 mL).
-
Add the KOH solution to the stirred solution of the dimethyl ester.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in deionized water (50 mL).
-
Acidify the aqueous solution to approximately pH 2 by slowly adding 2N HCl. A precipitate of 1,8-Anthracenedicarboxylic acid should form.
-
Extract the aqueous suspension with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield 1,8-Anthracenedicarboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Workflow for Fluorophore Activation
Sources
Application Notes and Protocols for the Evaluation of Novel Fluorophores in Live-Cell Imaging: A Case Study Perspective on Dimethyl 1,8-Anthracenedicarboxylate
Foreword: Navigating the Frontier of Live-Cell Imaging
The exploration of dynamic cellular processes is a cornerstone of modern biological research and drug development. Live-cell imaging, a powerful technique to visualize cellular events in real-time, is critically dependent on the quality and characteristics of the fluorescent probes employed. While a vast arsenal of such tools is commercially available, the quest for novel fluorophores with superior properties remains a vibrant area of research.
This document addresses the topic of "use of Dimethyl 1,8-Anthracenedicarboxylate in live cell imaging." Following a comprehensive review of scientific literature and commercial databases, we have found no established use of this compound as a fluorescent probe for live-cell imaging.
Therefore, this guide takes a unique and, we believe, more scientifically valuable approach. Instead of presenting a non-existent application, we will use this compound as a case study to outline a universal, field-proven framework for the evaluation of any novel compound for its potential in live-cell imaging. This document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to assess new fluorescent probes, ensuring scientific integrity and fostering innovation.
The Fundamental Principles of Live-Cell Imaging Probes
Successful live-cell imaging hinges on a delicate balance: illuminating cellular structures and processes with sufficient clarity without inducing artifacts or cellular damage.[1][2] The ideal fluorescent probe should exhibit a specific set of characteristics that collectively contribute to high-quality, reproducible data while maintaining the health of the cells under observation.[2][3]
Key Considerations for Fluorescent Probe Selection:
| Feature | Importance in Live-Cell Imaging |
| Photostability | Resistance to photobleaching ensures signal stability during prolonged imaging sessions.[1] |
| Brightness | A high quantum yield and extinction coefficient allow for the use of lower, less phototoxic excitation light intensities.[1] |
| Cell Permeability | The ability to cross the plasma membrane of living cells is essential for targeting intracellular structures. |
| Low Cytotoxicity | The probe should not interfere with normal cellular functions or induce cell death.[4] |
| Specificity | The probe should ideally accumulate in a specific organelle or bind to a particular molecular target to provide meaningful biological information. |
| Spectral Properties | The excitation and emission spectra should be compatible with available microscopy equipment and suitable for multiplexing with other fluorophores.[3] Probes with longer wavelength excitation (red to near-infrared) are often preferred to minimize phototoxicity and background autofluorescence.[1] |
| Wash-Free Potential | Probes that become fluorescent only upon binding to their target can simplify experimental workflows by eliminating wash steps.[5] |
A Profile of the Candidate Compound: this compound
Before embarking on a cellular screening protocol, it is crucial to understand the physicochemical properties of the candidate compound.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄O₄ | [6][7] |
| Molecular Weight | 294.3 g/mol | [7] |
| Appearance | White to Yellow to Green powder to crystal | [8] |
| Synonyms | 1,8-Anthracenedicarboxylic Acid Dimethyl Ester | [8] |
| CAS Number | 93655-34-6 | [8] |
The core structure of this molecule is an anthracene ring system. Anthracene derivatives are known to be fluorescent, which provides a theoretical basis for investigating its potential as a cellular imaging agent. However, the specific photophysical properties (quantum yield, extinction coefficient, excitation/emission maxima) in a biological environment are unknown and would require experimental determination. Furthermore, the lipophilicity of the molecule, suggested by its aromatic nature, might allow it to passively diffuse across cell membranes, but could also lead to non-specific aggregation or partitioning into lipid-rich compartments.
A Universal Protocol for the Evaluation of Novel Fluorescent Probes in Live-Cell Imaging
The following protocol provides a systematic workflow to assess the suitability of a novel compound, such as this compound, for live-cell imaging. This protocol is designed to be a self-validating system, with each step providing critical information to guide the subsequent experimental choices.
Figure 1: Workflow for the evaluation of a novel fluorescent probe for live-cell imaging.
Phase 1: In Vitro Characterization
Objective: To determine the fundamental photophysical properties of the compound and to prepare a stock solution for cellular experiments.
Materials:
-
This compound
-
Spectroscopy-grade Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store protected from light at -20°C.
-
Spectroscopic Analysis: a. Dilute the stock solution in a relevant buffer (e.g., PBS) to a suitable concentration for spectroscopic measurements. b. Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the maximum absorbance wavelength (λ_abs). c. Using a spectrofluorometer, excite the sample at its λ_abs and measure the emission spectrum to determine the maximum emission wavelength (λ_em). d. Determine the quantum yield relative to a known standard (e.g., quinine sulfate or a commercially available dye with similar spectral properties).
Causality Behind Experimental Choices:
-
DMSO is a common solvent for organic compounds and is generally well-tolerated by cells at low final concentrations (<0.5%).
-
Determining the excitation and emission maxima is crucial for selecting the appropriate filter sets on the microscope and for planning multicolor imaging experiments to avoid spectral overlap.[3]
Phase 2: Cellular Assays
Objective: To assess the compound's cell permeability, staining pattern, optimal concentration, cytotoxicity, and photostability in a live-cell context.
Materials:
-
Cell line of choice (e.g., HeLa, U2OS) cultured on glass-bottom dishes or multi-well plates suitable for imaging.
-
Complete cell culture medium.
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
This compound stock solution.
-
Cytotoxicity assay kit (e.g., MTT, PrestoBlue™, CellTiter-Glo®).
-
Confocal or widefield fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Organelle-specific counterstains (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum, Hoechst 33342 for nucleus).[9][10]
Protocol:
-
Determining Optimal Staining Concentration and Time: a. Seed cells and allow them to adhere overnight. b. Prepare a series of working solutions of the compound in culture medium at different concentrations (e.g., ranging from 10 nM to 100 µM). c. Replace the culture medium with the staining solutions and incubate for various time points (e.g., 15 min, 30 min, 1 hr, 2 hr). d. Wash the cells with pre-warmed imaging medium and observe under the fluorescence microscope using the predetermined excitation and emission settings. e. Identify the lowest concentration and shortest incubation time that provide a clear, bright signal with low background.
-
Cytotoxicity Assay: a. Seed cells in a 96-well plate. b. Treat the cells with a range of concentrations of the compound, including concentrations above the optimal staining concentration. c. Incubate for a period relevant to the intended imaging experiments (e.g., 24 hours). d. Perform the cytotoxicity assay according to the manufacturer's instructions. e. Determine the concentration at which cell viability is significantly reduced.
-
Live-Cell Imaging and Co-localization: a. Stain cells with the optimal concentration of this compound. b. If a specific staining pattern is observed, co-stain with a known organelle-specific dye to determine subcellular localization. c. Acquire images using a confocal microscope to obtain high-resolution optical sections.
-
Photostability Assay: a. Prepare a sample of stained live cells. b. Select a region of interest and acquire a time-lapse series of images with continuous or repeated exposure to the excitation light. c. Measure the fluorescence intensity over time and plot the decay curve to assess photostability.
Causality Behind Experimental Choices:
-
Starting with a wide range of concentrations is essential to identify an optimal window that balances signal intensity with potential toxicity.
-
Cytotoxicity assays are critical to ensure that observed cellular effects are not simply artifacts of a dying cell.[2]
-
Co-localization with known organelle markers is the gold standard for identifying the specificity of a new probe.[10]
-
Assessing photostability in the cellular environment is important, as it can differ from in vitro measurements due to local environmental factors.
Phase 3: Data Analysis and Interpretation
Objective: To quantitatively analyze the imaging data and make a final determination on the utility of the compound as a live-cell imaging probe.
Protocol:
-
Image Analysis: a. Quantify the signal-to-background ratio for the optimal staining conditions. b. If co-localization was performed, calculate a colocalization coefficient (e.g., Pearson's correlation coefficient) to quantify the degree of spatial overlap between the novel probe and the organelle marker.
-
Quantitative Assessment of Phototoxicity: a. Beyond viability assays, monitor cell morphology, division rate, and motility during time-lapse imaging for subtle signs of phototoxicity. Some studies use the dynamics of microtubule polymerization as a sensitive marker for early-stage phototoxicity.[11]
-
Final Evaluation: a. Synthesize all the data to assess whether the compound meets the key criteria for a useful live-cell imaging probe.
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- 2. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
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- 5. Live Cell Painting: New nontoxic dye to probe cell physiology in high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Quantification of cellular phototoxicity of organelle stains by the dynamics of microtubule polymerization - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Virtuoso: Dimethyl 1,8-Anthracenedicarboxylate as a Premier Building Block in Organic Synthesis
In the intricate world of organic synthesis, the selection of foundational molecular frameworks is paramount to the successful construction of complex, functional molecules. Among the myriad of available building blocks, Dimethyl 1,8-Anthracenedicarboxylate stands out as a uniquely versatile and powerful scaffold. Its rigid, planar anthracene core, adorned with two reactive ester functionalities at the sterically demanding peri-positions, offers a trifecta of desirable attributes: inherent fluorescence, predictable reactivity, and a geometrically defined structure. This combination makes it an invaluable asset for researchers and drug development professionals engaged in the creation of novel materials and therapeutics.
This comprehensive guide delves into the practical applications of this compound, providing not just detailed protocols but also the underlying scientific rationale for its use. We will explore its role in the synthesis of advanced polymers, intricately designed macrocycles, and highly sensitive fluorescent probes, offering a roadmap for harnessing its full potential in the laboratory.
Core Attributes and Synthetic Accessibility
This compound's utility is rooted in its distinct structural and electronic properties. The anthracene nucleus is a well-known fluorophore, and its photophysical characteristics can be finely tuned through substitution. The 1,8-disposition of the dimethyl ester groups creates a unique spatial arrangement that can be exploited to construct strained and geometrically constrained architectures.
From a synthetic standpoint, while not as commonplace as some other aromatic dicarboxylic esters, this compound can be accessed through multi-step synthetic sequences, often commencing from commercially available precursors such as 1,8-dichloroanthraquinone. The general synthetic strategy involves the conversion of the chloro-substituents to carboxylic acids, followed by esterification.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₁₈H₁₄O₄ |
| Molecular Weight | 294.3 g/mol |
| Appearance | White to yellow to green powder/crystal |
| Melting Point | 102.0 to 106.0 °C |
| CAS Number | 93655-34-6 |
Application in the Synthesis of Advanced Polymers
The rigid and fluorescent nature of the anthracene core makes this compound an attractive monomer for the synthesis of high-performance polymers. Incorporation of this unit into a polymer backbone can significantly enhance its thermal stability, mechanical strength, and confer desirable optical properties.
Protocol 1: Synthesis of an Anthracene-Containing Polyester via Melt Polycondensation
This protocol outlines the synthesis of a polyester through the transesterification reaction of this compound with an aliphatic diol.
Rationale: Melt polycondensation is a solvent-free method that is well-suited for the synthesis of high molecular weight polyesters. The choice of diol will influence the flexibility and solubility of the resulting polymer.
Experimental Workflow:
Caption: Workflow for the synthesis of an anthracene-containing polyester.
Step-by-Step Methodology:
-
Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add this compound (1.0 eq), 1,6-hexanediol (2.2 eq), and a catalytic amount of zinc acetate (0.1 mol%).
-
Initial Heating: Heat the reaction mixture to 180 °C under a slow stream of nitrogen to melt the reactants and initiate the transesterification reaction. Methanol will begin to distill off.
-
Polycondensation: Gradually increase the temperature to 220 °C over a period of 2 hours. Once the evolution of methanol has slowed, slowly apply a vacuum (down to <1 mmHg) to facilitate the removal of the remaining methanol and drive the polymerization to completion.
-
Monitoring and Completion: Monitor the reaction by observing the increase in the viscosity of the melt. Continue the reaction under high vacuum for an additional 3-4 hours until a high viscosity is achieved.
-
Isolation: Cool the reaction mixture to room temperature under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated into a non-solvent (e.g., methanol) to purify it.
-
Characterization: Dry the polymer under vacuum. Characterize the polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) to determine its thermal properties. The fluorescence properties can be investigated using fluorescence spectroscopy.
Crafting Molecular Architecture: Synthesis of Anthracene-Based Macrocycles
The defined geometry of this compound makes it an excellent precursor for the synthesis of macrocycles, including crown ethers and other host molecules. The rigid anthracene unit can act as a pre-organizing element, facilitating the cyclization reaction.
Protocol 2: Synthesis of a 1,8-Anthracene-Containing Diamide Macrocycle
This protocol describes the synthesis of a macrocycle through the amidation reaction of this compound with a diamine.
Rationale: High-dilution conditions are employed to favor intramolecular cyclization over intermolecular polymerization. The choice of the diamine linker will determine the size and shape of the resulting macrocyclic cavity.
Experimental Workflow:
Sources
Application Note & Protocols: Incorporating Dimethyl 1,8-Anthracenedicarboxylate into Advanced Polymer Structures
Abstract
Dimethyl 1,8-Anthracenedicarboxylate (DM1,8-ADC) is a unique aromatic monomer distinguished by its rigid, U-shaped geometry and inherent fluorescence. Its incorporation into polymer backbones offers a direct route to advanced materials with tailored thermal, mechanical, and photophysical properties. The anthracene core is not merely a structural component; it is a functional unit that can undergo post-polymerization modifications, such as [4+4] photocycloaddition, enabling applications in areas like self-healing materials, photoresists, and fluorescent sensors.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the scientific rationale and step-by-step protocols for integrating DM1,8-ADC into polyester and polyamide structures. We present field-proven methodologies for synthesis, characterization, and functional modification, grounded in established polymer chemistry principles.
Monomer Profile: this compound (DM1,8-ADC)
DM1,8-ADC serves as the foundational building block for the protocols described herein. Its chemical identity and physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Structure | [4] | |
| CAS Number | 93655-34-6 | [5][6] |
| Molecular Formula | C₁₈H₁₄O₄ | [4] |
| Molecular Weight | 294.30 g/mol | [5] |
| Appearance | White to yellow powder/crystal | |
| Melting Point | 102.0 to 106.0 °C | |
| Synonyms | 1,8-Anthracenedicarboxylic Acid Dimethyl Ester | [6] |
Causality of Monomer Choice: The selection of DM1,8-ADC is deliberate. Unlike its linear 2,6-isomer, the 1,8-substitution pattern forces a distinct kink in the polymer chain.[7] This geometry disrupts chain packing, which can be strategically employed to modify crystallinity and solubility. The ester functionalities provide a reliable handle for step-growth polycondensation, a robust and well-understood polymerization technique.[8]
Core Polymerization Strategy: Synthesis of Anthracene-Containing Polyesters
The most direct method to incorporate DM1,8-ADC is through melt polycondensation with a suitable diol to form a polyester. This process is typically performed in two stages to achieve high molecular weights.[9][10]
Principle of Two-Stage Melt Polycondensation:
-
Transesterification: The first stage involves the reaction of the dimethyl ester (DM1,8-ADC) with a diol at elevated temperatures (160-190 °C). This reaction is catalyzed and results in the formation of low-molecular-weight oligomers and the elimination of methanol as a byproduct. Removing the methanol byproduct is critical as it drives the reaction equilibrium forward.[9]
-
Polycondensation: In the second stage, the temperature is further increased (200-240 °C) and a high vacuum is applied. This facilitates the reaction between the hydroxyl- and ester-terminated oligomers, eliminating the diol as a byproduct and building high-molecular-weight polymer chains. The significant increase in melt viscosity is a key indicator of successful polymerization.[10]
Causality Behind Co-monomer Selection: The inherent rigidity of the anthracene unit can lead to polymers with very high glass transition (Tg) and melting (Tm) temperatures, potentially rendering them insoluble and infusible.[7] To counteract this, it is crucial to select a flexible aliphatic diol co-monomer, such as 1,10-decanediol. The long aliphatic chain of the diol imparts flexibility to the polymer backbone, lowering the Tg and Tm to a processable range and improving solubility.
Experimental Protocol: Synthesis of Poly(decamethylene 1,8-anthracenedicarboxylate)
This protocol details the synthesis of a polyester from DM1,8-ADC and 1,10-decanediol.
Materials:
-
This compound (DM1,8-ADC)
-
1,10-Decanediol (slight molar excess, e.g., 1.05 to 1.2 molar equivalents)
-
Dibutyltin oxide (DBTO) or Titanium(IV) isopropoxide (TIPT) catalyst (~0.1 mol% relative to DM1,8-ADC)
-
High-purity nitrogen or argon gas
-
Suitable solvent for purification (e.g., chloroform, THF)
-
Non-solvent for precipitation (e.g., cold methanol)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Distillation head with condenser and receiving flask
-
Inert gas inlet
-
High-vacuum pump with a cold trap
-
Heating mantle with temperature controller
Workflow Diagram:
Step-by-Step Methodology:
-
Monomer Charging: In a clean, dry three-neck flask, add equimolar amounts of DM1,8-ADC and a slight excess of 1,10-decanediol (e.g., 1.05 eq). Add the catalyst (e.g., ~0.1 mol% DBTO).[9]
-
Inert Atmosphere: Assemble the reaction apparatus. Purge the system with high-purity nitrogen for at least 30 minutes to remove oxygen and moisture. Maintain a gentle inert gas flow.
-
Stage 1 - Transesterification:
-
Begin stirring and heat the mixture to ~180 °C. The reactants will melt to form a clear solution.
-
Methanol will be generated as a byproduct and begin to distill. Continue this stage for 2-3 hours, or until the collection of methanol ceases (~90% of the theoretical amount).[10]
-
-
Stage 2 - Polycondensation:
-
Gradually increase the temperature to 200-220 °C.
-
Simultaneously and slowly, apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over approximately one hour. This controlled reduction prevents vigorous boiling of the low-molecular-weight oligomers.
-
Continue the reaction under high vacuum for an additional 3-5 hours. A noticeable increase in the viscosity of the molten polymer is the primary indicator of successful chain growth.
-
-
Termination and Isolation:
-
Remove the heat source and break the vacuum by reintroducing nitrogen gas.
-
Allow the polymer to cool to room temperature under the inert atmosphere. The resulting solid polymer can be removed from the flask once cooled.
-
-
Purification (Self-Validation Step):
-
Dissolve the synthesized polyester in a suitable solvent (e.g., chloroform).
-
Precipitate the polymer by slowly adding the solution to a large volume of a stirred non-solvent (e.g., cold methanol). This step removes unreacted monomers and low-molecular-weight oligomers.
-
Collect the purified polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.[10]
-
Alternative Strategy: Synthesis of Anthracene-Containing Polyamides
Incorporating DM1,8-ADC into polyamides is achieved by reaction with a diamine. While melt polycondensation is possible, solution polymerization can be advantageous if the resulting polyamide has a high melting point, preventing thermal degradation.
Principle: The reaction between a dimethyl ester and a diamine proceeds via nucleophilic acyl substitution to form an amide linkage, with methanol as the byproduct.[8][11] This reaction is typically slower than polyesterification and often requires higher temperatures or longer reaction times to achieve high molecular weights.[12] The use of a high-boiling polar aprotic solvent (e.g., NMP, DMAc) can help to keep the growing polymer chains in solution.
Conceptual Protocol: Solution Polymerization of a Polyamide
-
Setup: Charge a three-neck flask with equimolar amounts of DM1,8-ADC, 1,6-hexanediamine, and a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP).
-
Inert Atmosphere: Equip the flask with a condenser and nitrogen inlet, and purge the system thoroughly.
-
Reaction: Heat the mixture with stirring to 180-200 °C. Methanol will evolve and can be removed via the condenser.
-
Monitoring: Maintain the reaction for 8-24 hours. The progress can be monitored by the increase in solution viscosity.
-
Isolation & Purification: Cool the reaction mixture. Precipitate the polyamide by pouring the solution into a non-solvent such as water or methanol. Filter the solid polymer, wash thoroughly to remove residual solvent and monomers, and dry under vacuum.
Post-Polymerization Modification: Photo-Crosslinking
A key advantage of using an anthracene-based monomer is the ability to perform post-polymerization modifications. The anthracene moieties can undergo a reversible [4+4] photocycloaddition upon irradiation with UV light (~365 nm), forming a cyclodimer.[1][2] When these moieties are on adjacent polymer chains, this reaction results in cross-linking, transforming a thermoplastic material into a thermoset.
Conceptual Protocol: Photo-Crosslinking of a Polymer Film
-
Film Casting: Dissolve the anthracene-containing polymer in a suitable solvent (e.g., chloroform). Cast a thin film onto a quartz slide or glass plate and allow the solvent to evaporate completely.
-
Irradiation: Place the film under a UV lamp (e.g., a 365 nm LED or mercury lamp).
-
Monitoring (Self-Validation): The cross-linking process can be validated by:
-
Solubility Test: The cross-linked film will become insoluble in the original casting solvent.
-
Spectroscopy: Monitor the disappearance of the characteristic anthracene absorbance peaks (around 350-400 nm) in the UV-Vis spectrum of the film.
-
Comprehensive Characterization
Thorough characterization is essential to validate the successful synthesis and properties of the new polymer.
Table 2: Polymer Characterization Techniques and Expected Results
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| ¹H NMR Spectroscopy | Confirm structural integrity and monomer incorporation. | Appearance of signals corresponding to the aromatic protons of the anthracene unit, protons from the diol/diamine, and a shift in the protons adjacent to the newly formed ester/amide linkage. |
| FTIR Spectroscopy | Identify key functional groups. | A strong carbonyl (C=O) stretch around 1720 cm⁻¹ for polyesters or 1650 cm⁻¹ for polyamides. Disappearance of the O-H band from the diol monomer. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and polydispersity (PDI). | A monomodal distribution with Mn > 10,000 g/mol , indicating successful polymerization. PDI is typically around 2 for step-growth polymers. |
| Differential Scanning Calorimetry (DSC) | Measure thermal transitions (Tg, Tm). | A clear glass transition (Tg) and potentially a melting endotherm (Tm), indicating the thermal properties imparted by the rigid anthracene unit and flexible co-monomer.[7] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | High decomposition temperature (typically >300 °C), indicating good thermal stability due to the aromatic nature of the polymer backbone.[13][14] |
| UV-Vis & Fluorescence Spectroscopy | Characterize photophysical properties. | Characteristic structured absorption and emission spectra of the anthracene moiety, confirming its presence and optical activity. The polymer should exhibit blue fluorescence.[1] |
Conclusion and Outlook
This compound is a powerful monomer for accessing functional polymers with unique photophysical and structural properties. The protocols outlined provide a robust framework for synthesizing novel polyesters and polyamides. The true potential of these materials lies in leveraging the reactive anthracene core for creating dynamic and responsive systems, such as photo-switchable materials, self-healing networks, and advanced sensors. Future work can extend these principles to other polymer architectures, including polyimides and coordination polymers, further broadening the application scope of this versatile building block.[15]
References
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- Pellis, A., et al. (2019). Enzymatic Synthesis of Biobased Polyesters and Polyamides. MDPI.
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- Kennepohl, D. (2019). Polyamides and Polyesters: Step-Growth Polymers. Chemistry LibreTexts.
- Bezzu, C. G., et al. (n.d.). Investigation of the Side Chain Effect on Gas and Water Vapor Transport Properties of Anthracene-Maleimide Based Polymers of Intrinsic Microporosity. MDPI.
- Lendlein, A., & Sisson, A. (2016). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications.
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- Semantic Scholar. (2008). Synthesis and characterization of a novel polymer based on anthracene moiety for organic thin film transistor.
- Ghate, P. P. (n.d.). Functionalized Anthracenes as Active Elements in Photoresponsive Polymers and Crystals. UC Riverside.
- Gzella, A., et al. (2023). Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization. MDPI.
- AMiner. (n.d.). Anthracene-containing Polymers Toward High-End Applications.
- ACS Publications. (n.d.). Synthesis of Anthracene-Based Donor–Acceptor Copolymers with a Thermally Removable Group for Polymer Solar Cells. Macromolecules.
- Marttinen, A., & Lahtinen, M. (2024). Aqueous syntheses of anthracene-based mixed-ligand coordination polymers and their structural and optical properties. CrystEngComm.
- Bulletin of the Korean Chemical Society. (2002). Application of an Anthracene Containing Polymer to a Negative Type Photoresist.
- Request PDF. (n.d.). 2,6-Anthracenedicarboxylate-containing Polyesters and Copolyesters.
- PubChem. (n.d.). This compound. NIH.
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Application Notes and Protocols: Dimethyl 1,8-Anthracenedicarboxylate as a Fluorescent Chemosensor
For: Researchers, scientists, and drug development professionals
Introduction: Unveiling the Sensing Potential of Dimethyl 1,8-Anthracenedicarboxylate
This compound is a fluorescent aromatic compound built upon an anthracene core.[1][2][3] The inherent fluorescence of the anthracene moiety makes it a promising candidate for the development of "turn-off" chemosensors.[4] The principle of these sensors lies in the quenching of fluorescence upon interaction with specific analytes. The strategic placement of dimethyl ester groups at the 1 and 8 positions of the anthracene ring introduces potential binding sites for analytes, particularly metal ions, and can modulate the electronic properties of the fluorophore, influencing its sensitivity and selectivity.
This document provides a comprehensive guide to the potential chemosensor applications of this compound, with a focus on the detection of nitroaromatic compounds and metal ions. The protocols detailed herein are based on established principles of fluorescence quenching and are designed to be adaptable for various research needs.
Core Principle: The Phenomenon of Fluorescence Quenching
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, such as this compound. This phenomenon can occur through several mechanisms, primarily categorized as dynamic (collisional) quenching and static quenching.[5]
-
Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution.[5] This interaction is diffusion-controlled and leads to a non-radiative decay back to the ground state.[6]
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[5]
The efficiency of quenching is often analyzed using the Stern-Volmer equation, which provides a linear relationship between the fluorescence intensity and the quencher concentration for a single quenching mechanism.[6][7]
Stern-Volmer Equation:
I0/I = 1 + KSV[Q]
Where:
-
I0 is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher.
-
KSV is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A linear Stern-Volmer plot, where I0/I is plotted against [Q], is indicative of a single, dominant quenching mechanism.[6]
Application 1: Detection of Nitroaromatic Compounds
Anthracene-based fluorescent probes have demonstrated efficacy in detecting nitroaromatic compounds, which are common components of explosives.[8][9] The electron-deficient nature of nitroaromatics facilitates an electron transfer from the excited state of the electron-rich anthracene derivative, leading to fluorescence quenching.[8] This process is often referred to as Photoinduced Electron Transfer (PET).[10]
Experimental Protocol: Fluorometric Titration for Nitroaromatic Detection
This protocol outlines the steps for evaluating the sensing capability of this compound towards a model nitroaromatic compound, such as 2,4-Dinitrotoluene (DNT).
Materials:
-
This compound
-
2,4-Dinitrotoluene (DNT)
-
Spectroscopic grade solvent (e.g., Acetonitrile or Dichloromethane)
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 x 10-3 M) in the chosen solvent.
-
Prepare a stock solution of DNT (e.g., 1 x 10-2 M) in the same solvent.
-
-
Fluorometric Measurements:
-
Pipette a fixed volume of the this compound stock solution into a series of cuvettes and dilute with the solvent to a final concentration of, for example, 1 x 10-5 M.
-
Record the initial fluorescence emission spectrum of the this compound solution. The excitation wavelength should be set at the absorption maximum of the fluorophore.
-
Perform a titration by adding increasing aliquots of the DNT stock solution to the cuvettes containing the fluorophore solution.
-
After each addition of DNT, mix the solution thoroughly and record the fluorescence emission spectrum.
-
-
Data Analysis:
Visualization of the Quenching Workflow
Caption: Workflow for the detection of nitroaromatics via fluorescence quenching.
Application 2: Detection of Metal Ions
The dicarboxylate functionality in this compound suggests its potential as a chemosensor for metal ions.[12] The carbonyl oxygen atoms of the ester groups can act as Lewis basic sites, coordinating with metal cations. This interaction can lead to fluorescence quenching through mechanisms such as Chelation-Enhanced Quenching (CHEQ) or by inducing a conformational change in the fluorophore that promotes non-radiative decay pathways.[13]
Experimental Protocol: Screening for Metal Ion Selectivity
This protocol describes a preliminary screening to assess the selectivity of this compound towards various metal ions.
Materials:
-
This compound
-
A panel of metal salts (e.g., nitrates or chlorides of Fe3+, Cu2+, Pb2+, Cd2+, Zn2+, etc.)
-
Spectroscopic grade solvent (e.g., Acetonitrile or a buffered aqueous solution)
-
Volumetric flasks, pipettes, and a fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 x 10-4 M) in the chosen solvent.
-
Prepare stock solutions of each metal salt (e.g., 1 x 10-2 M) in the same solvent.
-
-
Selectivity Screening:
-
To a series of cuvettes, add a fixed volume of the this compound solution.
-
Record the initial fluorescence spectrum.
-
To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion stock solution.
-
After mixing, record the fluorescence spectrum for each sample.
-
Compare the fluorescence quenching observed for each metal ion to identify potential selectivity.
-
Protocol for Determining the Limit of Detection (LOD)
Once a target metal ion has been identified, this protocol can be used to determine the limit of detection.[14]
-
Fluorometric Titration:
-
Perform a fluorometric titration as described for nitroaromatics, using the selected metal ion as the quencher.
-
-
LOD Calculation:
-
Measure the fluorescence intensity of at least five blank samples (sensor solution without the metal ion).
-
Calculate the standard deviation (σ) of the blank measurements.
-
Determine the slope (m) of the linear portion of the titration curve at low concentrations.
-
Calculate the LOD using the formula: LOD = 3σ / m.[14]
-
Determining Binding Stoichiometry: Job's Plot
A Job's plot can be used to determine the binding stoichiometry between the sensor and the metal ion.[14][15]
-
Prepare a series of solutions with a constant total concentration of the sensor and the metal ion, but with varying mole fractions of each.
-
Measure the fluorescence intensity for each solution.
-
Plot the change in fluorescence intensity against the mole fraction of the sensor. The mole fraction at which the maximum change in fluorescence occurs indicates the binding stoichiometry. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 complex.[16]
Visualization of Metal Ion Sensing
Caption: Proposed mechanism for metal ion detection via chelation-induced quenching.
Data Summary and Interpretation
The following table provides a template for summarizing the quantitative data obtained from the chemosensor experiments.
| Analyte | Quenching Mechanism | Stern-Volmer Constant (KSV) (M-1) | Limit of Detection (LOD) (M) | Binding Stoichiometry |
| Nitroaromatic A | Dynamic (Hypothetical) | Value | Value | N/A |
| Nitroaromatic B | Static (Hypothetical) | Value | Value | N/A |
| Metal Ion X | CHEQ (Hypothetical) | Value | Value | 1:1 |
| Metal Ion Y | No significant quenching | N/A | N/A | N/A |
Validation and Trustworthiness
To ensure the reliability of the chemosensor, the following validation steps are recommended:[17][18]
-
Selectivity and Interference Studies: Test the sensor's response to the target analyte in the presence of other potentially interfering species.
-
pH Stability: Evaluate the fluorescence of the sensor and its response to the analyte across a range of pH values, especially for applications in aqueous media.
-
Photostability: Assess the stability of the sensor's fluorescence under continuous illumination to ensure that photobleaching does not interfere with the measurements.
-
Real Sample Analysis: Spike real-world samples (e.g., environmental water samples) with the analyte and measure the recovery to assess the sensor's performance in a complex matrix.[17]
By systematically following these protocols and validation procedures, researchers can confidently evaluate and apply this compound as a fluorescent chemosensor for a variety of analytes.
References
-
Stern–Volmer relationship. In Wikipedia; 2023. [Link]
-
Dicarboxylated ethynylarenes as buffer-dependent chemosensors for Cd(II), Pb(II) and Zn(II). Tetrahedron Letters. [Link]
-
Fluorescence Quenching & the Stern-Volmer Plot. Edinburgh Instruments. [Link]
-
Estimation of the Quenching Constant from Stern-Volmer Plot. Virtual Labs. [Link]
-
Stern–Volmer analysis of photocatalyst fluorescence quenching within hollow-core photonic crystal fibre microreactors. Chemical Communications. [Link]
-
A Great Tool for Fluorescence Quenching Studies and Stern-Volmer Analysis – the Story Behind our Automated Continuous-flow Platform. Nature. [Link]
-
Mechanistic Insights on Chemosensing Response of Pyrene and Anthracene Based Fluorescent Probes Towards Nitroaromatic Compounds. R Discovery. [Link]
-
Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media. PubMed. [Link]
-
Development of Fluorescent Chemosensors for Calcium and Lead Detection. MDPI. [Link]
-
Pyrene, Anthracene, and Naphthalene-Based Azomethines for Fluorimetric Sensing of Nitroaromatic Compounds. PubMed. [Link]
-
Rational Design of Fluorescent/Colorimetric Chemosensors for Detecting Transition Metal Ions by Varying Functional Groups. MDPI. [Link]
-
New fluorescent chemosensors for metal ions in solution. ResearchGate. [Link]
-
Development and Validation of Aptasensor Based on MnO 2 for the Detection of Sulfadiazine Residues. MDPI. [Link]
-
Development of Fluorescent Chemosensors for Calcium and Lead Detection. MDPI. [Link]
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Synthesis, Characterization, Standardization, and Validation of Luminescence Optical Chemosensors for the Detection of …. OUCI. [Link]
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colorimetric chemoreceptors for different metal ions: a short communication. IJRAR.org. [Link]
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Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions. National Institutes of Health. [Link]
-
Development of Fluorescent Chemosensors for Calcium and Lead Detection. PubMed. [Link]
-
A multi-responsive chemosensor for highly sensitive and selective detection of Fe3+, Cu2+, Cr2O72− and nitrobenzene based on a luminescent lanthanide metal–organic framework. Dalton Transactions. [Link]
-
1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Organic Syntheses. [Link]
-
This compound. PubChem. [Link]
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The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry. [Link]
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Application Notes and Protocols for the Detection of Metal Ions Using Dimethyl 1,8-Anthracenedicarboxylate
Introduction
The detection of metal ions in biological and environmental systems is of paramount importance due to their significant roles in various physiological processes and their potential toxicity.[1] Fluorescent chemosensors have emerged as a powerful analytical tool for this purpose, offering high sensitivity, selectivity, and real-time monitoring capabilities.[2] Among the various fluorophores utilized, anthracene and its derivatives are particularly noteworthy for their excellent photophysical properties, including high quantum yields and chemical stability.[3] These molecules can be functionalized to act as specific receptors for metal ions, leading to a measurable change in their fluorescence properties upon binding. This change, often a "turn-on" or "turn-off" response, forms the basis of the sensing mechanism.[4][5]
This application note details a proposed methodology for the use of Dimethyl 1,8-Anthracenedicarboxylate as a fluorescent chemosensor for the detection of metal ions. While direct studies on this specific compound are not extensively reported, its structural features—a rigid anthracene core and two ester functionalities—suggest its potential as a selective sensor. The ester groups can act as binding sites for metal ions, potentially leading to a chelation-enhanced fluorescence (CHEF) effect or other photophysical changes upon coordination.
Principle of Detection: A Proposed Mechanism
The sensing mechanism of this compound is hypothesized to occur through the coordination of metal ions with the carbonyl oxygen atoms of the two ester groups. In its free form, the fluorescence of the anthracene core may be partially quenched due to rotational freedom of the ester groups, which provides a non-radiative decay pathway for the excited state.
Upon the introduction of a suitable metal ion, the formation of a rigid, chelated complex with the ester groups is proposed. This chelation restricts the rotational freedom of the substituents, which in turn can block the non-radiative decay pathways. As a result, a significant enhancement of the fluorescence intensity, or a "turn-on" response, is anticipated. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF). The selectivity of the sensor would be dictated by the size, charge, and coordination geometry of the metal ion that best fits the binding pocket created by the two ester groups on the anthracene scaffold.
Caption: Proposed "turn-on" fluorescence mechanism.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound is via Fischer esterification of 1,8-anthracenedicarboxylic acid.
Materials:
-
1,8-Anthracenedicarboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask, suspend 1,8-anthracenedicarboxylic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Preparation of Stock Solutions
a. This compound Stock Solution (1 mM):
-
Accurately weigh the required amount of synthesized this compound.
-
Dissolve the compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to a final concentration of 1 mM.
-
Store the stock solution in a dark, airtight container at 4°C.
b. Metal Ion Stock Solutions (10 mM):
-
Prepare 10 mM stock solutions of various metal salts (e.g., nitrates or chlorides of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺, Cr³⁺) in deionized water.
-
Store these solutions in clearly labeled containers.
Fluorescence Titration Protocol
This protocol is designed to determine the response of this compound to various metal ions.
Caption: General workflow for fluorescence titration.
Materials and Equipment:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
-
This compound stock solution (1 mM)
-
Metal ion stock solutions (10 mM)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
Procedure:
-
Prepare a working solution of this compound (e.g., 10 µM) in the chosen buffer.
-
Place 3 mL of the working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (F₀) by exciting at the predetermined maximum absorption wavelength (λex) and recording the emission over a suitable range. Based on similar anthracene derivatives, the excitation wavelength is expected to be in the UV region (e.g., ~365 nm) and the emission in the blue-violet region (e.g., ~400-450 nm).
-
Add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to incubate for a short period (e.g., 2-5 minutes) to ensure complex formation.
-
Record the fluorescence emission spectrum (F) after each addition.
-
Repeat this process for all metal ions of interest to determine the selectivity of the sensor.
Data Analysis and Interpretation
The change in fluorescence intensity can be used to quantify the sensor's response to the metal ion.
-
Selectivity: Plot the fluorescence intensity ratio (F/F₀) at the emission maximum against the different metal ions tested. A significant change for a particular metal ion indicates selectivity.
-
Sensitivity and Limit of Detection (LOD):
-
For the selected metal ion, plot the fluorescence intensity ratio (F/F₀) against the metal ion concentration.
-
The linear portion of this plot can be used to construct a calibration curve.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / k where σ is the standard deviation of the blank measurements and k is the slope of the calibration curve.
-
Table 1: Expected Spectroscopic and Performance Data (Hypothetical)
| Parameter | Expected Value/Range | Notes |
| Excitation Wavelength (λex) | ~360-380 nm | To be determined experimentally. Based on the anthracene core. |
| Emission Wavelength (λem) | ~400-450 nm | To be determined experimentally. Expected blue fluorescence. |
| Optimal pH | 6.0 - 8.0 | To be optimized for stable fluorescence and metal binding. |
| Response Time | < 5 minutes | Expected rapid complexation. |
| Selectivity | High for specific divalent or trivalent cations | Dependent on the coordination geometry and ionic radius of the metal. |
| Limit of Detection (LOD) | Low micromolar to nanomolar range | Dependent on the binding affinity and quantum yield of the complex. |
Troubleshooting
-
Low Fluorescence Signal:
-
Ensure the purity of the synthesized this compound.
-
Optimize the solvent and pH of the buffer solution.
-
Check the concentration of the sensor solution.
-
-
Poor Selectivity:
-
The sensor may have an affinity for multiple metal ions. Consider using masking agents to block the interference from other ions.
-
Adjusting the pH can sometimes enhance selectivity for a specific metal ion.
-
-
Precipitation upon Metal Ion Addition:
-
The concentration of the metal ion or the sensor may be too high.
-
The solvent system may not be optimal for the metal-sensor complex. Consider using a co-solvent.
-
Conclusion
This compound presents a promising scaffold for the development of a fluorescent chemosensor for metal ion detection. The proposed protocols provide a comprehensive framework for synthesizing the compound and evaluating its sensing properties. The anticipated "turn-on" fluorescence mechanism, based on the principles of chelation-enhanced fluorescence, offers the potential for high sensitivity and selectivity. Further experimental validation is required to fully characterize the sensor's performance and to identify its specific target metal ions.
References
-
Goshisht, M. K., et al. (2022). Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. RSC Advances, 12(10), 5868-5896. [Link]
-
Wang, X., et al. (2012). Study of ion specific interactions of alkali cations with dicarboxylate dianions. The Journal of Physical Chemistry A, 116(10), 2638-2645. [Link]
-
Carter, K. P., et al. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4584-4616. [Link]
- Valeur, B., & Berberan-Santos, M. N. (2011). A brief history of fluorescence and phosphorescence before the emergence of quantum theory.
-
Sarkar, S., et al. (2007). Interaction of different metal ions with carboxylic acid group: a quantitative study. The Journal of Physical Chemistry B, 111(32), 9674-9679. [Link]
-
iGEM Foundation. (2019). Calibration Protocol - Fluorescence Standard Curve with Fluorescein. [Link]
-
Pop, A., et al. (2024). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. New Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01175H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07200F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Fluorescence Quantum Yield of Dimethyl 1,8-Anthracenedicarboxylate
Welcome to the technical support center for Dimethyl 1,8-Anthracenedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you maximize the fluorescence quantum yield (Φf) of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it a critical parameter?
The fluorescence quantum yield (Φf) is a direct measure of a fluorophore's efficiency in converting absorbed light into emitted light.[1] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2] A high quantum yield is crucial for applications requiring bright fluorescent signals, such as in bio-imaging, sensing, and materials science, as it ensures high signal-to-noise ratios and sensitivity.
Q2: What are the primary factors influencing the quantum yield of this compound?
The quantum yield of this compound, like other anthracene derivatives, is sensitive to several factors:
-
Molecular Structure: The rigid aromatic core of anthracene provides a foundation for fluorescence. The two dimethyl ester groups (-COOCH₃) are electron-withdrawing substituents. Such groups can decrease or even quench fluorescence depending on their position and the overall electronic structure.[3]
-
Solvent Environment: The polarity and viscosity of the solvent play a significant role. The choice of solvent can alter the energy levels of the excited state, leading to changes in both the emission spectrum and the quantum yield.[4][5] For instance, some fluorophores exhibit lower quantum yields in non-polar solvents.[6] Halogenated solvents can sometimes increase the quantum yield of certain dyes by impeding torsional relaxation of the excited state.[7]
-
Concentration: At high concentrations, this compound molecules can form non-fluorescent aggregates or excimers, leading to a decrease in the overall quantum yield. This phenomenon is known as concentration quenching or self-quenching.[5]
-
Temperature: Increasing the temperature generally leads to a decrease in fluorescence quantum yield. This is because higher temperatures increase the frequency of molecular collisions and enhance non-radiative decay pathways (e.g., vibrational relaxation), which compete with fluorescence emission.[5]
-
Presence of Quenchers: Certain molecules, known as quenchers, can deactivate the excited state of the fluorophore, reducing fluorescence intensity and quantum yield. Molecular oxygen is a very common and efficient quencher. Other quenchers include heavy atoms and various organic molecules.[8][9]
Q3: How does solvent polarity specifically affect the quantum yield?
Solvent polarity can influence the rate of both radiative (fluorescence) and non-radiative decay from the excited state. Polar solvents can stabilize the excited state of a polar fluorophore, which can sometimes lead to a red-shift in the emission spectrum and a change in the quantum yield. The specific effect is highly dependent on the nature of the fluorophore's excited state (e.g., intramolecular charge transfer character). For some compounds, an increase in solvent polarity increases the quantum yield.[4] It is crucial to empirically test a range of solvents to find the optimal environment for this compound.
Q4: What is fluorescence quenching and how can I minimize it?
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[9] It occurs when the excited fluorophore returns to the ground state via a non-radiative pathway, often through interaction with another molecule (the quencher).
There are two primary types of quenching:
-
Dynamic (Collisional) Quenching: Occurs when the quencher collides with the fluorophore in its excited state.[9] A prime example is quenching by dissolved oxygen.
-
Static Quenching: Results from the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[9]
To minimize quenching:
-
Deoxygenate Solvents: Purge your solvent with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Use High-Purity Solvents: Use spectroscopic or HPLC-grade solvents to avoid impurities that may act as quenchers.[1]
-
Control Sample Composition: Be aware of all components in your sample, as ions or other molecules could be acting as quenchers.
Troubleshooting Guide: Common Issues in Quantum Yield Enhancement
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Quantum Yield | Solvent Impurities: Fluorescent or quenching impurities in the solvent. | Use only high-purity, spectroscopic-grade solvents. Always run a solvent blank to check for background fluorescence.[1] |
| Oxygen Quenching: Dissolved molecular oxygen is a highly effective collisional quencher. | Degas the solvent by bubbling with nitrogen or argon for 15-30 minutes prior to and during the measurement. | |
| Concentration Effects: Absorbance is too high (>0.1), leading to re-absorption (inner filter effect) or self-quenching.[10] | Prepare a series of dilutions and ensure the absorbance at the excitation wavelength is between 0.02 and 0.1 for measurements in a standard 10 mm cuvette.[10] | |
| Incorrect Reference Standard: The chosen standard's emission/absorption profile does not match the sample, or its literature quantum yield is inaccurate for the conditions used. | Select a well-characterized standard (e.g., Quinine Sulfate, Anthracene) with known quantum yield and overlapping spectral properties.[10][11] | |
| Emission Peak Shape is Distorted | Inner Filter Effect: The solution is too concentrated, causing emitted photons to be re-absorbed by other fluorophore molecules. | Dilute the sample until the absorbance at the excitation wavelength is below 0.1.[10] |
| Instrumental Artifacts: The spectrometer's emission monochromator and detector have a wavelength-dependent response that has not been corrected. | Apply the instrument-specific emission correction file to your spectra. This is crucial for accurate integration of the fluorescence intensity.[11] | |
| Poor Linearity in Intensity vs. Absorbance Plot | Aggregation/Self-Quenching: At higher concentrations, molecules may be aggregating, leading to non-linear quenching effects. | Ensure you are working in the dilute concentration regime (Absorbance < 0.1). If linearity is still poor, aggregation may be occurring even at low concentrations; consider a different solvent. |
| Photodegradation: The sample is being bleached by the excitation light source. | Reduce the excitation slit width, use a neutral density filter, or decrease the measurement time. Check for stability by taking multiple readings over time. |
Visualizing Key Relationships
The following diagram illustrates the interplay of various factors that can influence the final measured quantum yield of this compound.
Caption: Key factors affecting the fluorescence quantum yield.
Experimental Protocols
Protocol 1: Sample and Standard Preparation
This protocol outlines the preparation of solutions for determining relative fluorescence quantum yield. Accuracy in this step is paramount.
-
Solvent Selection & Preparation:
-
Choose a high-purity, spectroscopic-grade solvent in which both the sample (this compound) and the chosen reference standard are soluble.
-
Deoxygenate the solvent by bubbling with high-purity nitrogen or argon gas for at least 15 minutes.
-
-
Prepare a Primary Stock Solution:
-
Accurately weigh a small amount of your sample and dissolve it in a known volume of the deoxygenated solvent in a Class A volumetric flask to create a concentrated stock solution (e.g., 1 mM).
-
Repeat this process for the reference standard (e.g., Anthracene in ethanol, Φf ≈ 0.27).
-
-
Prepare a Series of Dilutions:
-
From the primary stock solutions, prepare a series of five dilutions for both the sample and the standard.
-
The target concentrations should yield absorbance values between approximately 0.02 and 0.10 at the chosen excitation wavelength in a 10 mm path length cuvette.[10]
-
Use Class A volumetric glassware for all dilutions to ensure accuracy.
-
-
Prepare a Solvent Blank:
-
Fill a cuvette with the pure, deoxygenated solvent. This will be used to zero the spectrophotometer and to record a blank fluorescence spectrum.[10]
-
Protocol 2: Relative Quantum Yield Determination (Comparative Method)
This method, adapted from Williams et al., is a reliable way to determine Φf by comparing the sample's fluorescence to a well-characterized standard.[10]
-
Instrument Setup:
-
Turn on the absorption spectrophotometer and fluorescence spectrometer and allow the lamps to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength (λex) for both instruments. This should be a wavelength where both the sample and standard have significant absorbance.
-
On the fluorescence spectrometer, set the excitation and emission slit widths (e.g., 5 nm). Ensure the settings are identical for all measurements.
-
-
Absorbance Measurements:
-
Using a 10 mm path length quartz cuvette, zero the spectrophotometer with the solvent blank.
-
Measure and record the absorbance of each of the five sample dilutions and five standard dilutions at the chosen excitation wavelength (λex).
-
-
Fluorescence Measurements:
-
Transfer the solutions to a 10 mm path length quartz fluorescence cuvette.
-
First, record the emission spectrum of the solvent blank to check for impurities.
-
Record the emission spectrum for each of the five sample and five standard dilutions. The scan range should cover the entire emission profile of the compound.
-
Crucially: Ensure that all instrument settings (slits, scan speed, detector voltage) remain absolutely constant throughout all measurements.
-
-
Data Processing:
-
Apply the instrument's emission correction file to all recorded fluorescence spectra.
-
For each corrected spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
For both the sample and the standard, create a plot of Integrated Fluorescence Intensity (y-axis) versus Absorbance at λex (x-axis).
-
-
Calculation of Quantum Yield:
-
Perform a linear regression for both the sample and standard data sets. The plot should be linear, and the intercept should be close to zero.
-
The quantum yield of the sample (Φf, spl) is calculated using the following equation:
Φf, spl = Φf, std * (Grad_spl / Grad_std) * (n_spl² / n_std²)
Where:
-
Φf, std is the known quantum yield of the standard.
-
Grad_spl is the gradient (slope) of the plot for the sample.
-
Grad_std is the gradient of the plot for the standard.
-
n_spl is the refractive index of the sample's solvent.
-
n_std is the refractive index of the standard's solvent. (Note: If the same solvent is used, this term cancels out).
-
-
Workflow for Relative Quantum Yield Measurement
Caption: Experimental workflow for the comparative method.
References
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine - Department of Chemistry. Available at: [Link]
-
Effect of solvent on the quantum yield (ϕ) of the reaction. (n.d.). ResearchGate. Available at: [Link]
-
Brouwer, A. M. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. Available at: [Link]
-
Determination of Fluorescence Quantum Yield of a Fluorophore. (n.d.). Virtual Labs. Available at: [Link]
-
Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. National Institute of Standards and Technology. Available at: [Link]
-
Ozdemir, M., et al. (2021). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B. Available at: [Link]
-
Nau, S., et al. (2023). Photophysical Properties of Anthracene Derivatives. MDPI. Available at: [Link]
-
Electronic Supporting Information (ESI) 1. Calculation of Quantum Yield. (2013). The Royal Society of Chemistry. Available at: [Link]
-
Fischer, D. P., & Ebie, K. (1984). Fluorescence spectra and quantum yields. Quinine, uranine, 9,10-diphenylanthracene, and 9,10-bis(phenylethynyl)anthracenes. Journal of Chemical & Engineering Data. Available at: [Link]
-
Grabchev, I., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]
-
Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. (n.d.). ResearchGate. Available at: [Link]
-
Melavanki, R. M., et al. (2015). Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. PubMed. Available at: [Link]
-
Zhong, Y., et al. (2018). Improving Quantum Yield of Upconverting Nanoparticles in Aqueous Media via Emission Sensitization. PubMed. Available at: [Link]
-
Fluorescence quenching of anthracene by aniline in two solvents: S-V plot analysis. (2020). PDF. Available at: [Link]
-
Anthracene Fluorescence Quenching by a Tetrakis (Ketocarboxamide) Cavitand. (2025). Hindawi. Available at: [Link]
-
Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9, 10-anthraquinones by aromatic hydrocarbons. (1993). Journal of the Chemical Society, Faraday Transactions. Available at: [Link]
-
Al-Kindy, S. M. Z., & Miller, J. N. (2011). Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. PubMed. Available at: [Link]
-
Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). NIH. Available at: [Link]
-
Jones, G., et al. (1985). Solvent Effects on Photophysical Parameters for Coumarin Laser Dyes. DTIC. Available at: [Link]
Sources
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- 2. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photophysical Properties of Anthracene Derivatives [mdpi.com]
- 9. chalcogen.ro [chalcogen.ro]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
Technical Support Center: Overcoming Solubility Challenges with Dimethyl 1,8-Anthracenedicarboxylate in Aqueous Solutions
Welcome to the technical support center for Dimethyl 1,8-Anthracenedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for addressing the inherent solubility challenges of this compound in aqueous media. As a polycyclic aromatic hydrocarbon (PAH) derivative, this compound's planar and hydrophobic structure presents significant hurdles to achieving the desired concentrations for in vitro and other experimental assays. This resource offers a structured, question-and-answer-based approach to navigate these complexities, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in water?
A1: The low aqueous solubility of this compound is a direct consequence of its molecular structure. It is a polycyclic aromatic hydrocarbon, characterized by a large, nonpolar, and rigid fused ring system.[1] This extensive hydrophobic surface area dominates its physicochemical properties, leading to a strong tendency to self-associate and resist dissolution in polar solvents like water. The two methyl ester groups, while adding some polarity, are insufficient to overcome the hydrophobicity of the large anthracene core. As the molecular weight and surface area of PAHs increase, their water solubility generally decreases.[1]
Q2: I've observed precipitation of the compound even after initial dissolution. What could be the cause?
A2: This phenomenon, often referred to as "salting out" or precipitation upon standing, is common for poorly soluble compounds. Several factors can contribute to this:
-
Supersaturation: Your initial dissolution method may have created a supersaturated, thermodynamically unstable solution. Over time, the compound will equilibrate and precipitate out to its true solubility limit.
-
Temperature Fluctuations: A decrease in temperature can significantly reduce the solubility of many compounds, causing them to precipitate.
-
pH Shifts: Although this compound is not ionizable, changes in buffer pH could potentially affect the stability of the formulation, especially if excipients are used.
-
Solvent Evaporation: If using a volatile co-solvent, its evaporation over time will increase the proportion of water in the system, reducing the overall solvating power and causing the compound to crash out of solution.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: While pH adjustment is a common strategy for ionizable compounds, it is generally not recommended for this compound. The molecule lacks acidic or basic functional groups that can be protonated or deprotonated to form more soluble salts. More importantly, subjecting the compound to strongly acidic or basic conditions can lead to the hydrolysis of the methyl ester groups , converting them to carboxylic acids. This chemical modification would alter the compound's identity, properties, and biological activity, compromising the validity of your experimental results. Hydrolysis of esters can occur in high-temperature water and is catalyzed by both acids and bases.[2]
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues encountered with this compound.
Issue 1: The compound does not dissolve in my aqueous buffer.
Caption: Troubleshooting workflow for addressing the insolubility of this compound.
Principle: Introducing a water-miscible organic solvent reduces the overall polarity of the aqueous medium, enhancing the solubility of hydrophobic compounds.
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG-400)
Step-by-Step Protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a concentrated stock (e.g., 10-50 mM). Gentle warming in a water bath (~40-50°C) may aid dissolution.[3]
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing vigorously to promote rapid mixing and prevent localized precipitation.
-
Final Co-solvent Concentration: Aim for the lowest possible final concentration of the co-solvent in your assay, ideally below 1%, as higher concentrations can be cytotoxic or interfere with biological systems.[3]
-
Observation: Visually inspect the solution for any signs of precipitation (haziness, cloudiness, or visible particles) immediately after preparation and after a short incubation period (e.g., 1 hour) at the experimental temperature.
| Co-solvent | Typical Starting Stock Concentration | Recommended Max. Final Concentration in Assay |
| DMSO | 10-50 mM | < 0.5% (v/v) |
| Ethanol | 10-20 mM | < 1% (v/v) |
| PEG-400 | 5-15 mM | < 2% (v/v) |
Principle: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules within their nonpolar core, effectively increasing their apparent solubility in water.
Recommended Surfactants:
-
Tween® 20
-
Tween® 80
-
Triton™ X-100
Step-by-Step Protocol:
-
Prepare Surfactant Solutions: Prepare a series of solutions of the chosen surfactant in your aqueous buffer at concentrations ranging from just above the CMC to higher concentrations (e.g., 0.1% to 2% w/v).
-
Compound Addition: Add an excess of this compound to each surfactant solution.
-
Equilibration: Stir or shake the mixtures at a constant temperature for 24-48 hours to allow for complete partitioning of the compound into the micelles.
-
Removal of Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the solubilized compound.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their water solubility.[4][5][] β-cyclodextrin and its derivatives are commonly used for this purpose.[4][5][7]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Step-by-Step Protocol:
-
Prepare Cyclodextrin Solutions: Dissolve the chosen cyclodextrin in your aqueous buffer at various concentrations (e.g., 1-10% w/v).
-
Compound Addition: Add an excess of this compound to each cyclodextrin solution.
-
Complexation: Stir or sonicate the mixtures for an extended period (24-72 hours) at a controlled temperature to facilitate the formation of the inclusion complex.
-
Separation: Filter the solutions through a 0.22 µm filter to remove any undissolved compound.
-
Concentration Determination: Analyze the filtrate to determine the concentration of the solubilized this compound.
Caption: Comparison of co-solvent and cyclodextrin solubilization workflows.
Issue 2: How can I accurately measure the concentration of my solubilized this compound?
A2: Visual clarity is not a confirmation of dissolution or concentration. Quantitative analysis is essential.
-
UV-Visible Spectrophotometry: Aromatic compounds like this compound exhibit strong UV absorbance.[8] This method is rapid and accessible.
-
Protocol:
-
Determine the λmax (wavelength of maximum absorbance) of the compound in your chosen solvent system by scanning across a range of UV wavelengths.
-
Prepare a series of standards of known concentrations in the same solvent system.
-
Measure the absorbance of the standards at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of your unknown sample and determine its concentration from the calibration curve.[9]
-
-
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) Detection: This is a more specific and sensitive method, especially for complex matrices.
-
Protocol:
-
Develop a suitable HPLC method (column, mobile phase, gradient) to achieve good separation and peak shape for this compound.
-
Prepare a calibration curve using standards of known concentrations.
-
Inject your solubilized sample and quantify the concentration based on the peak area relative to the calibration curve. LC/MS is often used for its high precision in solubility assays.[10]
-
-
References
-
Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. ACS Omega, 2021. [Link]
-
Host–Guest Interactions of Caffeic Acid Phenethyl Ester with β-Cyclodextrins: Preparation, Characterization, and In Vitro Antioxidant and Antibacterial Activity. Molecules, 2022. [Link]
-
SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. IUPAC, 1987. [Link]
-
Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical and Pharmaceutical Research, 2023. [Link]
-
A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Journal of Visualized Experiments, 2019. [Link]
-
Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids. Journal of the American Chemical Society, 1991. [Link]
-
Hydrolysis of chemicals as a function of structure and pH: Meeting the information requirements of REACH in a reliable way and o. Environmental Sciences Europe, 2013. [Link]
-
APPENDIX: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 2010. [Link]
-
Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions. Environmental Science & Technology, 2001. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 2018. [Link]
-
Enhancing the Solubility of Polycyclic Aromatic Hydrocarbons Using Fatty Esters Present in Biodiesel. Journal of the Brazilian Chemical Society, 2018. [Link]
-
A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Analytica Chimica Acta, 2000. [Link]
-
Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 2008. [Link]
-
An Assessment of Polycyclic Aromatic Hydrocarbons Using Estimation Programs. Toxics, 2022. [Link]
-
UV-VIS Spectroscopy for Water Analysis and Environmental Applications. HunterLab. [Link]
-
Uv-Vis Spectroscopy in Analysis of Phytochemicals. International Journal of Pharmaceutical Research and Applications, 2021. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, 2017. [Link]
-
Aqueous Solutions of Oil-Soluble Polyglycerol Esters: Structuring and Emulsifying Abilities. Polymers, 2022. [Link]
-
UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. YouTube, 2024. [Link]
Sources
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- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host–Guest Interactions of Caffeic Acid Phenethyl Ester with β-Cyclodextrins: Preparation, Characterization, and In Vitro Antioxidant and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. longdom.org [longdom.org]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
"photobleaching of Dimethyl 1,8-Anthracenedicarboxylate and how to prevent it"
Welcome to the technical support center for Dimethyl 1,8-Anthracenedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this fluorescent compound. Here, we will delve into the mechanisms of its photobleaching and provide actionable strategies to preserve your fluorescent signal.
Frequently Asked Questions (FAQs)
Q1: My fluorescent signal from this compound is fading rapidly during imaging. What is happening?
A1: You are observing photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For anthracene derivatives like this compound, this process is primarily driven by two interconnected pathways: reactions with molecular oxygen and inherent photochemical instability of the anthracene core. When the molecule absorbs light, it is promoted to an excited singlet state. While it can return to the ground state by emitting a fluorescent photon, it can also transition to a long-lived, highly reactive triplet state. This triplet state molecule can then interact with molecular oxygen to generate damaging reactive oxygen species (ROS), such as singlet oxygen, which can chemically attack the fluorophore, rendering it non-fluorescent.[1][2][3][4][5]
Q2: Are anthracene-based compounds like this compound particularly prone to photobleaching?
A2: The anthracene core is known to be susceptible to photooxidation.[4][5] Upon excitation, especially in the presence of oxygen, anthracene can undergo reactions to form non-fluorescent products like endoperoxides and anthraquinones.[2][4] The functional groups on the anthracene ring can influence its photostability. While specific data on this compound is limited, the general photochemical behavior of the anthracene moiety suggests that careful measures to prevent photobleaching are necessary for quantitative and long-term imaging studies.
Q3: What are the primary strategies to prevent photobleaching of this compound?
A3: The key strategies revolve around three principles: minimizing light exposure, reducing the presence of molecular oxygen, and using chemical stabilizers (antifade reagents). This can be achieved by:
-
Optimizing imaging parameters: Use the lowest possible excitation light intensity and the shortest exposure time that provide an adequate signal-to-noise ratio.
-
Employing antifade mounting media: These reagents scavenge for reactive oxygen species or quench the triplet state of the fluorophore.
-
Creating a hypoxic environment: For live-cell imaging or in vitro assays, removing oxygen from the medium can significantly enhance photostability.
Troubleshooting Guide: Signal Loss with this compound
This guide provides a structured approach to diagnosing and resolving common issues related to the photobleaching of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid signal decay during initial imaging | - High excitation light intensity- Prolonged exposure time- High oxygen concentration in the medium | - Reduce laser power or use neutral density filters.- Decrease camera exposure time.- For fixed samples, use an antifade mounting medium. For live cells, consider deoxygenating the medium or adding an oxygen scavenger system. |
| High background fluorescence and poor signal-to-noise | - Autofluorescence from sample or medium- Non-specific binding of the fluorescent probe | - Image a control sample without the fluorophore to assess autofluorescence.- Optimize staining protocols to reduce non-specific binding.- Use high-purity solvents and reagents. |
| Inconsistent fluorescence intensity between samples | - Variations in mounting medium application- Different light exposure histories for each sample | - Ensure a consistent volume of mounting medium is used for each slide.- Be systematic in your imaging workflow to minimize light exposure to samples before acquisition. |
| Complete loss of signal after short-term storage | - Degradation of the fluorophore due to light exposure or oxidation | - Store stained slides and stock solutions in the dark at 4°C or -20°C.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
In-Depth Technical Protocols
Protocol 1: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium
n-Propyl gallate is a widely used and effective antioxidant for reducing photobleaching.[6][7][8][9][10]
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (ACS grade)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethyl formamide (DMF)
-
Stir plate and stir bar
-
50 mL conical tube
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. Gentle warming and vortexing may be required to fully dissolve the NPG. Note: n-propyl gallate has poor solubility in aqueous solutions.[6][9]
-
Prepare the glycerol/PBS mixture: In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 10X PBS.
-
Combine the solutions: While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise.[6][9]
-
Check and adjust the pH (optional but recommended): Check the pH of the final solution. If necessary, adjust to a pH of 8.0-9.0 for optimal fluorescence of many dyes.
-
Storage: Aliquot the final mounting medium into smaller tubes and store at -20°C, protected from light.
Protocol 2: Preparation of a DABCO-Based Antifade Mounting Medium
1,4-Diazabicyclo[2.2.2]octane (DABCO) is another effective antifade reagent that acts as a triplet state quencher and free radical scavenger.[7][10][11][12][13][14][15]
Materials:
-
DABCO (Sigma-Aldrich, Cat. No. D27802 or equivalent)
-
Glycerol
-
10X PBS
-
Deionized water
-
Stir plate and stir bar
-
50 mL conical tube
Procedure:
-
Prepare a 10% (w/v) DABCO stock solution in deionized water.
-
Prepare the mounting medium: In a 50 mL conical tube, combine:
-
9 mL of glycerol
-
1 mL of 10X PBS
-
100 µL of 10% DABCO stock solution
-
-
Mix thoroughly: Vortex or stir the solution until it is homogeneous.
-
Check and adjust pH: Adjust the pH to 8.6 with 0.1 M HCl or NaOH if necessary.
-
Storage: Store in airtight tubes at -20°C in the dark.
Visualization of Photobleaching and Prevention Mechanisms
The Photobleaching Cascade of Anthracene Derivatives
Caption: How antifade reagents interrupt the photobleaching process.
Commercial Antifade Mounting Media: A Comparative Overview
For researchers who prefer commercially available solutions, several options are available. The choice of a commercial antifade medium may depend on the specific fluorophore and experimental requirements.
| Product | Key Features | Considerations |
| ProLong™ Gold Antifade Mountant (Thermo Fisher Scientific) | - Contains a hardening agent.- Reported to have good compatibility with a wide range of dyes. [16][17] | - Requires curing time (overnight at room temperature).<[16][17]br>- May not be optimal for all fluorescent proteins. [11] |
| VECTASHIELD® Antifade Mounting Medium (Vector Laboratories) | - Available in hardening and non-hardening formulations.- Widely used and cited in literature. [18] | - Can exhibit some autofluorescence, particularly with UV excitation.- May quench the fluorescence of certain cyanine dyes. [11] |
Recommendation: It is advisable to test a few different antifade reagents (both homemade and commercial) to determine the optimal one for this compound in your specific experimental setup.
References
-
University of Massachusetts Amherst. Antifade Mixtures for Fluorescence Microscopy. [Link]
-
Star Republic. Mounting medium --- anti-fade. [Link]
-
ResearchGate. How to make mounting medium (anti fade)? [Link]
-
Ono, M., et al. (2001). Quantitative Comparison of Anti-Fading Mounting Media for Confocal Laser Scanning Microscopy. Journal of Histochemistry & Cytochemistry, 49(3), 305–312. [Link]
-
New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect. Chemical Research in Toxicology. [Link]
-
Mujtaba, S. F., et al. (2011). Production of ROS by photosensitized anthracene under sunlight and UV-R at ambient environmental intensities. Photochemical & Photobiological Sciences, 10(9), 1067-76. [Link]
-
ResearchGate. Mountants and Antifades. [Link]
-
Jeong, Y. J., et al. (2014). Enhanced photostability of an anthracene-based dye due to supramolecular encapsulation: a new type of photostable fluorophore for single-molecule study. Chemical Communications, 50(79), 11757-11760. [Link]
-
Olivier, J. H., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation. Journal of Materials Chemistry C, 3(42), 11111-11121. [Link]
-
DABCO Mounting Medium Recipes. [Link]
-
ResearchGate. Singlet oxygen generation by anthracene derivatives from the triplet... [Link]
-
The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants. Molecules. [Link]
-
Biocompare. Mounting Media. [Link]
-
Jacovella, U., et al. (2023). Effect of protonation on the UV/VUV photostability of cyano-substituted anthracene and phenanthrene. Astronomy & Astrophysics, 669, A10. [Link]
-
Antifade. [Link]
-
Enhanced photostability of the anthracene chromophore in aqueous medium upon protein encapsulation. Photochemical & Photobiological Sciences. [Link]
-
Characterization of triplet-triplet annihilation in organic light-emitting diodes based on anthracene derivatives. Journal of Applied Physics. [Link]
-
Lopez, A., et al. (1991). Continuous fluorescence microphotolysis of anthracene-labeled phospholipids in membranes. Theoretical approach of the simultaneous determination of their photodimerization and lateral diffusion rates. Biophysical Journal, 60(4), 839-849. [Link]
-
Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. [Link]
-
Fading-Antifading-medium=90% glycerol with n-propyl gallate. [Link]
-
Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. The Journal of Physical Chemistry B. [Link]
-
Photophysical Properties of Anthracene Derivatives. Molecules. [Link]
-
Diaz, C., et al. (2012). Photooxidation of anthracene under visible light with metallocarboxyphenylporphyrins. Revista Colombiana de Química, 41(3), 377-386. [Link]
-
Fu, P. P., et al. (2012). Photooxidation of anthrancene and benz[a]anthracene in aqueous solution. Environmental Carcinogenesis & Ecotoxicology Reviews, 30(2), 167-189. [Link]
-
NeuroRenew. PVA-DABCO Coverslipping Solution for Immunofluorescence. [Link]
-
Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]
-
Fluorescence: Detection - Troubleshooting. YouTube. [Link]
-
Ghate, P. P. (2023). Functionalized Anthracenes as Active Elements in Photoresponsive Polymers and Crystals. UC Riverside. [Link]
-
Impact of Reactive Oxygen Species Scavenging on the Intermediate Production of Anthracene and Anthraquinone in Fresh versus Saltwater Environments. Environmental Toxicology and Chemistry. [Link]
-
Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. [Link]
-
ResearchGate. Preferred anti-fading agent for confocal fluorescence microscopy?. [Link]
-
ResearchGate. What is the best mounting medium for the STED with fixed cells?. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Production of ROS by photosensitized anthracene under sunlight and UV-R at ambient environmental intensities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 7. Methods and Tips [bio.umass.edu]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. researchgate.net [researchgate.net]
- 10. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 11. bidc.ucsf.edu [bidc.ucsf.edu]
- 12. researchgate.net [researchgate.net]
- 13. imb.uq.edu.au [imb.uq.edu.au]
- 14. ccr.cancer.gov [ccr.cancer.gov]
- 15. neurorenew.com [neurorenew.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. vectorlabs.com [vectorlabs.com]
Technical Support Center: Troubleshooting Poor Labeling Efficiency with Amine-Reactive Anthracene Dyes
Welcome to the technical support center for our amine-reactive fluorescent labeling reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for experiments involving our fluorescent dyes, with a focus on Dimethyl 1,8-Anthracenedicarboxylate derivatives activated for amine labeling (e.g., as an N-hydroxysuccinimide ester). Here, we address common issues related to poor labeling efficiency and provide practical solutions to ensure the success of your conjugation experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides quick solutions to prevalent issues encountered during labeling reactions.
Q1: Why is my protein not labeling, or why is the fluorescence signal weak?
There are several potential reasons for low or no fluorescence signal. A common cause is suboptimal reaction conditions, particularly the pH of the reaction buffer. The primary targets for labeling are primary amines, such as the N-terminus of a protein and the side chain of lysine residues. These groups must be in a deprotonated state to be sufficiently nucleophilic to react with the ester.[1][2][3] Another possibility is that the labeling reagent has hydrolyzed due to exposure to moisture or suboptimal storage conditions.[2] Lastly, over-labeling can lead to fluorescence quenching, where the fluorescent molecules are too close to one another, resulting in a decrease in the overall signal.[4][5]
Q2: What is the optimal pH for the labeling reaction?
The optimal pH for labeling reactions with amine-reactive esters is typically between 8.3 and 8.5.[1][3] At a lower pH, the primary amine groups are protonated, rendering them unreactive.[1][3] Conversely, at a pH higher than optimal, the rate of hydrolysis of the labeling reagent increases significantly, which competes with the labeling reaction and reduces the overall efficiency.[2]
Q3: My labeling reagent is not dissolving in the reaction buffer. What should I do?
Many organic fluorescent dyes have poor aqueous solubility. If your this compound-based labeling reagent is not dissolving, you can first dissolve it in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2][3] You can then add this stock solution to your protein solution in the reaction buffer. It is crucial to use high-quality, anhydrous solvents, as contaminants like water can hydrolyze the labeling reagent.[1]
Q4: Can other molecules in my buffer interfere with the labeling reaction?
Yes, any buffer components containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your protein for the labeling reagent and should be avoided.[6] It is recommended to perform the labeling reaction in a non-amine-containing buffer, such as phosphate-buffered saline (PBS) or borate buffer, adjusted to the optimal pH.
Part 2: In-depth Troubleshooting Guide
This section provides a more detailed, step-by-step approach to diagnosing and resolving poor labeling efficiency.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common labeling issues.
Caption: A step-by-step workflow for diagnosing and resolving poor labeling efficiency.
Step 1: Verify Reagent Integrity
-
Issue: The this compound-based labeling reagent may have degraded due to improper storage or handling.
-
Explanation: Amine-reactive esters are sensitive to moisture and can hydrolyze over time, rendering them inactive.
-
Solution:
-
Store the labeling reagent desiccated and protected from light, as recommended on the product data sheet.[7]
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Do not store stock solutions in aqueous buffers.
-
Step 2: Assess Reaction Buffer
-
Issue: The reaction buffer may be at an incorrect pH or contain interfering substances.
-
Explanation: As previously mentioned, the pH is critical for the reaction to proceed efficiently.[1][2][3] Buffers containing primary amines will compete with the protein for the label.
-
Solution:
-
Prepare a fresh reaction buffer, such as 100 mM sodium bicarbonate or sodium borate, and carefully adjust the pH to 8.3-8.5.
-
Ensure that no amine-containing compounds, such as Tris or glycine, are present in the buffer.
-
Step 3: Evaluate Protein Sample
-
Issue: The protein sample may be impure, denatured, or at a very low concentration.
-
Explanation: The presence of other proteins or small molecules with primary amines can lead to non-specific labeling and reduce the efficiency of labeling your protein of interest. Protein aggregation can also limit the accessibility of lysine residues.
-
Solution:
-
Ensure the purity of your protein using methods like SDS-PAGE.
-
If your protein was stored in a buffer containing amines, it must be dialyzed against an amine-free buffer before labeling.[8]
-
Work with a protein concentration that is sufficiently high to favor the reaction with the labeling reagent over hydrolysis.
-
Step 4: Optimize Reaction Conditions
-
Issue: The molar ratio of the labeling reagent to the protein, reaction time, or temperature may not be optimal.
-
Explanation: The ideal molar ratio can vary depending on the protein and the desired degree of labeling.[3] Insufficient reaction time or a suboptimal temperature can lead to incomplete labeling.
-
Solution:
-
Perform a titration of the labeling reagent, testing a range of molar ratios (e.g., 5:1, 10:1, 20:1 dye:protein).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Protect the reaction from light to prevent photobleaching of the fluorescent dye.
-
Step 5: Determine the Degree of Labeling (DOL)
-
Issue: It is essential to quantify the labeling efficiency to determine if the reaction was successful.
-
Explanation: The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical parameter. A DOL that is too low will result in a weak signal, while a DOL that is too high can lead to fluorescence quenching and potentially affect protein function.[5][8]
-
Solution:
-
After the labeling reaction, remove any unreacted dye using size-exclusion chromatography or dialysis.[8]
-
Measure the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the anthracene dye.
-
Calculate the DOL using the Beer-Lambert law. A detailed protocol is provided in the next section.
-
Part 3: Experimental Protocols and Data Presentation
Protocol 1: Standard Labeling of a Protein with an Amine-Reactive Anthracene Dye
This protocol provides a general procedure for labeling a protein with an amine-reactive this compound derivative.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 8.3-8.5)
-
Amine-reactive anthracene dye
-
Anhydrous DMSO or DMF
-
Reaction buffer: 100 mM sodium bicarbonate, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a 10 mg/mL stock solution of the amine-reactive anthracene dye in anhydrous DMSO.
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Calculate the volume of the dye stock solution needed to achieve the desired molar excess (a 10-fold molar excess is a good starting point).
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) or by proceeding directly to purification.
-
Separate the labeled protein from the unreacted dye using a size-exclusion column equilibrated with your desired storage buffer.
Protocol 2: Determining the Degree of Labeling (DOL)
This protocol outlines the spectrophotometric method for calculating the DOL.[8][9][10]
Procedure:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the anthracene dye (Amax).
-
Calculate the concentration of the protein using the following equation:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where:
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the dye using the following equation:
-
Dye Concentration (M) = Amax / εdye
-
Where:
-
εdye is the molar extinction coefficient of the dye at its Amax.
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Data Presentation: Optimizing Labeling Conditions
The following table provides an example of how to present data from an experiment to optimize the molar ratio of the labeling reagent.
| Molar Ratio (Dye:Protein) | A280 | Amax | Protein Conc. (µM) | Dye Conc. (µM) | Degree of Labeling (DOL) |
| 5:1 | 0.55 | 0.30 | 25.0 | 75.0 | 3.0 |
| 10:1 | 0.60 | 0.45 | 24.5 | 112.5 | 4.6 |
| 20:1 | 0.65 | 0.58 | 24.0 | 145.0 | 6.0 |
Part 4: Mechanistic Insights and Visualizations
Chemical Reaction Mechanism
The labeling reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine of the protein acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.
Caption: The reaction mechanism of an amine-reactive NHS ester with a primary amine on a protein.
Competing Reaction: Hydrolysis
A significant side reaction is the hydrolysis of the NHS ester by water, which is more prevalent at higher pH values. This results in an unreactive carboxylic acid and reduces the amount of labeling reagent available to react with the protein.
Caption: The competing hydrolysis reaction of an amine-reactive NHS ester.
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Unusual reactivity of DMAD (Dimethyl Acetylenedicarboxylate) with N-alkyl-9-anthracenemethanamine. Retrieved from [Link]
-
ResearchGate. (2007). Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. Retrieved from [Link]
-
ResearchGate. (2022, February 21). Why is my protein labelling not working?. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of dimethyl acetylenedicarboxylate. III. Reactions with diamines and anthranilic acid. Retrieved from [Link]
-
Stack Exchange. (2012, April 24). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Acid-catalysed reactions of amines with dimethyl carbonate. Retrieved from [Link]
-
PubMed Central. (n.d.). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Retrieved from [Link]
-
PubMed Central. (2018, August 1). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Retrieved from [Link]
-
Abberior. (n.d.). Recommended labeling protocols. Retrieved from [Link]
-
ResearchGate. (2013). Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Retrieved from [Link]
-
PubMed Central. (n.d.). Fluorescent labeling and modification of proteins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. Retrieved from [Link]
-
Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Retrieved from [Link]
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 1,4-cyclohexanedicarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimethyl 9,10-anthracenedicarboxylate: a centrosymmetric transoid molecule. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. This compound | 93655-34-6 | TCI AMERICA [tcichemicals.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Purification of Dimethyl 1,8-Anthracenedicarboxylate
Welcome to the technical support center for the purification of Dimethyl 1,8-Anthracenedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this molecule. Here, we will move beyond simple procedural lists to explain the underlying scientific principles, enabling you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purity and handling of this compound.
Q1: What are the typical physical properties of pure this compound?
Pure this compound is typically a white to yellow or green powder or crystalline solid.[1] The melting point is generally in the range of 102.0 to 106.0 °C. Significant deviation from this appearance or melting point range may indicate the presence of impurities.
Q2: How can I quickly assess the purity of my this compound sample?
Thin-Layer Chromatography (TLC) is an effective initial technique. A recommended starting solvent system is a mixture of dichloromethane (DCM) and ethyl acetate. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.3-0.4 for optimal separation during column chromatography. If you observe multiple spots, your sample is likely impure. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. A purity of >95.0% is generally considered acceptable for many applications.[1]
Q3: What are the most common impurities I should expect in my crude this compound?
The impurities will largely depend on the synthetic route. If synthesized via Fischer esterification of 1,8-anthracenedicarboxylic acid with methanol, common impurities include:
-
Unreacted 1,8-anthracenedicarboxylic acid: This is a more polar impurity and will have a lower Rf on a normal-phase TLC plate.
-
Mono-methylated intermediate (1-carboxy-8-methoxycarbonylanthracene): This will have a polarity between the diacid and the desired diester.
-
Residual acid catalyst: (e.g., sulfuric acid) which can often be removed with an aqueous workup.
-
Polymeric byproducts: These can form at high temperatures.
If the starting material, crude anthracene, is not pure, you may also encounter impurities like phenanthrene and carbazole .[2]
Q4: My purified this compound is showing a broad melting point range. What does this indicate?
A broad melting point range is a classic sign of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification is recommended.
Section 2: Troubleshooting Purification Methods
This section provides detailed troubleshooting guides for the most common purification techniques for this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.
Diagram: Decision-Making Workflow for Recrystallization
Caption: Decision-making workflow for troubleshooting recrystallization.
Q5: I'm having trouble finding a single suitable solvent for recrystallization. What should I do?
If a single solvent that dissolves your compound when hot but not when cold is elusive, a two-solvent system is an excellent alternative.[3][4]
-
Principle: In a two-solvent system, you dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, you add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
-
Suggested Systems for Aromatic Esters:
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane[3]
-
Toluene/Hexane
-
Acetone/Water (use with caution, as esters can hydrolyze)
-
Q6: My product is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This often traps impurities.
-
Causality: This can happen if the boiling point of the solvent is too high, or if the solution is cooled too rapidly. Highly impure samples are also more prone to oiling out.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add more of the "good" solvent to decrease the saturation of the solution, then allow it to cool more slowly.
-
Lower the Cooling Temperature: If using a high-boiling point solvent, try cooling the solution more gradually. You can also try seeding the solution with a small crystal of the pure product to encourage crystallization.
-
Change Solvents: If the problem persists, you may need to choose a solvent with a lower boiling point.
-
Q7: No crystals are forming even after my solution has cooled. What are the next steps?
Supersaturation can sometimes prevent crystallization.
-
Solutions:
-
Scratch the Flask: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of the pure product to the solution. This will act as a template for further crystallization.
-
Reduce Solvent Volume: If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or even a freezer for a short period.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[5]
Diagram: Troubleshooting Workflow for Column Chromatography
Sources
Technical Support Center: Troubleshooting Background Fluorescence with Dimethyl 1,8-Anthracenedicarboxylate
Welcome to the technical support guide for Dimethyl 1,8-Anthracenedicarboxylate. As a highly versatile fluorescent probe, this anthracene derivative is pivotal in numerous applications, from materials science to drug development. However, its sensitive photophysical properties mean that achieving a high signal-to-noise ratio is paramount. This guide is designed to provide you, our fellow researchers and scientists, with the in-depth, field-proven insights necessary to diagnose and mitigate sources of background fluorescence, ensuring the integrity and clarity of your experimental data.
Section 1: Foundational FAQs - Understanding the Source of Your Background
This section addresses the fundamental questions regarding the origins of unwanted fluorescence signals. A clear diagnosis is the first step toward an effective solution.
Q1: What are the most common sources of background fluorescence in my experiment?
Background fluorescence is any detected signal that does not originate from your specific target-bound probe.[1] It can be systematically categorized into three main sources:
-
System & Consumable Background: This includes fluorescence originating from your instrumentation and labware. Plastic-bottom plates, for instance, are known to fluoresce brightly.[2][3] Other sources include impurities in solvents, buffers, or the culture media itself.[2]
-
Sample-Intrinsic Background (Autofluorescence): Many biological samples naturally fluoresce. This autofluorescence is often caused by endogenous cyclic compounds like NADH, flavins, or collagen.[1][4] It is typically characterized by a broad emission spectrum, which can complicate its removal via simple filtering.[4]
-
Reagent-Specific Background: This is noise generated by the fluorescent probe itself. It can stem from unbound or non-specifically bound this compound molecules in the light path, or, critically, from fluorescent impurities within the supplied compound.[2][3]
Q2: How does this compound's chemical nature contribute to potential background issues?
Anthracene and its derivatives are polycyclic aromatic hydrocarbons whose fluorescence is intensely sensitive to their local environment.[5] This sensitivity is a double-edged sword.
-
Solvatochromism: The emission properties of anthracene derivatives can shift based on solvent polarity.[6][7][8] An inappropriate solvent might not only reduce the quantum yield of your specific signal but could also excite background from impurities, effectively lowering the signal-to-noise ratio.
-
Purity: The synthesis of complex organic molecules can result in fluorescent side products or residual starting materials. If your stock of this compound contains such impurities, they will contribute directly to the background signal.
-
Quenching Effects: Fluorescence quenching is any process that decreases the fluorescence intensity.[5] This can occur through collisions with molecules like dissolved oxygen or through the formation of non-fluorescent complexes (static quenching).[9][10] If your desired signal is being quenched but the background is not, the background will appear more prominent.
Q3: What is "autofluorescence" and how can I determine if it's my primary problem?
Autofluorescence is the natural fluorescence emitted by your sample when no external fluorophore has been added.[1] To diagnose it, you must run a critical control: an "unlabeled" sample. Prepare your sample in the exact same way as your experimental samples, including all buffers, media, and fixatives, but omit the this compound. Acquire an image or reading using the same instrument settings (excitation/emission wavelengths, gain, exposure time). If you observe a significant signal from this control, autofluorescence is a major contributor to your background.[1]
Section 2: Systematic Troubleshooting Workflow
To effectively tackle background fluorescence, a systematic approach is crucial. Randomly changing parameters can waste time and resources. The following workflow provides a logical decision tree to pinpoint the source of the issue.
Caption: Simplified Jablonski diagram showing the competition between fluorescence emission and quenching.
This guide provides a comprehensive framework for addressing high background fluorescence when using this compound. By applying a systematic approach, utilizing appropriate controls, and understanding the underlying photophysics, you can significantly enhance the quality and reliability of your fluorescence data.
References
-
Iancu, V., & Oprea, C. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Chalcogenide Letters, 8(8), 499-506. [Link]
-
FluoroFinder. (2019). Newsletter: Background Fluorescence. FluoroFinder. [Link]
-
Bowen, E. J., & Metcalf, W. S. (1951). The quenching of anthracene fluorescence. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 206(1086), 437-447. [Link]
-
Ware, A. D. (1965). Lifetime and quenching of anthracene fluorescence in the vapor phase. San Diego State University Digital Collections. [Link]
-
Hassan, G. A. (2013). Effect of Solvent on Fluorescence Spectrum of Anthracene. IRAQI JOURNAL OF APPLIED PHYSICS LETTERS. [Link]
-
Ware, A. D., & Cunningham, P. T. (1965). Lifetime and Quenching of Anthracene Fluorescence in the Vapor Phase. The Journal of Chemical Physics, 43(11), 3826-3830. [Link]
-
LibreTexts Chemistry. (2020). 10.3.4: The Fluorescence Lifetime and Quenching. Chemistry LibreTexts. [Link]
-
Blanco, A. (n.d.). Determining background sources in fluorescence. AustinBlanco.com. [Link]
-
Bratu, I. (2010). Solvent Influence on the Electronic Fluorescence Spectra of Anthracene. ResearchGate. [Link]
-
Park, J. S., et al. (2020). Solvent effects. a Absorption and fluorescence spectra of the... ResearchGate. [Link]
-
Visikol. (2022). Challenges with Background Fluorescence. Visikol. [Link]
-
Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key. [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. Molecules, 28(7), 3201. [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?. PCR Biosystems. [Link]
-
University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy. UCI Department of Chemistry. [Link]
-
Abcam. (2019). Fluorescent microscopy troubleshooting: high background. YouTube. [Link]
-
Rowe, J. M. (2016). Luminescent Properties of Anthracene-based Metal-Organic Frameworks. VTechWorks. [Link]
-
EPO. (2012). Process for the purification of anthraquinone derivatives - Patent 2497761. European Patent Office. [Link]
-
Huntress, E. H., Lesslie, T. E., & Bornstein, J. (1952). Acetylenedicarboxylic acid, dimethyl ester. Organic Syntheses, 32, 4. [Link]
-
Clizbe, L. A., & Overman, L. E. (1978). 1,6-Octadien-3-amine, 3,7-dimethyl-. Organic Syntheses, 58, 4. [Link]
-
Weiss, U., & Edwards, J. M. (1969). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, 49, 10. [Link]
Sources
- 1. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Challenges with Background Fluorescence [visikol.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. chem.libretexts.org [chem.libretexts.org]
"improving the stability of Dimethyl 1,8-Anthracenedicarboxylate in solution"
Welcome to the technical support center for Dimethyl 1,8-Anthracenedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our goal is to provide not just protocols, but a foundational understanding of the underlying chemistry to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability
This section addresses the fundamental reasons behind the degradation of this compound.
Q1: What are the primary chemical degradation pathways for this compound in solution?
A1: The instability of this compound primarily stems from two distinct chemical vulnerabilities: the anthracene core and the ester functional groups.
-
Photodegradation of the Anthracene Core: The fused aromatic ring system of anthracene is highly susceptible to photo-excitation by UV and even high-energy visible light. In the presence of oxygen, this can lead to the formation of endoperoxides, which can further decompose into other species like anthraquinones.[1][2] This process is often the most rapid degradation pathway, especially in solutions exposed to ambient light. Another light-induced reaction is [4+4] photodimerization, where two anthracene molecules react to form a dimer.[3]
-
Hydrolysis of the Ester Groups: As a dimethyl ester, the compound is susceptible to hydrolysis, where the ester linkages are cleaved by water. This reaction, which yields the corresponding monomethyl ester and ultimately the dicarboxylic acid, can be catalyzed by both acidic and basic conditions.[4][5][6] The presence of trace amounts of water in solvents or catalysts can initiate this process.
Caption: Primary degradation pathways for this compound.
Q2: Which environmental factors have the most significant impact on the stability of my solution?
A2: The stability is a function of four key environmental factors:
-
Light: Direct exposure to sunlight or even standard laboratory fluorescent lighting can rapidly accelerate photodegradation.[2]
-
pH: Solutions with a non-neutral pH will significantly increase the rate of ester hydrolysis.
-
Solvent Choice: The choice of solvent is critical. Protic solvents (e.g., water, methanol) can directly participate in hydrolysis.[7] Furthermore, the solvent's ability to dissolve oxygen can influence the rate of photo-oxidation.
-
Temperature: While photodegradation is not highly temperature-dependent, hydrolysis and other secondary degradation reactions will accelerate at elevated temperatures.
Q3: I've noticed a yellowing of my solution over time, even when stored in the dark. What is the likely cause?
A3: A color change to yellow or green, even in the absence of light, often points towards slow oxidation or the formation of minor degradation products. This can be caused by dissolved oxygen in the solvent. While photodegradation is the most aggressive pathway, autoxidation can still occur, albeit at a much slower rate. The manufacturer's data sheet notes the solid can range from white to yellow to green, indicating a predisposition to forming colored species. It is also crucial to ensure the starting material is of high purity, as impurities can themselves be colored or act as catalysts for degradation.
Section 2: Troubleshooting Guide - Addressing Experimental Issues
This guide provides a logical workflow for diagnosing and resolving stability problems.
Caption: Troubleshooting workflow for stabilizing this compound.
Section 3: Protocols for Stability Enhancement & Analysis
Adherence to rigorous experimental protocols is the most effective way to ensure the stability and reproducibility of your results.
Protocol 1: Recommended Solvent Selection and Preparation
The choice of solvent directly impacts both hydrolysis and photodegradation rates. This protocol details the selection and preparation of solvents to minimize these effects.
Rationale: Aprotic, polar solvents are generally preferred as they can dissolve the compound while lacking the reactive protons that facilitate hydrolysis.[7] Removing dissolved oxygen is critical to mitigating photo-oxidation.[1]
Recommended Solvents:
-
Primary: Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous N,N-Dimethylformamide (DMF)
-
Secondary: Anhydrous Acetonitrile, Anhydrous Tetrahydrofuran (THF, ensure peroxide-free)
Procedure:
-
Select a Solvent: Choose a high-purity, anhydrous grade solvent from the recommended list.
-
Deoxygenation (Critical Step): Before adding the solute, deoxygenate the solvent. The most common method is to sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. For highly sensitive experiments, three cycles of freeze-pump-thaw are recommended.
-
Verification: While not always necessary, the use of a dissolved oxygen probe can quantify the effectiveness of deoxygenation.
| Solvent | Type | Key Considerations |
| DMSO / DMF | Polar Aprotic | Recommended. High solubility. Must use anhydrous grade. Hygroscopic; handle under inert gas. |
| Acetonitrile | Polar Aprotic | Good choice. Lower boiling point. Ensure anhydrous grade. |
| Methanol / Ethanol | Polar Protic | Avoid. Can directly participate in hydrolysis/transesterification. |
| Water / Buffers | Polar Protic | Avoid unless absolutely necessary. Will cause hydrolysis. If required, use a neutral pH buffer (pH 6.5-7.5) and prepare fresh. |
| DCM / Chloroform | Nonpolar Aprotic | Lower solubility. Can contain acidic impurities that catalyze hydrolysis. |
Protocol 2: Preparation of a Stabilized Stock Solution
This protocol integrates best practices for weighing, dissolving, and storing the compound to create a stable stock solution.
Materials:
-
This compound
-
Deoxygenated anhydrous solvent (from Protocol 1)
-
Amber glass vials with PTFE-lined screw caps
-
Source of inert gas (Argon or Nitrogen)
-
Analytical balance
Procedure:
-
Preparation: Place the required number of amber vials and a small spatula in a desiccator or oven (120°C) for at least 2 hours to ensure they are dry. Allow to cool to room temperature under vacuum or in the desiccator.
-
Weighing: Weigh the desired amount of this compound directly into a pre-dried amber vial. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Solvent Addition: Under a gentle stream of inert gas, add the deoxygenated solvent from Protocol 1 to the vial to achieve the target concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate briefly until the solid is fully dissolved. Avoid heating to aid dissolution, as this can accelerate degradation.
-
Inert Headspace: Before final capping and storage, gently flush the headspace of the vial with inert gas for 10-15 seconds. This displaces any oxygen that may have entered during the process.
-
Sealing and Storage: Tightly cap the vial. For extra protection, wrap the cap and neck with Parafilm®. Store immediately at ≤ -20°C, protected from light. For long-term storage (months), -80°C is recommended.
Protocol 3: Analytical Method for Monitoring Degradation (HPLC-UV)
A robust analytical method is essential to validate your handling procedures and quantify the stability of the compound over time. High-Performance Liquid Chromatography with UV detection is a standard method for this purpose.[8]
Objective: To separate the parent compound from its potential degradation products and quantify its concentration.
Instrumentation and Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Gradient: A typical starting gradient would be 50% B, increasing to 100% B over 10-15 minutes. This must be optimized for your specific degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the absorbance maximum of the anthracene core (e.g., ~254 nm and ~380 nm). A PDA detector is highly recommended to identify new peaks corresponding to degradation products.
-
Injection Volume: 5-10 µL.
Procedure:
-
Prepare a Calibration Curve: Create a set of standards of known concentrations using a freshly prepared, non-degraded stock solution (as per Protocol 2).
-
Time-Zero Sample (t=0): Immediately after preparing your experimental solution, dilute an aliquot to fall within the calibration curve range and inject it. This is your baseline.
-
Incubate and Sample: Store your experimental solution under the conditions you are testing (e.g., on the benchtop exposed to light, in a 37°C incubator, etc.). At specified time points (e.g., 1, 4, 8, 24 hours), take another aliquot, dilute it identically, and inject it.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the parent peak area and/or the appearance of new peaks indicates degradation. Plot the percentage of the parent compound remaining versus time to determine the degradation rate.
References
-
Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. (2022). Scientific Reports. Available at: [Link]
-
Photodegradation enhances the toxic effect of anthracene on skin. (2024). Journal of Hazardous Materials. Available at: [Link]
-
Representative procedure for hydrolysis of alkylated malonic acid dimethyl esters. (n.d.). Bio-protocol. Available at: [Link]
-
Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Photodimerization of Anthracene. (1996). Journal of Chemical Education. Available at: [Link]
-
Methyl Esters. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2012). Journal of the Mexican Chemical Society. Available at: [Link]
-
Anthracene Photodegradation Kinetics in Salty Aqueous and Organic Solutions. (2022). The Journal of Physical Chemistry A. Available at: [Link]
-
Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. (2020). Materials (Basel). Available at: [Link]
- Process for hydrolyzing dibasic acid esters while inhibiting the formation of color materials. (1961). Google Patents.
-
Photocatalytic Degradation of Anthracene in Closed System Reactor. (2014). International Journal of Photoenergy. Available at: [Link]
-
Solvent effects. (n.d.). Wikipedia. Available at: [Link]
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020). Materials (Basel). Available at: [Link]
-
Hydrolysis of Dimethyl Ether over Heteropoly Acids Catalyst. (2010). Advanced Materials Research. Available at: [Link]
-
Safety Data Sheet - NATURAL DIMETHYL ANTHRANILATE. (2024). Axxence Aromatic GmbH. Available at: [Link]
-
Solvent Effects on Transition States and Reaction Rates. (n.d.). ResearchGate. Available at: [Link]
- Fatty acid esters of aromatic alcohols and their use in cosmetic formulations. (2002). Google Patents.
-
Recommendations for the Evaluation of Aromatic Stabilization Energies. (2021). The Journal of Organic Chemistry. Available at: [Link]
-
Solvent Isotope Effect. (2024). Chem-Station International Edition. Available at: [Link]
-
Articles List. (2025). Analytical Methods in Environmental Chemistry Journal. Available at: [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2020). Industrial & Engineering Chemistry Research. Available at: [Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (2007). Annual Review of Microbiology. Available at: [Link]
-
Hydrolysis of Simple Aromatic Esters and Carbonates. (1960). The Journal of Organic Chemistry. Available at: [Link]
-
Adsorptive degradation of dimethyl methylphosphonate over Zr-based metal–organic framework built from 3,3′,5,5′-azobenzenetetracarboxylic acid. (2018). ResearchGate. Available at: [Link]
-
Author Index. (2025). Analytical Methods in Environmental Chemistry Journal. Available at: [Link]
Sources
- 1. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 6. US2968674A - Process for hydrolyzing dibasic acid esters while inhibiting the formation of color materials - Google Patents [patents.google.com]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
Technical Support Center: Quenching of Dimethyl 1,8-Anthracenedicarboxylate Fluorescence
Welcome to the technical support center for fluorescence quenching studies involving Dimethyl 1,8-Anthracenedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. We aim to combine fundamental principles with practical, field-tested insights to ensure the success of your experiments.
Introduction to this compound Fluorescence
This compound is an anthracene derivative with ester functionalities at the 1 and 8 positions of the aromatic core. Like other polycyclic aromatic hydrocarbons, it is expected to exhibit fluorescence. However, a critical structural feature of 1,8-disubstituted anthracenes is the steric hindrance between the substituents at these peri-positions. This steric strain can lead to a non-planar distortion of the anthracene core, which significantly influences its photophysical properties, including its fluorescence emission and susceptibility to quenching.[1][2] Understanding this structural feature is key to designing and troubleshooting experiments with this molecule.
This guide will walk you through potential challenges and common questions, providing a framework for robust and reproducible fluorescence quenching assays.
Troubleshooting Guide
This section addresses specific issues you may encounter during your fluorescence quenching experiments with this compound.
Problem 1: Weak or No Fluorescence Signal
Q: I am not observing a strong fluorescence signal from my this compound solution. What could be the cause?
A: A weak or absent fluorescence signal is a common issue that can stem from several factors, from instrumental setup to the inherent properties of the fluorophore.
Possible Causes and Solutions:
-
Incorrect Instrument Settings:
-
Slit Widths: Broader excitation and emission slit widths can increase signal intensity by allowing more light to pass through the monochromators. However, be aware that this may decrease spectral resolution.[2]
-
Detector Gain/Voltage: Increasing the gain on the photomultiplier tube (PMT) detector will amplify the signal. Be cautious not to saturate the detector.
-
Low Fluorophore Concentration:
-
The concentration of this compound may be too low for detection. Prepare a dilution series to identify a working concentration that provides a stable and robust signal.
-
-
Solvent Effects:
-
The fluorescence of anthracene derivatives can be highly sensitive to the solvent environment.[4] Polar solvents can cause spectral shifts and affect the quantum yield. The non-planar nature of 1,8-disubstituted anthracenes can make them particularly susceptible to solvent interactions.[1] Experiment with solvents of varying polarity to find the optimal conditions for your assay. Halogenated solvents should be used with caution as they can act as quenchers.[5]
-
-
Presence of Impurities:
-
Impurities in your sample of this compound or in the solvent can act as quenchers. Ensure the purity of your compound and use high-purity, spectroscopy-grade solvents.
-
-
Degradation of the Fluorophore:
-
Like many organic fluorophores, this compound may be susceptible to photodegradation upon prolonged exposure to the excitation light. Prepare fresh solutions and minimize light exposure.
-
Problem 2: Inconsistent or Non-Reproducible Quenching Data
Q: My Stern-Volmer plots are non-linear, or I am getting high variability between replicates. What should I investigate?
A: Non-linearity in Stern-Volmer plots and poor reproducibility often point to complex quenching mechanisms or issues with experimental control.
Possible Causes and Solutions:
-
Mixed Quenching Mechanisms:
-
A non-linear Stern-Volmer plot, often with an upward curvature, can indicate the presence of both static and dynamic quenching.[3] Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state, while dynamic quenching results from collisions between the excited fluorophore and the quencher.[6] Temperature-dependent studies can help distinguish between these mechanisms; dynamic quenching typically increases with temperature, while static quenching decreases.
-
-
Inner Filter Effects:
-
If the quencher absorbs light at the excitation or emission wavelength of the fluorophore, it can lead to an "inner filter effect," which is a trivial form of quenching that results in non-linear Stern-Volmer plots.[7] Always measure the absorbance spectrum of your quencher at the concentrations used in the experiment to check for spectral overlap with the fluorophore's excitation and emission bands.
-
-
Fluorophore Aggregation:
-
At higher concentrations, aromatic molecules like this compound can form aggregates or excimers, which have different fluorescence properties and can lead to self-quenching. This is another cause of non-linear Stern-Volmer plots. Working at lower fluorophore concentrations can mitigate this issue.
-
-
Inaccurate Concentrations:
-
Precise preparation of the fluorophore and quencher stock solutions and dilutions is critical for reproducible results. Use calibrated pipettes and high-quality volumetric flasks.
-
-
Oxygen Quenching:
-
Dissolved molecular oxygen is a well-known dynamic quencher of fluorescence.[8] For quantitative studies, it is often necessary to deoxygenate your solutions by bubbling with an inert gas like nitrogen or argon.
-
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance.[6] This can occur through various molecular interactions, including excited-state reactions, energy transfer, formation of ground-state complexes, and collisional quenching.[6] It is a valuable tool for studying molecular interactions.
Q2: What are the main types of fluorescence quenching?
A2: The two primary mechanisms of fluorescence quenching are:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to a non-radiative return to the ground state. This process is dependent on diffusion and therefore is sensitive to temperature and viscosity.[6]
-
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This complex then absorbs light but does not emit a photon.[6]
Q3: What is the Stern-Volmer equation?
A3: The Stern-Volmer equation is a mathematical relationship that describes the process of dynamic fluorescence quenching:
I0 / I = 1 + KSV[Q] = 1 + kqτ0[Q]
Where:
-
I0 is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher.
-
KSV is the Stern-Volmer quenching constant.
-
kq is the bimolecular quenching rate constant.
-
τ0 is the fluorescence lifetime of the fluorophore in the absence of the quencher.
-
[Q] is the concentration of the quencher.
A plot of I0/I versus [Q] should yield a straight line with a slope equal to KSV for a simple dynamic quenching process.
Q4: How does the 1,8-disubstitution in this compound affect its fluorescence?
A4: The ester groups at the 1 and 8 positions of the anthracene ring are in close proximity, leading to significant steric repulsion.[2] This forces the anthracene core to deviate from planarity.[1] This distortion can:
-
Alter the electronic energy levels: This can lead to shifts in the absorption and emission spectra compared to planar anthracene derivatives.
-
Influence the quantum yield: The non-planar structure may provide additional non-radiative decay pathways, potentially lowering the fluorescence quantum yield.
-
Affect intermolecular interactions: The distorted shape can influence how the molecule interacts with solvents and potential quenchers.
Q5: What are some common quenchers for anthracene derivatives?
A5: A variety of molecules can quench the fluorescence of anthracene derivatives. These include:
-
Nitroaromatic compounds: These are effective electron-accepting quenchers.[3]
-
Amines: Aromatic and aliphatic amines can act as electron-donating quenchers.[6]
-
Halogenated compounds: Solvents like carbon tetrachloride and chloroform can quench fluorescence.[5]
-
Molecular oxygen: A ubiquitous and efficient quencher.[8]
-
Heavy atoms: Ions containing heavy atoms (e.g., iodide, bromide) can enhance intersystem crossing and thus quench fluorescence.
Experimental Protocols and Data Presentation
General Protocol for a Fluorescence Quenching Experiment
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable, high-purity solvent. The concentration should be optimized to give a strong, stable fluorescence signal without causing aggregation.
-
Prepare a high-concentration stock solution of the quencher in the same solvent.
-
-
Preparation of Samples:
-
In a series of cuvettes or a microplate, add a fixed volume of the this compound stock solution.
-
Add increasing volumes of the quencher stock solution to each cuvette.
-
Add solvent to each cuvette to bring the final volume to be the same across all samples. This ensures that the concentration of the fluorophore remains constant.
-
Include a control sample containing only the fluorophore and solvent (zero quencher).
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the spectrofluorometer. If unknown, perform initial scans to determine the optimal wavelengths.
-
Measure the fluorescence intensity of each sample.
-
If photobleaching is a concern, minimize the exposure time of each sample to the excitation light.
-
-
Data Analysis:
-
Correct for any background fluorescence from the solvent and quencher.
-
Calculate the ratio of the fluorescence intensity in the absence of the quencher (I0) to the intensity in the presence of the quencher (I).
-
Plot I0/I versus the quencher concentration [Q] to generate a Stern-Volmer plot.
-
Determine the Stern-Volmer constant (KSV) from the slope of the linear fit.
-
Data Summary Table
When reporting your quenching data, a table is an effective way to summarize your findings.
| Quencher | Solvent | KSV (M-1) | Quenching Mechanism | Notes |
| Quencher A | Acetonitrile | 150 | Dynamic | Linear Stern-Volmer plot |
| Quencher B | Toluene | 250 | Static & Dynamic | Upward curving Stern-Volmer plot |
| Quencher C | Dichloromethane | 80 | Dynamic | Deoxygenation required |
Visualizing Experimental Workflows and Concepts
Fluorescence Quenching Experimental Workflow
Caption: A typical workflow for a fluorescence quenching experiment.
Distinguishing Static vs. Dynamic Quenching
Caption: Differentiating between static and dynamic quenching mechanisms.
References
- I. Airinei, D. O. Dorohoi, and A. Pui, "Fluorescence quenching of anthracene by nitroaromatic compounds," Journal of Advanced Research in Physics, 2(2), 021109, 2011.
- S. Ito, et al., "Non‐Electronic Activation of Anthracenes Using Steric Repulsion of the 9‐Substituent with Chloro Groups at the peri‐Positions," Chemistry – An Asian Journal, 14(24), 4589-4596, 2019.
- J. R. Lakowicz, "Quenching of Fluorescence," in Principles of Fluorescence Spectroscopy, Springer, 2006, pp. 277-330.
-
PubChem, "this compound," [Online]. Available: [Link].
- M. A. Garcia, et al., "Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons," Luminescence, 26(2), 148-152, 2011.
-
Wiley SpectraBase, "anthracene-1,8-dicarboxylic acid dimethyl ester," [Online]. Available: [Link].
- W. R. Algar and M. Massey, "Key Errors to Avoid in the Consideration of Fluorescence Quenching Data," Clinical Chemistry, 65(8), 1052-1054, 2019.
- A. K. Bains, et al., "Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications," Journal of Materials Chemistry B, 8(34), 7694-7704, 2020.
- S. K. Pati, et al., "Electronic Supporting Information (ESI) 1. Calculation of Quantum Yield," RSC Advances, 3, 2013.
-
PubChem, "Anthracene-1,8-dicarboxylic acid," [Online]. Available: [Link].
- J. R. Lakowicz and G. Weber, "Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules," Biochemistry, 12(21), 4161-4170, 1973.
- T. Geiger, et al., "Synthesis and Photodimerization of 2- and 2,3-Disubstituted Anthracenes: Influence of Steric Interactions and London Dispersion on Diastereoselectivity," The Journal of Organic Chemistry, 84(16), 10120-10135, 2019.
- N. Sharma, et al., "Exciton efficiency beyond the spin statistical limit in organic light emitting diodes based on anthracene derivatives," Journal of Materials Chemistry C, 8(11), 3773-3783, 2020.
- M. G. Lagorio, L. E. Dicelio, and E. A. San Roman, "Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media," Journal of the Chemical Society, Faraday Transactions, 94, 419-425, 1998.
- M. M. Ayhan, et al., "Anthracene–naphthylacetonitrile fluorescent isomers and Cl/H substituent dependent molecular packing, solid-state fluorescence and mechanofluorochromism," CrystEngComm, 21(3), 423-431, 2019.
- N. Mitzel, et al., "1,8-Bis(phenylethynyl)anthracene – gas and solid phase structures," Organic & Biomolecular Chemistry, 13(2), 435-444, 2015.
- C. A. DeRosa, et al.
- J. M. Rowe, "Luminescent Properties of Anthracene-based Metal-Organic Frameworks," VTechWorks, 2016.
- A. C. Bhasikuttan, A. K. Singh, and D. K. Palit, "Investigations on Average Fluorescence Lifetimes for Visualizing Multi-Exponential Decays," Frontiers in Physics, 8, 576862, 2020.
- S. A. Tucker, et al., "Naphthalene-1,8-dicarboxylate based zinc coordination polymers: a photophysical study," CrystEngComm, 18(4), 584-594, 2016.
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- S. F. Vdovichev, et al.
- M. Lupu, et al., "Solvent effects on the photophysical properties of a polyquinoneimine," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 503-511, 2014.
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Technical Support Center: Protocol for Removing Unreacted Dimethyl 1,8-Anthracenedicarboxylate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted Dimethyl 1,8-Anthracenedicarboxylate from reaction mixtures. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the successful purification of your target compounds.
Disclaimer: Specific solubility data for this compound is not widely available in the public domain. The protocols and advice provided herein are based on the known properties of structurally similar aromatic esters and general principles of organic chemistry. Experimental validation is crucial.
Troubleshooting Guide
This section addresses common issues encountered during the purification process in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My crude product, which should be non-polar, is contaminated with unreacted this compound. How do I choose the best purification method?
Answer: The selection of an appropriate purification method depends on the scale of your reaction and the polarity difference between your desired product and the unreacted this compound. The presence of two methyl ester groups on the anthracene core gives this compound a moderate polarity.
Here is a summary of common purification techniques:
| Purification Method | Principle | Advantages | Disadvantages | Best For |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. | Separating compounds with close polarities. |
| Recrystallization | Difference in solubility of the compound and impurities in a suitable solvent at different temperatures. | Can yield very pure crystalline material, scalable. | Requires finding a suitable solvent system; some product loss is inevitable. | Purifying large quantities of a solid product when a significant polarity difference exists with impurities. |
| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases based on its relative solubility. | Quick and efficient for removing highly polar or acidic/basic impurities. | Less effective for separating compounds with similar polarities. | Initial work-up to remove highly polar byproducts or unreacted starting materials that are soluble in an aqueous phase. |
A decision-making workflow for choosing the right purification method is illustrated below.
Caption: Decision tree for selecting a purification method.
Question 2: I'm trying to purify my product using column chromatography, but I'm getting poor separation from this compound. What can I do?
Answer: Poor separation in column chromatography is a common issue that can often be resolved by optimizing the mobile phase and stationary phase.
-
Mobile Phase Optimization: The polarity of your eluent is critical. Since this compound is moderately polar, you need to find a solvent system that allows your less polar product to move down the column faster while retaining the unreacted starting material.
-
Start with a non-polar solvent system: A good starting point for separating a non-polar product from the moderately polar this compound is a mixture of hexanes and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity if your product is not eluting.
-
Utilize Thin Layer Chromatography (TLC): Before running a column, always optimize your solvent system using TLC. The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from the spot corresponding to this compound.
-
-
Stationary Phase Selection:
-
Silica Gel: This is the most common stationary phase and is suitable for most separations of moderately polar compounds.
-
Alumina: For certain compounds, alumina may offer better separation. It is available in acidic, neutral, and basic forms, which can influence the elution order.
-
-
Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. Dissolve your crude product in a minimal amount of the initial eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel before loading onto the column (dry loading).
Question 3: I attempted to remove this compound by recrystallization, but my product oiled out instead of forming crystals. What went wrong?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is supersaturated to a large extent.
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature. For a compound of moderate polarity like this compound, consider solvent systems like:
-
Single Solvents: Toluene, ethanol, or acetone might be suitable.
-
Solvent Pairs: A combination of a solvent in which the compound is highly soluble (e.g., dichloromethane or ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexanes or petroleum ether) can be effective. A study on the closely related dimethyl 9,10-anthracenedicarboxylate reported successful recrystallization from a dichloromethane/petroleum ether mixture.[1]
-
-
Troubleshooting Oiling Out:
-
Add more of the "good" solvent: If using a solvent pair, add a small amount of the solvent in which your compound is more soluble to the hot mixture to bring the oil back into solution.
-
Lower the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.
-
Scratch the flask: Scratching the inside of the flask with a glass rod at the surface of the solution can provide a nucleation site for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its removal?
A1: Key properties include its moderate polarity due to the two ester functional groups and its solid nature at room temperature (melting point of 102-106 °C). Its aromatic anthracene core suggests it will be soluble in many common organic solvents, particularly those with some polarity like dichloromethane, ethyl acetate, and acetone. It is expected to have lower solubility in non-polar solvents like hexanes.
Q2: Can I use an acid-base extraction to remove this compound?
A2: No, a standard acid-base extraction will not be effective. This compound is an ester and does not have acidic or basic functional groups that can be protonated or deprotonated to form a water-soluble salt.
Q3: How can I monitor the success of the purification process?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the purification. By spotting the crude mixture, the purified fractions, and a standard of pure this compound (if available) on a TLC plate, you can visually assess the removal of the impurity. Once you have what appears to be a pure product, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis can confirm its purity.
Q4: Are there any safety precautions I should take when working with this compound and the solvents used for its removal?
A4: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many of the organic solvents used for purification are flammable and can be harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for this compound and any solvents you are using.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the separation of a less polar desired product from the more polar unreacted this compound.
Sources
Validation & Comparative
A Comparative Guide to Anthracene Derivatives for Advanced Research Applications
This guide provides an in-depth technical comparison of Dimethyl 1,8-Anthracenedicarboxylate and other key anthracene derivatives for researchers, scientists, and drug development professionals. We will explore their synthesis, photophysical and electrochemical properties, and application suitability, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Versatility of the Anthracene Core
Anthracene, a polycyclic aromatic hydrocarbon, serves as a fundamental building block for a diverse range of functional molecules. Its rigid, planar structure and extended π-system give rise to unique photophysical and electronic properties, making its derivatives highly valuable in fields such as organic electronics, bio-imaging, and medicinal chemistry.[1] The strategic placement of substituents on the anthracene core allows for fine-tuning of these properties to meet the demands of specific applications.
In this guide, we focus on This compound , a derivative with a unique substitution pattern that induces significant steric strain, and compare it with two well-established anthracene derivatives: the highly fluorescent 9,10-Diphenylanthracene (DPA) and the functionally versatile Anthracene-9-carboxylic acid .
This compound: A Case of Steric Influence
This compound is characterized by two bulky methoxycarbonyl groups at the peri-positions of the anthracene nucleus. This substitution pattern forces the anthracene backbone to twist out of planarity due to steric hindrance between the ester groups.[2] This structural distortion is a key feature that can influence its solid-state packing and photophysical behavior, potentially leading to unique properties compared to its planar counterparts.
Synthesis: The synthesis of this compound can be achieved through the esterification of 1,8-anthracenedicarboxylic acid. While various esterification methods exist, a common approach involves reacting the diacid with methanol in the presence of an acid catalyst.
Comparative Analysis with Key Anthracene Derivatives
To provide a clear performance benchmark, we will now compare the known properties of DPA and Anthracene-9-carboxylic acid.
9,10-Diphenylanthracene (DPA): The High-Performance Fluorophore
DPA is a benchmark blue-emitting fluorophore, widely recognized for its exceptional fluorescence quantum yield, which approaches unity in many non-polar solvents.[4][5] This high efficiency is attributed to the steric hindrance provided by the phenyl groups at the 9 and 10 positions, which protect the anthracene core from photobleaching and prevent the formation of non-fluorescent dimers.[6]
Anthracene-9-carboxylic acid: The Functional Building Block
The introduction of a carboxylic acid group at the 9-position imparts a new dimension of functionality. This group can be readily modified for conjugation to other molecules and its ionization state is pH-dependent, leading to changes in the compound's photophysical properties.[7]
Photophysical Properties: A Head-to-Head Comparison
The following table summarizes the key photophysical properties of DPA and Anthracene-9-carboxylic acid.
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Solvent |
| 9,10-Diphenylanthracene (DPA) | 373 | 408, 430 | ~0.90 - 1.0 | Cyclohexane[4][5] |
| Anthracene-9-carboxylic acid | 365 | 411 | ~0.2 - 0.4 (pH dependent) | Ethanol[7] |
Expert Analysis: DPA's near-perfect quantum yield makes it an ideal candidate for applications demanding high brightness, such as in organic light-emitting diodes (OLEDs) and as a fluorescence standard.[8][9] In contrast, the fluorescence of Anthracene-9-carboxylic acid is sensitive to the local environment, particularly pH. This property can be exploited for the development of chemical sensors.[7]
Electrochemical Properties: Insights into Electronic Structure
The HOMO and LUMO energy levels are critical parameters that govern the charge injection and transport properties of molecules in electronic devices.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 9,10-Diphenylanthracene (DPA) | -5.9 | -2.6 | 3.3 |
| Anthracene-9-carboxylic acid | -6.0 | -2.8 | 3.2 |
Note: These values are approximate and can vary depending on the experimental conditions and computational methods used.
Expert Analysis: The phenyl groups in DPA and the carboxylic acid group in Anthracene-9-carboxylic acid have a modest impact on the frontier orbital energies compared to the parent anthracene. The electron-withdrawing nature of the carboxylic acid group tends to lower both the HOMO and LUMO levels. These subtle differences can be crucial for optimizing the performance of organic electronic devices.
Experimental Protocols for Characterization
To ensure the scientific rigor of this comparison, we provide standardized protocols for key characterization techniques.
Relative Fluorescence Quantum Yield Measurement
This protocol outlines the comparative method for determining the fluorescence quantum yield (ΦF) of a sample relative to a known standard.
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard with a well-characterized quantum yield in the same solvent as the sample. For blue-emitting anthracenes, DPA in cyclohexane (ΦF ≈ 0.9-1.0) is an excellent choice.[4][5]
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Spectroscopic Measurements:
-
Measure the UV-Vis absorption spectrum of each solution.
-
Measure the fluorescence emission spectrum of each solution, ensuring the same excitation wavelength is used for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (ΦF, spl) is calculated using the following equation:
ΦF, spl = ΦF, std × (mspl / mstd) × (ηspl2 / ηstd2)
where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Cyclic Voltammetry for HOMO/LUMO Estimation
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of molecules and estimate their frontier molecular orbital energies.[10][11]
Methodology:
-
Electrolyte Solution: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Three-Electrode Setup:
-
Working Electrode: Glassy carbon or platinum.
-
Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Measurement: Record the cyclic voltammogram by scanning the potential. It is crucial to include an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple, for accurate potential referencing.
-
Data Analysis:
-
Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram.
-
Estimate the HOMO and LUMO energy levels using the following empirical equations:
HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8] LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]
-
Caption: Workflow for HOMO/LUMO Level Estimation via Cyclic Voltammetry.
Application-Specific Recommendations
The choice of an anthracene derivative is intrinsically linked to the intended application.
-
This compound: While lacking extensive characterization, its sterically hindered and twisted structure makes it a compelling candidate for applications where prevention of π-stacking and aggregation is crucial. This could be advantageous in certain solid-state lighting applications or as a building block for complex, non-planar architectures.
-
9,10-Diphenylanthracene (DPA): Its exceptional photostability and high fluorescence quantum yield make it the go-to choice for blue emitters in high-performance OLEDs, as well as for fluorescent probes and scintillators where brightness is paramount.
-
Anthracene-9-carboxylic acid: The presence of the carboxylic acid handle opens up a vast array of possibilities for covalent modification and conjugation to biomolecules, making it highly suitable for applications in biosensing and as a fluorescent label in biological imaging.
Conclusion
This guide has provided a comparative overview of this compound against two well-characterized anthracene derivatives. While a data gap exists for the title compound, its unique structural features suggest potential for specialized applications. The detailed comparison with the high-performance fluorophore DPA and the functionally versatile Anthracene-9-carboxylic acid, along with the provided experimental protocols, offers a solid foundation for researchers to select and characterize the most appropriate anthracene derivative for their specific research needs.
References
- Berlman, I. B. (1965).
- Kim, J. H., & Kim, Y. K. (2014). Recent progress in deep-blue-emitting materials for organic light-emitting diodes.
- Grazhulevicius, J. V., et al. (2014). Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties. Physical Chemistry Chemical Physics, 16(15), 7089-7101.
- Eaton, D. F. (1988). Reference materials for fluorescence measurement. Pure and Applied Chemistry, 60(7), 1107-1114.
- Harvey, R. G. (1997).
- Yu, H., et al. (2006). Electrocarboxylation of anthrone to anthracene-9-carboxylic acid in the presence of CO2. Journal of Applied Electrochemistry, 36(11), 1279-1283.
- Alrubai, M., et al. (2023).
- Uejima, M., et al. (2014). A designed fluorescent anthracene derivative: Theory, calculation, synthesis, and characterization. Chemical Physics Letters, 602, 80-83.
- Ware, W. R., & Rothman, W. (1976). Fluorescence quantum yield determinations. 9,10-diphenylanthracene as a reference standard in different solvents. The Journal of Physical Chemistry, 80(22), 2432-2436.
- Santhanam, K. S. V., & Bard, A. J. (1966). The Electrochemical Reduction of 9,10-Diphenylanthracene. Journal of the American Chemical Society, 88(12), 2669-2675.
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
- Hleli, S., et al. (2022). DFT characterization and design of anthracene-based molecules for improving spectra and charge transfer. RSC Advances, 12(43), 28267-28279.
- Kitamura, C., et al. (2001). Non‐Electronic Activation of Anthracenes Using Steric Repulsion of the 9‐Substituent with Chloro Groups at the peri‐Positions. Chemistry–A European Journal, 7(16), 3466-3474.
- Abdel-Mottaleb, M. S. A., et al. (2004). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. International Journal of Photoenergy, 6(1), 47-53.
- Geiger, T., et al. (2019). Synthesis and Photodimerization of 2- and 2,3-Disubstituted Anthracenes: Influence of Steric Interactions and London Dispersion on Diastereoselectivity. The Journal of Organic Chemistry, 84(16), 10120-10135.
- Shokry, A., et al. (2009). Ternary Complexes Formed by the Fluorescent Probe Eu(III)−Anthracene-9-carboxylic Acid with Pyrimidine and Purine Nucleobases.
- Howell, J. O., & Wightman, R. M. (1984). Ultrafast Voltammetry of Anthracene and 9,10-Diphenylanthracene. The Journal of Physical Chemistry, 88(17), 3915-3918.
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A Senior Application Scientist's Guide to Selecting the Right Fluorophore for Biomolecule Labeling: An In-Depth Comparison of Modern Alternatives
For researchers, scientists, and drug development professionals, the covalent attachment of a fluorescent molecule—a fluorophore—to a protein, nucleic acid, or other biomolecule is an indispensable technique. It unlocks the ability to visualize, track, and quantify biological processes with high sensitivity and specificity. While the vast landscape of fluorescent probes offers a multitude of options, the selection of the optimal dye is paramount for generating robust and reproducible data.
This guide moves beyond a simple catalog of reagents. It is designed to provide a deep, technical comparison of the most common and effective classes of fluorescent dyes used for biomolecule labeling. Our initial inquiry into the utility of Dimethyl 1,8-Anthracenedicarboxylate for such applications revealed a significant gap in the literature regarding its use as a fluorescent label for biomolecules. Its applications appear to be more prevalent in the realm of materials science. Therefore, this guide will focus on the well-characterized and widely adopted alternatives that form the cornerstone of modern fluorescence-based biological assays.
We will dissect the key performance characteristics of four major classes of fluorescent dyes: Fluoresceins , Rhodamines , Cyanines (Cy Dyes) , and BODIPY dyes . This comparative analysis will be grounded in their photophysical properties, chemical reactivity, and practical considerations for experimental design.
The Pillars of Fluorophore Performance: A Comparative Overview
The ideal fluorescent label should be bright, photostable, and have minimal impact on the biological activity of the molecule it is labeling. The brightness of a fluorophore is a function of its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability, or the resistance to photobleaching, is crucial for experiments requiring prolonged or intense illumination.
Here, we present a comparative summary of the key photophysical properties of representative dyes from each class. It is important to note that these values can be influenced by the local environment, such as solvent polarity and pH.
| Dye Family | Representative Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Characteristics |
| Anthracene Derivative | This compound | ~380[1] | Not specified for labeling | Not specified for labeling | Not specified for labeling | Limited data for biological labeling applications. |
| Fluorescein | Fluorescein Isothiocyanate (FITC) | ~495[2] | ~521[2] | ~75,000 | 0.65 - 0.92[3] | Bright green emission, pH-sensitive fluorescence.[3] |
| Rhodamine | Rhodamine B | ~570[4] | ~590[4] | ~110,000 | High[4] | Bright orange-red emission, good photostability.[5] |
| Cyanine | Cy3 | ~550[6] | ~570[6] | ~150,000 | ~0.15 - 0.2[6] | Bright, available in a wide spectral range. |
| Cy5 | ~650[6] | ~670[6] | ~250,000 | ~0.2 - 0.28[6] | Far-red emission, useful for multiplexing and in vivo imaging. | |
| BODIPY | BODIPY FL | ~503[7] | ~512[7] | >80,000[7] | ~0.9[7] | Bright, narrow emission spectra, pH-insensitive.[8] |
The Chemistry of Conjugation: Attaching the Fluorescent Label
The ability to covalently attach a fluorophore to a biomolecule is dependent on the presence of reactive functional groups on both the dye and the target molecule. The most common strategies for labeling proteins involve targeting primary amines (the N-terminus and the side chain of lysine residues) or free thiols (from cysteine residues).
Amine-Reactive Labeling with NHS Esters
N-hydroxysuccinimidyl (NHS) esters are one of the most common amine-reactive functional groups used for labeling. They react with primary amines under mild alkaline conditions (pH 8.0-9.0) to form a stable amide bond.
Caption: Amine-reactive labeling via NHS ester chemistry.
Thiol-Reactive Labeling with Maleimides
Maleimides are highly selective for thiol groups found in cysteine residues. The reaction, which forms a stable thioether bond, is most efficient at a near-neutral pH (6.5-7.5). This specificity allows for more site-directed labeling if the protein has a limited number of accessible cysteine residues.
Caption: Thiol-reactive labeling via maleimide chemistry.
Experimental Protocols: A Practical Guide to Protein Labeling
The following protocols provide a step-by-step guide for labeling proteins using NHS ester and maleimide chemistries. These are intended as a starting point, and optimization may be required for specific proteins and dyes.
Protocol 1: Amine-Reactive Labeling of Proteins with NHS Ester Dyes
Materials:
-
Protein of interest (free of amine-containing buffers like Tris)
-
Amine-reactive dye (NHS ester)
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[9]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[10]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[11]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.[9]
-
Prepare the Dye Stock Solution: Dissolve the amine-reactive dye in a minimal amount of DMF or DMSO to a concentration of 10 mg/mL.[12]
-
Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the reactive dye.[10] Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the labeling reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[11]
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye. Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
Protocol 2: Thiol-Reactive Labeling of Proteins with Maleimide Dyes
Materials:
-
Protein of interest containing free cysteine(s)
-
Thiol-reactive dye (maleimide)
-
Labeling buffer: PBS or other amine-free buffer, pH 6.5-7.5[13]
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMF or DMSO
-
Size-exclusion chromatography column
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the labeling buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10- to 20-fold molar excess of DTT or TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Prepare the Dye Stock Solution: Dissolve the maleimide dye in a minimal amount of DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide dye to the protein solution.[14] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[15]
-
Determine the Degree of Labeling (DOL): Calculate the DOL as described in the NHS ester labeling protocol.
Visualization of the Experimental Workflow
The general workflow for fluorescently labeling a protein can be visualized as a series of sequential steps, from preparation to final characterization.
Caption: A generalized workflow for protein fluorescence labeling.
Concluding Remarks for the Discerning Scientist
The choice of a fluorescent label is a critical experimental parameter that can significantly impact the quality and interpretation of your results. While novel fluorophores are continually being developed, the families of fluoresceins, rhodamines, cyanine dyes, and BODIPY dyes remain the workhorses of the field, each with its own set of advantages and disadvantages.
This guide has provided a comparative framework to aid in the selection process, grounded in the fundamental photophysical properties and reactive chemistries of these essential research tools. By understanding the principles outlined herein and by carefully optimizing the provided protocols, researchers can confidently generate high-quality, reproducible data in their fluorescence-based investigations.
References
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A Senior Application Scientist's Guide to the Validation of Dimethyl 1,8-Anthracenedicarboxylate as a Novel Fluorescent Probe
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that underpins the reliability and reproducibility of experimental data. This guide provides a comprehensive framework for the validation of a promising but under-characterized molecule: Dimethyl 1,8-Anthracenedicarboxylate. While anthracene derivatives are known for their intrinsic luminescence and chemical stability, a rigorous validation process is essential to establish any new compound as a reliable fluorescent probe.[1][2]
This document moves beyond a simple checklist, offering in-depth explanations for the experimental choices and providing a comparative context against established fluorescent probes. By following this guide, researchers can systematically evaluate the performance of this compound and determine its suitability for their specific applications.
The Candidate Probe: this compound
This compound is a derivative of anthracene, a well-known polycyclic aromatic hydrocarbon with inherent fluorescent properties.[2] Its rigid structure and extended π-conjugated system are foundational to its potential as a fluorophore. The dimethyl ester groups at the 1 and 8 positions may influence its solubility, stability, and photophysical characteristics.
Chemical Structure and Basic Information:
-
IUPAC Name: Dimethyl anthracene-1,8-dicarboxylate[3]
-
Synonyms: 1,8-Anthracenedicarboxylic Acid Dimethyl Ester[4][5]
-
Molecular Weight: 294.3 g/mol [3]
While commercially available, detailed photophysical data for this compound is not extensively reported in peer-reviewed literature. Therefore, a thorough, in-house validation is the necessary first step for any research group considering its use.
The Validation Workflow: A Three-Pillar Approach
A robust validation process is built on three pillars: characterizing the fundamental photophysical properties, assessing the probe's stability, and determining its performance in the context of a specific application (sensitivity and selectivity).
Caption: The three-pillar validation workflow for a novel fluorescent probe.
Comparative Benchmarking: How Does It Stack Up?
To provide context for the validation experiments, it is crucial to compare the performance of this compound against well-established fluorescent probes. The following table summarizes key performance indicators for common fluorophores. The values for the candidate probe are left blank, to be filled in as the validation protocol is executed.
| Parameter | This compound | Fluorescein | Rhodamine B | Anthracene (in Ethanol) |
| Excitation Max (λex) | TBD | ~494 nm | ~554 nm | ~355 nm |
| Emission Max (λem) | TBD | ~518 nm | ~580 nm | ~401 nm |
| Stokes Shift | TBD | ~24 nm | ~26 nm | ~46 nm |
| Quantum Yield (Φf) | TBD | ~0.95 (in 0.1 M NaOH) | ~0.31 (in Ethanol) | ~0.27 (in Ethanol) |
| Molar Extinction Coefficient (ε) | TBD | ~90,000 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ | ~7,000 M⁻¹cm⁻¹ |
| Photostability | TBD | Low to Moderate | Moderate to High | High |
Note: The values for the reference compounds can vary depending on the solvent and environmental conditions.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating and provide the necessary data to populate the comparison table above.
Synthesis of this compound (Illustrative)
While commercially available, a reliable synthesis protocol is valuable for producing derivatives or ensuring purity. A general approach for esterification of a dicarboxylic acid is provided below, based on standard organic chemistry techniques.[7]
Objective: To synthesize this compound from 1,8-Anthracenedicarboxylic acid.
Materials:
-
1,8-Anthracenedicarboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Suspend 1,8-Anthracenedicarboxylic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of dicarboxylic acid).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a direct measure of the efficiency of converting absorbed light into emitted light.[8] A relative method, comparing the probe to a known standard, is often the most accessible.[6]
Caption: Workflow for relative quantum yield determination.
Protocol:
-
Select a Standard: Choose a quantum yield standard with an emission range similar to the expected emission of the anthracene compound. Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a common standard for blue-emitting compounds.
-
Prepare Solutions: Prepare a series of dilutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the line for both plots.
-
Calculate the quantum yield of the sample (QY_s) using the following equation[6]: QY_s = QY_r * (m_s / m_r) * (n_s² / n_r²) Where:
-
QY_r is the quantum yield of the reference standard.
-
m_s and m_r are the gradients for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents (if they are different).
-
-
Photostability Assessment
Photostability, or the resistance to photobleaching, is critical for applications requiring prolonged or intense light exposure, such as fluorescence microscopy.
Protocol:
-
Sample Preparation: Prepare a solution of this compound in the desired solvent with an absorbance of ~0.05 at the excitation wavelength.
-
Initial Measurement: Measure the initial fluorescence intensity (F₀) of the sample.
-
Continuous Illumination: Expose the sample to continuous, high-intensity light from the fluorometer's excitation source.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals over an extended period (e.g., 30-60 minutes).
-
Data Analysis:
-
Plot the fluorescence intensity F(t) as a function of time.
-
Compare the decay curve to that of other probes (e.g., Fluorescein, which photobleaches quickly, and a photostable probe like Alexa Fluor 488) measured under identical conditions.
-
The rate of fluorescence decay is an indicator of photostability. A slower decay signifies higher photostability.[7][9]
-
Sensitivity and Selectivity Evaluation
For probes designed to detect a specific analyte, sensitivity and selectivity are paramount.
Protocol for Sensitivity:
-
Prepare a solution of the fluorescent probe at a fixed concentration.
-
Titrate this solution with increasing concentrations of the target analyte.
-
Measure the fluorescence intensity after each addition.
-
Plot the fluorescence intensity versus the analyte concentration. The slope of the linear portion of this curve indicates the sensitivity.
-
The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.
Protocol for Selectivity:
-
Prepare solutions of the probe mixed with the target analyte at a concentration that gives a clear signal.
-
To separate samples, add potentially interfering substances (e.g., other ions, biomolecules) at concentrations significantly higher than the target analyte.
-
Measure the fluorescence response of these mixtures.
-
A probe is considered selective if the fluorescence signal does not change significantly in the presence of interfering species.
Conclusion and Future Outlook
This guide provides a rigorous and scientifically sound framework for the validation of this compound as a fluorescent probe. By systematically executing these protocols, researchers can generate the necessary data to assess its performance against established standards. The inherent properties of the anthracene core suggest promise, but only through this comprehensive validation can its true potential in biological imaging, chemical sensing, or drug development be unlocked. The data generated will be a valuable contribution to the scientific community, enabling an informed decision on the adoption of this novel probe.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Huntress, E. H. et al. ACETYLENEDICARBOXYLIC ACID, DIMETHYL ESTER. Organic Syntheses. [Link]
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Shang, X. et al. Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection. Frontiers in Chemistry. [Link]
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Shanmugapriya, J. & Chellappa, D. Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. ACS Omega. [Link]
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Lee, M.-H. et al. Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. Analyst. [Link]
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Pizzoferrato, R. et al. (PDF) Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of MOFs Synthesized with Different Dicarboxylate Linkers
Abstract
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented tunability for applications ranging from gas storage and catalysis to drug delivery.[1][2] The rational design of these crystalline porous materials is critically dependent on the judicious selection of the organic linker. This guide provides a comparative analysis of MOFs synthesized using various dicarboxylate linkers. We will explore how linker length, geometry, and functionalization directly influence the resulting framework's topology, porosity, stability, and functional properties. By examining seminal MOF families like the IRMOF and UiO-66 series, this document provides researchers, scientists, and drug development professionals with the foundational knowledge and practical data to strategically design next-generation porous materials.
Introduction: The Central Role of the Dicarboxylate Linker
Metal-Organic Frameworks are crystalline materials constructed from two primary components: inorganic metal-containing nodes (secondary building units, or SBUs) and multitopic organic ligands, or "linkers," that bridge them.[3][4] The vast library of available metal nodes and organic linkers allows for a modular approach to synthesis, enabling the design of materials with precisely tailored properties.[5]
Among the most widely used and versatile linkers are dicarboxylic acids. Their two carboxylate end-groups readily coordinate with metal SBUs, and the central backbone can be systematically modified to control the resulting MOF's characteristics. Key aspects of the dicarboxylate linker that dictate the final material's performance include:
-
Length and Rigidity: Longer or more rigid linkers generally lead to larger pore volumes and higher surface areas, a concept known as isoreticular expansion.
-
Geometry: The angle between the carboxylate groups (e.g., linear vs. bent linkers) directly influences the network topology.[6]
-
Functionalization: The introduction of functional groups (e.g., -NH₂, -OH, -NO₂) onto the linker's backbone can alter the electronic properties of the framework, introduce new active sites, and enhance stability or selectivity for specific applications.[3][7]
This guide will compare MOFs derived from foundational dicarboxylate linkers such as terephthalic acid (BDC), biphenyl-4,4'-dicarboxylic acid (BPDC), and functionalized variants to illustrate these design principles.
Comparative Analysis: How Linker Choice Dictates MOF Properties
The selection of a dicarboxylate linker is not arbitrary; it is the primary tool for tuning a MOF's properties. The following sections compare how different linkers affect the structure, stability, and function of the final material.
2.1. Structural Properties: Isoreticular Expansion and Pore Engineering
The IRMOF series, based on the same Zn₄O SBU and a consistent cubic topology, is the quintessential example of how linker length impacts porosity.[8] By systematically elongating the linear dicarboxylate linker, the pore size and surface area can be dramatically increased without altering the underlying framework structure.
Causality Explanation: The principle of isoreticular synthesis relies on maintaining the same coordination geometry of the metal SBU and the same connectivity of the linker. By using linkers from the same family (e.g., linear dicarboxylates of increasing length), the framework "stretches" to accommodate the longer strut, leading to a systematic expansion of the unit cell and, consequently, the pores.
Caption: Isoreticular expansion using different dicarboxylate linkers.
Table 1: Comparison of Structural Properties for the Isoreticular MOF (IRMOF) Series This table summarizes quantitative data for MOFs built from the Zn₄O node and different linear dicarboxylate linkers, demonstrating the effect of linker elongation.[8]
| MOF Name | Dicarboxylic Acid Linker | Linker Structure | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| MOF-5 (IRMOF-1) | Terephthalic acid (BDC) | Benzene-1,4-dicarboxylic acid | ~2500 - 3000 | ~1.0 |
| IRMOF-10 | Biphenyl-4,4'-dicarboxylic acid | 4,4'-Biphenyldicarboxylic acid | ~3500 - 4500 | ~1.6 |
2.2. Physicochemical Stability & Functionalization
While porosity is crucial, the stability of a MOF determines its viability in real-world applications. The UiO-66 family, built from robust Zr₆-oxo clusters, is renowned for its exceptional thermal and chemical stability.[9][10] Functionalizing its BDC linker provides a platform to study how substituents affect stability and introduce new functionalities.[3]
Causality Explanation: The high stability of UiO-66 arises from the strong Zr-O bonds between the 12-connected metal cluster and the carboxylate linkers.[10] Introducing functional groups can have varied effects. Electron-withdrawing groups like -NO₂ can sometimes slightly alter the electronic properties, while groups capable of hydrogen bonding, like -OH or -NH₂, can introduce additional stabilizing interactions within the framework.[3] However, bulky substituents can also introduce strain, potentially leading to a slight decrease in decomposition temperature.[3]
2.3. Performance in Functional Applications
Functional groups on the linker act as chemical handles that directly influence the MOF's interaction with guest molecules. This is particularly relevant for applications in gas separation, catalysis, and drug delivery.
-
Gas Adsorption: Introducing polar functional groups like -NH₂ or -OH can create specific binding sites for polar molecules like CO₂, enhancing adsorption capacity and selectivity over non-polar gases.[9] The basicity of an amino group, for example, creates a favorable interaction with the acidic CO₂ molecule.
-
Catalysis: Functional groups can act as catalytic sites. For instance, basic -NH₂ groups can catalyze Knoevenagel condensation reactions, while other functionalities can be used to anchor metal nanoparticles or organometallics for heterogeneous catalysis.[11]
-
Drug Delivery: The choice of linker is paramount for biomedical applications. Linkers must be non-toxic, and their functional groups can influence both drug loading capacity and release kinetics.[5][12] For example, linkers with hydroxyl or amino groups can form hydrogen bonds with drug molecules, affecting their loading and providing mechanisms for pH-responsive release.[5][13]
Table 2: Comparative Performance of Functionalized UiO-66 Derivatives This table highlights how linker functionalization impacts the properties and CO₂ adsorption performance of the stable UiO-66 framework.
| MOF | Linker Functional Group | BET Surface Area (m²/g) | Thermal Decomposition Temp. (°C) | CO₂ Adsorption Capacity (mmol/g) at 273 K |
| UiO-66 | -H | ~1100 - 1500 | ~500 | ~2.5 |
| UiO-66-NH₂ | -NH₂ | ~1200 - 1400 | ~450 | ~3.35[9] |
| UiO-66-NO₂ | -NO₂ | ~1100 - 1300 | ~400 | ~2.8 |
| UiO-66-(OH)₂ | -OH | ~1000 - 1200 | ~480 | ~3.0 |
Experimental Section: Synthesis and Characterization Protocols
To ensure reproducibility and validate material properties, a rigorous and systematic experimental workflow is essential. This section provides a generalized solvothermal synthesis protocol for a UiO-66 series MOF and outlines the critical characterization techniques.
3.1. Generalized Solvothermal Synthesis of UiO-66-X (X = H, NH₂, etc.)
Expert Insight: The solvothermal method is widely used because the elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the thermodynamically stable MOF phase. The use of a modulator, such as benzoic acid or hydrochloric acid, is a critical experimental choice. Modulators are monofunctional ligands that compete with the dicarboxylate linker for coordination to the metal cluster. This competition slows down the nucleation process, leading to larger, higher-quality crystals with fewer defects.[3]
Protocol:
-
In a 20 mL glass vial, dissolve 125 mg of Zirconium(IV) chloride (ZrCl₄) and 122 mg of the desired linker (e.g., 2-aminobenzene-1,4-dicarboxylic acid for UiO-66-NH₂) in 10 mL of N,N-dimethylformamide (DMF).
-
Add the modulator. For example, add 0.75 mL of concentrated hydrochloric acid (HCl).
-
Cap the vial tightly and sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is formed.
-
Place the vial in a preheated oven at 120 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white or yellowish crystalline powder should be visible at the bottom.
-
Collect the product by centrifugation or filtration.
-
Activation: Wash the collected solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to exchange the high-boiling point DMF solvent within the pores.
-
Dry the final product under vacuum at 150 °C for 12 hours to fully activate the MOF by removing all guest solvent molecules from the pores.
3.2. Characterization Workflow: A Self-Validating System
The following workflow ensures that the synthesized material is the correct structure and possesses the expected properties. Each step validates the outcome of the previous one.
Caption: A self-validating workflow for MOF synthesis and characterization.
Key Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF.[14][15][16] The experimental diffraction pattern is compared to a simulated pattern from single-crystal data or a known standard to verify that the desired framework topology (e.g., UiO-66) has been formed.[9]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOF.[1][16] The activated sample is heated under an inert atmosphere, and the temperature at which significant weight loss occurs corresponds to the decomposition of the framework. This provides a quantitative measure of thermal stability.
-
Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume are determined by nitrogen adsorption-desorption isotherms at 77 K.[9][14] Before measurement, the sample must be fully activated to ensure the pores are empty of guest molecules, providing an accurate assessment of the material's intrinsic porosity.
Conclusion and Future Outlook
The choice of dicarboxylate linker is the most powerful tool in the rational design of MOFs. As demonstrated through the comparative analysis of the IRMOF and UiO-66 families, modifying a linker's length, geometry, and functional groups allows for precise control over the resulting material's porosity, stability, and chemical functionality. Lengthening linkers systematically expands pore networks, while adding functional groups can enhance performance in targeted applications like carbon capture and catalysis.
The future of MOF design lies in increasing complexity and functionality. The use of mixed-linker systems, where multiple different dicarboxylate linkers are incorporated into a single framework, offers a pathway to create sophisticated pore environments with multiple functionalities.[11][17][18] As synthesis methods become more refined and our understanding of structure-property relationships deepens, the ability to design dicarboxylate linkers for bespoke MOFs will continue to drive innovation across science and engineering.
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Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. ACS Publications. Available at: [Link]
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Ordering Bent and Straight Dicarboxylate Linkers in an fcu Zirconium Metal–Organic Framework. PMC, National Institutes of Health. Available at: [Link]
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A Senior Application Scientist's Guide: Fluorescein vs. Dimethyl 1,8-Anthracenedicarboxylate for Cellular Imaging
In the landscape of cellular biology, fluorescent probes are the bedrock of visualization, enabling researchers to illuminate the intricate workings of the cell. The choice of fluorophore is a critical decision that dictates the quality, reliability, and biological relevance of experimental data. This guide provides an in-depth comparison between fluorescein, a cornerstone of fluorescence microscopy for decades, and Dimethyl 1,8-Anthracenedicarboxylate, a lesser-known aromatic compound.
We will dissect the established utility and limitations of fluorescein and its derivatives, grounded in extensive experimental evidence. In contrast, given the absence of this compound in mainstream cell staining literature, we will conduct a theoretical assessment of its potential, based on the known photophysical and toxicological properties of its anthracene core. This guide is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in their choice of cellular imaging reagents.
Part 1: The Benchmark - Fluorescein and Its Derivatives
Fluorescein is a xanthene-based dye renowned for its bright green fluorescence, high quantum yield, and the versatility afforded by its reactive derivatives.[] Its utility is, however, tempered by well-documented drawbacks, primarily its pH sensitivity and susceptibility to photobleaching.[2]
Mechanism of Action & Cellular Staining
The core fluorescein molecule's fluorescence is highly dependent on pH, with its dianionic form, prevalent in basic conditions (pH > 8), exhibiting the strongest fluorescence.[2] This property makes unmodified fluorescein a challenging candidate for consistent intracellular staining, where pH can vary.
To overcome this and ensure cellular retention, derivatives have been engineered for specific labeling strategies:
-
Fluorescein Isothiocyanate (FITC): This derivative contains an isothiocyanate group (-N=C=S) that forms stable, covalent thiourea bonds with primary amines on proteins.[3] This makes FITC an excellent tool for labeling antibodies in immunofluorescence (IHC) or cells for flow cytometry.[4]
-
Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE): This cell-permeant compound is a powerful tool for long-term cell tracking and proliferation assays.[5][6] Once inside the cell, non-specific intracellular esterases cleave the acetate groups, rendering the molecule fluorescent and membrane-impermeant. The succinimidyl ester group then covalently reacts with intracellular amines, locking the dye within the cell. As the cell divides, the dye is distributed equally between daughter cells, allowing for generational tracking through the successive halving of fluorescence intensity.[6]
Photophysical Properties
The performance of a fluorophore is defined by its spectral characteristics and robustness to illumination.
| Property | Value (Fluorescein Dianion) | Significance & Causality |
| Max Excitation (λex) | ~494 nm[4] | Excitable with standard 488 nm laser lines, making it highly accessible. |
| Max Emission (λem) | ~512-520 nm[][4] | Emits a bright green fluorescence, easily detectable with standard filter sets. |
| Quantum Yield (ΦF) | ~0.92 - 0.95[2][7] | Extremely high quantum yield translates to bright signals, requiring less excitation light and reducing initial phototoxicity. |
| Photostability | Low[2][8] | The excited state is susceptible to reactions with oxygen, leading to irreversible photobleaching. This limits its use in long-term time-lapse imaging or super-resolution techniques. |
| pH Sensitivity | High (pKa ~6.4)[4] | Fluorescence intensity drops significantly in acidic environments (pH < 7), which can lead to signal artifacts in specific organelles (e.g., endosomes) or stressed cells. |
| Cytotoxicity | Low (dark), Moderate (photo) | While fluorescein itself has low toxicity, upon photoactivation, it can generate reactive oxygen species (ROS) like singlet oxygen, leading to phototoxicity and cell death during prolonged imaging.[9][10][11] |
Part 2: The Challenger - A Theoretical Assessment of this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Unlike fluorescein, it is not an established cell stain, and there is a notable lack of literature detailing its use in biological imaging. Therefore, this section provides a theoretical evaluation based on the known properties of its parent compound, anthracene.
Inferred Photophysical Properties
The anthracene core dictates the fundamental spectral properties, which are expected to be significantly different from fluorescein.
| Property | Theoretical Value (Anthracene-based) | Significance & Causality |
| Max Excitation (λex) | ~350-380 nm (UV-A) | Requires UV or near-UV light sources, which are inherently more phototoxic to cells than the blue light used for fluorescein.[12] This can cause DNA damage and rapid cell death. |
| Max Emission (λem) | ~400-440 nm (Blue) | Emission in the blue spectrum can be problematic due to higher cellular autofluorescence in this range, potentially leading to a lower signal-to-noise ratio. |
| Quantum Yield (ΦF) | Moderate (Anthracene: ~0.27) | The quantum yield is expected to be significantly lower than fluorescein, resulting in a dimmer signal that would require higher excitation intensity, further exacerbating phototoxicity. |
| Photostability | Potentially Moderate to High | Many polycyclic aromatic hydrocarbons are structurally rigid and can exhibit greater photostability than xanthene dyes, though this would require experimental validation. |
| pH Sensitivity | Likely Low | The fluorescence of the anthracene core is generally not subject to pH changes in the physiological range, which could be an advantage over fluorescein. |
| Cytotoxicity | Likely High | Polycyclic aromatic hydrocarbons as a class are known for their cytotoxicity and genotoxicity.[13][14] They often intercalate into DNA or disrupt membrane integrity. Significant toxicity testing would be a prerequisite for any live-cell application. |
Potential Mechanism for Cell Staining
As a non-polar ester without a reactive group, this compound would likely enter cells via passive diffusion. Its hydrophobic nature suggests it would preferentially accumulate in lipid-rich environments, such as the endoplasmic reticulum, Golgi apparatus, or lipid droplets. This contrasts sharply with the targeted covalent-binding strategies of fluorescein derivatives. This non-specific, lipophilic staining mechanism offers poor target-specificity and a high risk of background signal.
Part 3: Head-to-Head Performance Comparison
This table summarizes the key attributes of both compounds, highlighting the proven utility of fluorescein against the theoretical and likely challenging profile of this compound.
| Feature | Fluorescein & Derivatives | This compound (Theoretical) |
| Staining Mechanism | Covalent (FITC), Enzyme-activated + Covalent (CFDA-SE)[3][6] | Passive diffusion, lipophilic accumulation |
| Established Use | Extensive (Immunofluorescence, Flow Cytometry, Proliferation)[][4] | None reported in cell biology literature |
| Excitation Wavelength | ~494 nm (Visible - Blue)[4] | ~350-380 nm (UV-A) |
| Emission Wavelength | ~520 nm (Visible - Green)[4] | ~400-440 nm (Visible - Blue) |
| Signal Brightness | Very High (Quantum Yield >0.9)[2] | Low to Moderate (Quantum Yield <0.3) |
| Photostability | Low[8] | Moderate to High (Inferred) |
| Phototoxicity | Moderate[9][10] | High to Very High (due to UV excitation)[12] |
| Intrinsic Cytotoxicity | Low[9] | High (Inferred from PAH class)[13] |
| pH Sensitivity | High[2] | Low (Inferred) |
| Water Solubility | Good[] | Poor |
Part 4: Experimental Protocols & Workflows
Authoritative and repeatable protocols are the cornerstone of scientific integrity. Below are validated workflows for fluorescein derivatives and a hypothetical protocol for the exploratory use of this compound, emphasizing the necessary cautionary steps.
Protocol 1: Immunofluorescence Staining of Fixed Cells with FITC-Conjugated Antibody
This protocol describes the labeling of a specific intracellular protein using an antibody conjugated to FITC.
Causality: The goal is to specifically label a target protein in non-living, permeabilized cells. Fixation preserves cellular structure, while permeabilization allows the antibody to access intracellular targets. Blocking prevents non-specific antibody binding, ensuring a high signal-to-noise ratio.
Caption: Workflow for fixed-cell immunofluorescence using a FITC-conjugated antibody.
Methodology:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish to ~70-80% confluency.
-
Fixation: Gently wash cells with Phosphate Buffered Saline (PBS). Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Rationale: PFA cross-links proteins, preserving cellular morphology.
-
Permeabilization: Wash 3x with PBS. Incubate with 0.1% Triton X-100 in PBS for 10 minutes. Rationale: The detergent creates pores in the cell membrane, allowing antibodies to enter.
-
Blocking: Wash 3x with PBS. Incubate with a blocking buffer (e.g., 1% Bovine Serum Albumin or 5% Normal Goat Serum in PBS) for 1 hour. Rationale: This step saturates non-specific binding sites, reducing background signal.
-
Primary Antibody Incubation: Dilute the primary antibody against the target protein in blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash 3x with PBS. Dilute the FITC-conjugated secondary antibody (which binds to the primary antibody) in blocking buffer. Incubate for 1 hour at room temperature, protected from light. Rationale: Fluorophores are light-sensitive and should be protected to prevent photobleaching.
-
Final Washes: Wash 3x with PBS to remove unbound secondary antibody.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium, which may contain a nuclear counterstain like DAPI.
-
Imaging: Visualize using a fluorescence microscope with appropriate filters for FITC (Excitation ~490 nm, Emission ~525 nm).
Protocol 2: Live-Cell Proliferation Tracking with CFDA-SE
This protocol details the labeling of a live cell population to track cell division over several days.
Causality: The key is to load live cells with a dye that becomes trapped and is diluted predictably with each cell division. The initial concentration must be optimized to be bright enough for detection across several generations without causing cytotoxicity.
Caption: Mechanism of CFDA-SE staining for cell proliferation tracking.
Methodology:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in serum-free medium or PBS. Rationale: Serum proteins contain amines that would react with the dye, reducing staining efficiency.
-
Dye Preparation: Prepare a stock solution of CFDA-SE in DMSO. Immediately before use, dilute to a working concentration (typically 1-10 µM) in serum-free medium. Rationale: The optimal concentration must be determined empirically to balance signal intensity and cytotoxicity.
-
Labeling: Add the cell suspension to the diluted dye solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Quenching: Add an equal volume of complete culture medium (containing serum) to the cell suspension and incubate for 5 minutes. Rationale: The serum quenches any remaining extracellular reactive dye.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet 2-3 times with complete culture medium to remove all unbound dye.
-
Culture & Analysis: Resuspend the cells in complete medium and culture as required. Analyze fluorescence intensity at different time points using flow cytometry or fluorescence microscopy. Each peak of halved intensity on a flow cytometry histogram represents a successive cell generation.
Protocol 3: Hypothetical Protocol for Staining with this compound
Disclaimer: This is an exploratory protocol. This compound is not validated for cell staining and may be highly toxic. This protocol should only be attempted with rigorous safety precautions and extensive validation.
Causality: This hypothetical workflow is based on protocols for other generic, lipophilic dyes. The primary challenges are solubilizing the hydrophobic compound and managing its high potential for cytotoxicity. A dose-response curve is essential.
Methodology:
-
Cytotoxicity Assay (Prerequisite): Before any staining, perform a dose-response viability assay (e.g., MTT or LDH assay). Test a wide range of concentrations (e.g., 10 nM to 100 µM) for 24-48 hours to determine the maximum non-toxic concentration.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store at -20°C, protected from light and moisture.
-
Working Solution: Dilute the stock solution in a serum-free medium or a suitable buffer (e.g., Hank's Balanced Salt Solution) to the desired final concentration, determined from the cytotoxicity assay. Vortex thoroughly. Rationale: The compound may have poor aqueous solubility, requiring vigorous mixing.
-
Staining: Wash cultured cells with a warm buffer. Add the working solution and incubate for 15-60 minutes at 37°C. Protect from light.
-
Washing: Gently wash the cells 2-3 times with a warm buffer to remove excess dye and reduce background fluorescence.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a UV light source and appropriate filters (e.g., Excitation ~365 nm, Emission ~420 nm). Rationale: Due to high phototoxicity from UV light, use the lowest possible exposure time and light intensity.
Conclusion and Expert Recommendations
This guide establishes a clear verdict based on available scientific evidence and theoretical principles. Fluorescein , particularly in its derivatized forms like FITC and CFDA-SE, remains a powerful and versatile tool for a wide range of cell staining applications. Its high quantum yield and the vast body of established protocols make it an excellent choice, provided researchers are mindful of its limitations regarding photostability and pH sensitivity. For experiments requiring long-term imaging, more photostable modern alternatives (e.g., the Alexa Fluor™ or DyLight™ series) are often a superior choice.[8]
This compound , in contrast, is an unvalidated compound for cellular imaging with significant theoretical drawbacks. The necessity of UV excitation is a major barrier for live-cell imaging due to severe phototoxicity.[12] Furthermore, its likely high intrinsic cytotoxicity and non-specific staining mechanism make it a poor candidate for reliable and reproducible biological studies.[13]
Recommendation: Researchers should rely on well-characterized and validated fluorophores. While the exploration of novel chemical space is essential for scientific advancement, compounds like this compound would require a comprehensive research and development effort, including chemical modification to improve solubility and add targeting moieties, and extensive toxicological profiling, before they could be considered for any cell staining protocol.
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Wikipedia. (2023). Fluorescein. Retrieved from [Link]
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Koulock, A., et al. (2020). Dual-Activatable Cell Tracker for Controlled and Prolonged Single-Cell Labeling. ACS Chemical Biology. Retrieved from [Link]
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ACS Publications. (2021). Unraveling the Mechanism for Tuning the Fluorescence of Fluorescein Derivatives: The Role of the Conical Intersection and nπ* State. The Journal of Physical Chemistry Letters. Retrieved from [Link]
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ACS Publications. (2020). Dual-Activatable Cell Tracker for Controlled and Prolonged Single-Cell Labeling. ACS Chemical Biology. Retrieved from [Link]
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Sikorska, E., et al. (2022). Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye. International Journal of Molecular Sciences. Retrieved from [Link]
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ResearchGate. (2015). Does anyone know how to stain bacteria with Fluo-rescein isothiocyanate (FITC)? Retrieved from [Link]
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ResearchGate. (2014). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Fluorescein. In StatPearls. Retrieved from [Link]
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MDPI. (n.d.). Fluorescein Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Long-term and non-invasive in vivo tracking of DiD dye-labeled human hepatic progenitors in chronic liver disease models. Retrieved from [Link]
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WormAtlas. (2025). FITC Staining Procedures. Retrieved from [Link]
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National Institutes of Health. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives. Retrieved from [Link]
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PubMed. (1998). Enhanced cytotoxicity of bioreductive antitumor agents with dimethyl fumarate in human glioblastoma cells. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Continuous live cell imaging using dark field microscopy. Retrieved from [Link]
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MPI-CBG Publications. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Retrieved from [Link]
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YouTube. (2024). phototoxic effects of fluorescent dyes. Retrieved from [Link]
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PubMed. (1982). Biochemical basis for cytotoxicity of 7,12-dimethylbenz(a)anthracene in rat liver epithelial cells. Retrieved from [Link]
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PubMed. (2024). Image-Based Profiling in Live Cells Using Live Cell Painting. Retrieved from [Link]
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Royal Society of Chemistry. (2023). AIE active cyanostilbenes for live-cell imaging of lipid droplets. Retrieved from [Link]
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ResearchGate. (2019). Fig. 3 Shown here are the fluorescence quantum yields (black squares.... Retrieved from [Link]
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Royal Society of Chemistry. (2005). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD. Retrieved from [Link]
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National Institutes of Health. (2016). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Retrieved from [Link]
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PubMed. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Retrieved from [Link]
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PubMed. (1990). Additivity of cytotoxic damage due to dimethylbenz(a)anthracene and X rays. Retrieved from [Link]
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MDPI. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Retrieved from [Link]
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ResearchGate. (2022). Fluorescence quantum yields for the different compounds determined by.... Retrieved from [Link]
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ResearchGate. (2016). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Retrieved from [Link]
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Acta Crystallographica Section C. (2000). Dimethyl 9,10-anthracenedicarboxylate: a centrosymmetric transoid molecule. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of Dimethyl 1,8-Anthracenedicarboxylate with Biomolecules
Introduction: Beyond the Anthracene Core – Understanding Molecular Interactions
Dimethyl 1,8-Anthracenedicarboxylate, a polycyclic aromatic hydrocarbon, represents a class of molecules with significant potential in materials science and as fluorescent probes. Its planar structure is analogous to many compounds designed to interact with nucleic acids. For researchers in drug discovery and chemical biology, a critical aspect of characterizing any new molecular entity is understanding its binding profile and potential for cross-reactivity with unintended biological targets. Off-target interactions can lead to unforeseen biological effects, making a thorough assessment of selectivity a cornerstone of preclinical development.
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. Given the structural features of its anthracene core, a primary focus of this analysis is its interaction with non-canonical DNA structures, such as G-quadruplexes, and a comparative assessment against the canonical duplex DNA. We will delve into the established methodologies for such analyses, providing both the theoretical underpinnings and practical, step-by-step protocols. While specific experimental data for this compound is not extensively published, this guide will use illustrative data from closely related anthracene derivatives to demonstrate the application and interpretation of these techniques.
The Primary Target Hypothesis: G-Quadruplex DNA
G-quadruplexes (G4s) are secondary structures formed in guanine-rich sequences of DNA and RNA.[1] These structures are implicated in various cellular processes, including the regulation of gene expression, and are considered promising targets for anticancer therapies. The planar surface of stacked G-tetrads in G4 structures provides an ideal binding site for planar aromatic molecules through π-π stacking interactions. Therefore, it is hypothesized that this compound may exhibit binding affinity for G-quadruplex DNA. The critical question for its utility as a specific probe or therapeutic is its selectivity for G4 DNA over the more abundant duplex DNA.
Experimental Workflows for Assessing Cross-Reactivity
A multi-faceted approach employing various biophysical techniques is essential for a robust assessment of molecular interactions. The following sections detail the key experimental workflows.
Fluorescence-Based Thermal Shift Assay (FTSA)
Principle: FTSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess the thermal stability of a target molecule upon ligand binding.[2][3][4] The binding of a ligand to a nucleic acid structure, such as a G-quadruplex, typically increases its melting temperature (Tm). By comparing the Tm shift (ΔTm) for G-quadruplex DNA versus duplex DNA in the presence of this compound, we can infer its binding selectivity.
Experimental Workflow Diagram:
Caption: Workflow for assessing binding selectivity using Fluorescence Thermal Shift Assay.
Detailed Protocol:
-
Prepare Nucleic Acid Solutions:
-
Prepare a 1 µM solution of a G-quadruplex forming oligonucleotide (e.g., human telomeric sequence, Tel22) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Prepare a 1 µM solution of a duplex DNA oligonucleotide (e.g., a self-complementary 26-mer) in the same buffer.
-
Add a fluorescent dye that binds to nucleic acids (e.g., SYBR Green I at 1x final concentration).
-
-
Prepare Ligand Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to obtain a range of concentrations (e.g., from 0.1 µM to 100 µM).
-
-
Assay Setup:
-
In a 96-well PCR plate, add the nucleic acid/dye solution to each well.
-
Add the different concentrations of the ligand to the wells. Include a no-ligand control.
-
-
Thermal Melt:
-
Place the plate in a real-time PCR instrument.
-
Ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, collecting fluorescence data at each interval.
-
-
Data Analysis:
-
Plot the negative first derivative of the fluorescence as a function of temperature. The peak of this curve corresponds to the melting temperature (Tm).
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of each ligand concentration.
-
Compare the ΔTm values for the G-quadruplex and duplex DNA. A significantly larger ΔTm for the G-quadruplex indicates selective binding.
-
Illustrative Data Presentation:
| Compound | Target Nucleic Acid | Concentration (µM) | Tm (°C) | ΔTm (°C) |
| Control | G-quadruplex (Tel22) | 0 | 65.2 | - |
| This compound (Illustrative) | G-quadruplex (Tel22) | 10 | 75.5 | +10.3 |
| Control | Duplex DNA (ds26) | 0 | 68.7 | - |
| This compound (Illustrative) | Duplex DNA (ds26) | 10 | 69.5 | +0.8 |
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[1][5] Different G-quadruplex topologies (parallel, anti-parallel, hybrid) have distinct CD signatures.[6][7] Ligand binding can induce conformational changes in the G-quadruplex structure, which are reflected in changes in the CD spectrum. This technique can also be used to assess the thermal stability of the G-quadruplex in the presence of the ligand.
Experimental Workflow Diagram:
Caption: Workflow for analyzing ligand-induced conformational changes using Circular Dichroism.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the G-quadruplex forming oligonucleotide (e.g., 5 µM) in the desired buffer and anneal it by heating to 95 °C for 5 minutes and then slowly cooling to room temperature.
-
Prepare a concentrated stock solution of this compound.
-
-
CD Titration:
-
Place the G-quadruplex solution in a quartz cuvette.
-
Record a baseline CD spectrum (typically from 220 nm to 320 nm).
-
Add small aliquots of the ligand stock solution to the cuvette and record the CD spectrum after each addition until saturation is reached.
-
-
Thermal Denaturation:
-
Prepare a sample of the G-quadruplex with a saturating concentration of the ligand.
-
Monitor the CD signal at a characteristic wavelength (e.g., the peak of the G-quadruplex signal) while increasing the temperature.
-
Determine the Tm from the melting curve.
-
-
Data Analysis:
-
Observe changes in the CD spectrum upon ligand binding. A change in the shape or position of the peaks indicates a conformational change in the G-quadruplex.
-
Calculate the ΔTm to assess the stabilizing effect of the ligand.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time.[8][9][10] By immobilizing the G-quadruplex and duplex DNA on different flow cells of a sensor chip, one can directly measure the binding kinetics (association and dissociation rates) and affinity (dissociation constant, Kd) of this compound to each structure.
Experimental Workflow Diagram:
Caption: Workflow for quantitative binding analysis using Surface Plasmon Resonance.
Detailed Protocol:
-
Chip Preparation:
-
Use a streptavidin-coated sensor chip.
-
Immobilize biotinylated G-quadruplex DNA on one flow cell and biotinylated duplex DNA on another. A third flow cell can be left blank as a reference.
-
-
Binding Measurement:
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the ligand solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the experimental flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to an appropriate binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
A lower Kd value indicates a higher binding affinity. Comparing the Kd values for G-quadruplex and duplex DNA provides a quantitative measure of selectivity.
-
Illustrative Data Presentation:
| Compound | Target Nucleic Acid | ka (1/Ms) | kd (1/s) | Kd (µM) |
| This compound (Illustrative) | G-quadruplex (Tel22) | 1.5 x 10⁵ | 3.0 x 10⁻³ | 0.02 |
| This compound (Illustrative) | Duplex DNA (ds26) | 2.1 x 10³ | 4.2 x 10⁻² | 20 |
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change associated with a binding event.[11][12][13] By titrating a solution of the ligand into a solution of the nucleic acid, the binding affinity (Ka, the inverse of Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding can be determined in a single experiment. This provides a complete thermodynamic profile of the interaction.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the G-quadruplex or duplex DNA (e.g., 10-20 µM) in the ITC buffer.
-
Prepare a more concentrated solution of this compound (e.g., 100-200 µM) in the same buffer. It is crucial that the buffer is identical for both solutions to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the nucleic acid solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the sample cell.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to nucleic acid.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Illustrative Data Presentation:
| Compound | Target Nucleic Acid | Ka (M⁻¹) | Kd (µM) | n | ΔH (kcal/mol) | TΔS (kcal/mol) |
| This compound (Illustrative) | G-quadruplex (Tel22) | 5.0 x 10⁷ | 0.02 | 1.9 | -8.5 | 1.9 |
| This compound (Illustrative) | Duplex DNA (ds26) | 4.8 x 10⁴ | 20.8 | 1.1 | -2.3 | 4.1 |
Conclusion: A Pathway to Understanding Molecular Selectivity
The comprehensive assessment of the cross-reactivity of this compound is a critical step in its evaluation for any biological application. By employing a suite of biophysical techniques including Fluorescence Thermal Shift Assays, Circular Dichroism, Surface Plasmon Resonance, and Isothermal Titration Calorimetry, researchers can build a detailed picture of its binding profile. The primary focus on selectivity for G-quadruplex DNA over duplex DNA provides a stringent test of its potential as a specific molecular probe or therapeutic agent. The methodologies and illustrative data presented in this guide offer a robust framework for conducting such investigations, ensuring scientific rigor and providing the necessary insights for further development.
References
-
Quantitative analysis of small molecule-nucleic acid interactions with a biosensor surface and surface plasmon resonance detection. [Link]
-
Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection. [Link]
-
Circular Dichroism of G-Quadruplex: a Laboratory Experiment for the Study of Topology and Ligand Binding. [Link]
-
Quadruplex DNA Structure Characterization by Circular Dichroism. [Link]
-
Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]
-
Circular Dichroism of DNA G-Quadruplexes: Combining Modeling and Spectroscopy To Unravel Complex Structures. [Link]
-
Fluorescence Turn-Off Ligand for Parallel G-Quadruplexes. [Link]
-
Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. [Link]
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]
-
Circular Dichroism and Guanine Quadruplexes. [Link]
-
Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity. [Link]
-
Thermal shift assay - Wikipedia. [Link]
-
Fluorescence thermal shift experiments. Variation of the melting temperature induced by increasing concentrations of the analyzed monomeric (AQAp, ANAp) and dimeric (AQA3 and ANA3) derivatives on (A) Tel23‐FD and (B) scr‐dsDNA in 10 mM Li3(PO)4, 50 mM KCl, pH 7.5. [Link]
-
Thermal Shift Assay. [Link]
-
Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes. [Link]
-
Products obtained after in vitro reaction of 7,12-dimethylbenz[alpha]anthracene 5,6-oxide with nucleic acids. [Link]
-
Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry. [Link]
-
Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. [Link]
-
Applications of isothermal titration calorimetry in biophysical studies of G-quadruplexes. [Link]
-
Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes. [Link]
-
Fluorescence-based thermal shift assays. [Link]
-
Effects of Compound Structure on RNA versus DNA Interaction. [Link]
-
Interactions of heteroaromatic compounds with nucleic acids. A - T-specific non-intercalating DNA ligands. [Link]
-
Exciplex fluorescence emission from simple organic intramolecular constructs in non-polar and highly polar media as model systems for DNA-assembled exciplex detectors. [Link]
-
DNA-Dye-Conjugates: Conformations and Spectra of Fluorescence Probes. [Link]
-
Dynamic Covalent Boronate Chemistry Accelerates the Screening of Polymeric Gene Delivery Vectors via In Situ Complexation of Nucleic Acids. [Link]
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A Comparative Guide to Quantitative Analysis: Evaluating Dimethyl 1,8-Anthracenedicarboxylate Against Established Derivatization Agents
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes lacking inherent spectroscopic properties remains a significant analytical challenge. Pre-column derivatization, the chemical modification of an analyte to enhance its detectability, is a cornerstone of modern chromatographic techniques like HPLC. This guide provides a critical evaluation of Dimethyl 1,8-Anthracenedicarboxylate as a potential fluorescent labeling agent and objectively compares its theoretical attributes against the field-proven performance of established reagents.
It is imperative to establish at the outset that this compound is not a recognized, off-the-shelf derivatization reagent for quantitative analysis. A comprehensive review of scientific literature reveals no established protocols for its use in this context. Therefore, this guide will first deconstruct the molecule's potential from a mechanistic and photophysical standpoint, based on the known properties of its anthracene core. We will then benchmark this theoretical potential against the validated, real-world performance of two industry-standard reagents: Dansyl Chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) .
Part 1: A Theoretical Evaluation of this compound
This compound is a compound built upon an anthracene nucleus, a polycyclic aromatic hydrocarbon renowned for its intrinsic fluorescence.[1] This rigid, planar structure minimizes vibrational energy loss upon excitation, often leading to high fluorescence quantum yields, a desirable characteristic for a labeling agent.[1][2]
However, the molecule's utility in its commercially available form is fundamentally limited by its lack of reactivity towards common functional groups targeted in drug development and biological studies, such as primary and secondary amines. The two methyl ester groups are relatively inert and do not readily react with nucleophiles like amines under standard analytical conditions.
Hypothetical Pathway to a Reactive Probe
To function as a derivatization agent for amines, this compound would require chemical modification to introduce a reactive "warhead." A plausible, albeit multi-step, synthetic route would be necessary. This process introduces significant complexity compared to using a commercially available, ready-to-use reagent.
The hypothetical workflow would involve:
-
Saponification: Hydrolysis of the two methyl ester groups using a base (e.g., NaOH) to yield the parent 1,8-Anthracenedicarboxylic acid.
-
Activation: Conversion of the dicarboxylic acid into a more reactive species. A common strategy would be the formation of an N-Hydroxysuccinimide (NHS) ester, which is highly reactive towards primary and secondary amines, forming stable amide bonds.
This necessary pre-activation adds considerable time, cost, and potential for yield loss, making it an impractical choice for routine high-throughput analysis.
Sources
"inter-laboratory validation of methods using Dimethyl 1,8-Anthracenedicarboxylate"
An Inter-Laboratory Validation Guide for Analytical Methods: A Case Study with Dimethyl 1,8-Anthracenedicarboxylate
In the realm of pharmaceutical development and materials science, the consistency and reliability of analytical methods are paramount. For novel compounds like this compound, which holds potential in the development of advanced materials such as metal-organic frameworks (MOFs) due to the luminescent properties of its anthracene core, establishing a robust and reproducible analytical method is a critical step before its application in quality control and stability studies.[1] This guide provides a comprehensive framework for conducting an inter-laboratory validation of a quantitative analytical method, using a hypothetical High-Performance Liquid Chromatography (HPLC) method for this compound as a case study.
The principles and protocols outlined herein are grounded in the harmonized guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, which is recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2][3] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] This guide is designed for researchers, scientists, and drug development professionals to understand not just the steps to be performed, but the scientific rationale behind them.
The Subject of Our Study: A Hypothetical HPLC-UV Method
For the purpose of this guide, we will consider a hypothetical reversed-phase HPLC method with UV detection for the quantification of this compound in a bulk substance.
-
Analyte: this compound
-
Technique: High-Performance Liquid Chromatography (HPLC)
-
Stationary Phase: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water gradient
-
Detection: UV spectrophotometry at a specified wavelength
-
Purpose: To determine the purity of the this compound bulk substance.
The Cornerstone of Reliability: Inter-Laboratory Validation Design
An inter-laboratory study, also known as a collaborative study, is the ultimate test of a method's reproducibility.[4][5] It assesses the precision of a method when performed by different analysts in different laboratories with different equipment.[5] This is crucial for standardizing a method for widespread use. Our hypothetical study will involve three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory will receive the same validation protocol, a homogenous batch of this compound, and the necessary reference standards.
Caption: Workflow for the Inter-Laboratory Validation Study.
Pillar 1: Specificity - Ensuring the Method is Selective
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6]
Experimental Protocol for Specificity:
-
Forced Degradation Study: Subject the this compound sample to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.
-
Analysis of Stressed Samples: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).
-
Peak Purity Assessment: Utilize a photodiode array (PDA) detector to evaluate peak purity of the analyte peak in the stressed samples. The peak purity analysis should confirm that there is no co-elution from degradation products.
Trustworthiness Check: A successful specificity study will demonstrate that the analyte peak is free from interference from potential degradants, thus ensuring that only the analyte of interest is being quantified.
Pillar 2: Precision - The Measure of Agreement
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4][5]
-
Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval of time.[4]
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[4][5]
-
Reproducibility: Expresses the precision between laboratories.[5] This is the primary focus of our inter-laboratory study.
Sources
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Navigating the Crowded Spectrum: A Comparative Guide to the Spectral Overlap of Dimethyl 1,8-Anthracenedicarboxylate and Other Common Fluorophores
The Critical Nature of Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore (the donor) overlaps with the excitation spectrum of another (the acceptor). This phenomenon can be a double-edged sword. On one hand, it is the fundamental prerequisite for Förster Resonance Energy Transfer (FRET), a powerful technique for studying molecular interactions. On the other, unintended spectral overlap, often termed "crosstalk," can lead to data misinterpretation and experimental artifacts. A thorough understanding and characterization of spectral overlap are therefore essential for robust and reliable fluorescence-based assays.
Introducing Dimethyl 1,8-Anthracenedicarboxylate
This compound belongs to the family of anthracene derivatives, which are well-known for their characteristic blue fluorescence. The anthracene core provides a rigid, planar structure that often results in high fluorescence quantum yields. The dicarboxylate substitutions at the 1 and 8 positions can influence the molecule's photophysical properties, solubility, and potential for conjugation to biomolecules. To effectively utilize this compound in a multi-fluorophore system, a detailed understanding of its excitation and emission characteristics is the first and most critical step.
A Comparative Framework: Spectral Properties of Common Fluorophores
To illustrate the principles of spectral overlap with this compound, we will compare its anticipated spectral region with that of three widely used fluorophores: Fluorescein, Rhodamine B, and Coumarin 1. The key photophysical parameters for these fluorophores are summarized in the table below.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Fluorescein | 498[1] | 517[1] | 92,300 (at 500.2 nm)[2] | 0.97 (in basic ethanol)[2] | Basic Ethanol |
| Rhodamine B | 546[3] | 567[3] | 106,000 (at 542.8 nm)[4] | 0.70 (in ethanol)[4] | Ethanol |
| Coumarin 1 | 375[5] | 446[5] | 23,500 (at 373.2 nm)[6] | 0.73 (in ethanol)[6] | Ethanol |
Note: The spectral properties of fluorophores can be solvent-dependent.
Based on the general characteristics of anthracene derivatives, this compound is expected to exhibit excitation and emission in the blue region of the spectrum, potentially overlapping with the excitation spectrum of green-emitting fluorophores like Fluorescein.
Experimental Workflows for Assessing Spectral Overlap
The following protocols outline the essential experiments for characterizing the spectral properties of a fluorophore and assessing its potential for spectral overlap with other dyes.
Determining the Spectral Properties of this compound
Objective: To measure the excitation and emission maxima, molar extinction coefficient, and fluorescence quantum yield of this compound.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., ethanol, DMSO).
-
Absorbance Spectroscopy:
-
Use a UV-Visible spectrophotometer to measure the absorbance spectrum of each dilution.
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot absorbance at λmax versus concentration. The slope of this line, according to the Beer-Lambert law (A = εcl), will yield the molar extinction coefficient (ε).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, measure the emission spectrum by exciting at the determined λmax. The peak of this spectrum is the emission maximum.
-
Measure the excitation spectrum by setting the emission monochromator to the emission maximum and scanning a range of excitation wavelengths. The peak of this spectrum should correspond to the absorbance maximum.
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (Φ) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Quantifying Spectral Overlap and FRET Potential
Objective: To determine the degree of spectral overlap between this compound (as the donor) and a potential acceptor fluorophore.
Methodology:
-
Data Acquisition: Obtain the normalized emission spectrum of the donor and the normalized absorption spectrum of the acceptor.
-
Calculation of the Spectral Overlap Integral (J(λ)): The spectral overlap integral quantifies the degree of overlap between the donor's emission and the acceptor's absorption. It is calculated using the following equation: J(λ) = ∫ FD(λ) * εA(λ) * λ⁴ dλ where FD(λ) is the normalized fluorescence intensity of the donor at wavelength λ, and εA(λ) is the molar extinction coefficient of the acceptor at that wavelength.
-
Calculation of the Förster Distance (R₀): The Förster distance is the distance at which FRET efficiency is 50%. It is a critical parameter for predicting the likelihood of FRET. R₀⁶ = 8.79 x 10⁻²⁵ * κ² * n⁻⁴ * ΦD * J(λ) where κ² is the dipole orientation factor (typically assumed to be 2/3 for freely rotating molecules), n is the refractive index of the medium, and ΦD is the quantum yield of the donor.
Potential Spectral Overlap Scenarios
-
This compound and Fluorescein: Given that anthracene derivatives typically emit in the blue-to-green region, there is a high probability of significant spectral overlap between the emission of this compound and the excitation of Fluorescein (λex,max ~498 nm). This pairing would be a strong candidate for FRET-based assays.
-
This compound and Rhodamine B: The excitation maximum of Rhodamine B is in the green-yellow region (~546 nm). Significant direct FRET from a blue-emitting anthracene derivative is less likely, but possible if the emission tail of the anthracene extends into the green part of the spectrum.
-
This compound and Coumarin 1: Coumarin 1 is a blue-emitting fluorophore with an excitation maximum around 375 nm. Depending on the specific excitation spectrum of this compound, there could be overlap, potentially leading to crosstalk if both are used in the same experiment with broad excitation sources.
Mitigating Undesired Spectral Overlap (Crosstalk)
In applications where FRET is not the intended outcome, spectral overlap can be problematic. Here are key strategies to minimize crosstalk:
-
Careful Fluorophore Selection: Choose fluorophores with the largest possible Stokes shift (separation between excitation and emission maxima) and minimal spectral overlap.
-
Narrowband Filters: Use bandpass filters for both excitation and emission to selectively excite the desired fluorophore and detect only its specific emission.
-
Spectral Unmixing: For imaging applications, linear unmixing algorithms can be used to mathematically separate the contributions of each fluorophore to the total signal.
-
Sequential Excitation: In microscopy, acquiring images for each fluorophore sequentially using its specific excitation wavelength can eliminate crosstalk.
Conclusion
References
- Martin, M. M. "Hydrogen bond effects on radiationless decay of fluorescein and related dyes". Chemical Physics Letters, 35(1), 105-111, (1975).
- Kemnitz, K., et al. "Fluorescence decays and spectral properties of rhodamine B in submono-, mono-, and multilayer systems". The Journal of Physical Chemistry, 90(21), 5099-5101, (1986).
-
Scribd. "Spectral Properties of Fluorescein Forms". Scribd. [Link]
- Al-Khafaji, M.
- Al-Sammarraie, A. M. A., & Al-Khafaji, M. J. "Spectral Properties of Rhodamine B and Enhanced lasing by SiO2 nanoparticles". Journal of Physics: Conference Series, 1591(1), 012041, (2020).
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Prahl, S. "Coumarin 1". Oregon Medical Laser Center. [Link]
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Morressier. "Photophysical properties of coumarin-1 and coumarin-2 in water". Morressier. [Link]
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Prahl, S. "Rhodamine B". Oregon Medical Laser Center. [Link]
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Prahl, S. "Fluorescein". Oregon Medical Laser Center. [Link]
- ACS Publications. "Spectral Properties of Fluorescein Molecules in Water with the Addition of a Colloidal Suspension of Silver". The Journal of Physical Chemistry B, 104(36), 8673-8678, (2000).
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Sarspec. "Investigating the absorption and fluorescence pH dependence of fluorescein, with a flow cell". Sarspec. [Link]
- MDPI. "Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices". Molecules, 17(3), 3259-3277, (2012).
-
Prahl, S. "Fluorescein". Oregon Medical Laser Center. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dimethyl 1,8-Anthracenedicarboxylate
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the laboratory bench and into the responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of Dimethyl 1,8-Anthracenedicarboxylate, ensuring the safety of personnel and the protection of our environment. While this specific compound presents a low hazard profile, this document also serves as a broader manual for best practices in chemical waste management, reflecting a commitment to a culture of safety and environmental stewardship.
Hazard Assessment of this compound
This compound (CAS RN: 93655-34-6) is classified as a non-hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] This classification suggests that in its pure form, it does not meet the criteria for physical, health, or environmental hazards as defined by the Globally Harmonized System (GHS).
However, a prudent approach to laboratory safety necessitates a deeper consideration beyond the supplier's classification. The toxicological properties of many chemicals, including this one, have not been fully investigated.[2] Therefore, it is imperative to handle this compound with the same caution as any other laboratory chemical.
Key Considerations:
-
Contamination: The waste may be contaminated with other hazardous materials used in the experimental process, such as solvents, reactants, or byproducts.
-
Related Compounds: The parent compound, anthracene, is known to cause skin, eye, and respiratory irritation and is very toxic to aquatic life.[3][4] While this compound is an ester derivative, it is wise to be mindful of the potential hazards of the core chemical structure.
-
Combustibility: While not classified as flammable, many organic powders can become combustible under certain conditions, particularly when dispersed in the air as fine dust.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | Personal Protective Equipment (PPE) |
| Not a hazardous substance or mixture[1] | Eye Protection: Safety glasses with side shields or goggles. |
| Potential for dust formation | Hand Protection: Chemically resistant gloves (e.g., nitrile). |
| Unknown long-term toxicological properties | Respiratory Protection: Use in a well-ventilated area. A dust mask or respirator may be necessary if significant dust is generated. |
| Skin and Body Protection: Laboratory coat. |
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process to ensure safety and compliance with local regulations.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste at the source is the most critical step in responsible disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for solid this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Labeling: The label must include the full chemical name ("this compound"), the CAS number (93655-34-6), and an indication that it is "Non-Hazardous Chemical Waste." If the waste is mixed with solvents or other chemicals, list all components and their approximate percentages.
-
Segregation: Do not mix this compound waste with other waste streams, particularly not with hazardous wastes such as strong acids, bases, or oxidizers.[5][6]
Step 2: Small-Scale Laboratory Spills
For minor spills of solid this compound in a controlled laboratory setting:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust.
-
Wear Appropriate PPE: At a minimum, wear gloves, a lab coat, and safety glasses.
-
Contain the Spill: Gently sweep the solid material to avoid creating dust. A dampened cloth or paper towel can be used to wipe up any remaining residue.
-
Dispose of Cleanup Materials: Place the collected solid and any contaminated cleaning materials into the designated solid waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
Step 3: Bulk Disposal
For larger quantities of expired or unused this compound:
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the ultimate authority on chemical waste disposal procedures at your facility. They will provide guidance on packaging, labeling, and pickup schedules.
-
Packaging: Ensure the chemical is in its original or a securely sealed and clearly labeled container.
-
Waste Manifest: Your EHS office will likely require a waste manifest or pickup request form to be completed. This document tracks the waste from its point of generation to its final disposal.
Decision-Making Workflow for Chemical Disposal
The following diagram illustrates the logical flow for determining the proper disposal route for chemical waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
Broader Principles of Laboratory Chemical Waste Management
Adherence to a robust set of general principles for chemical waste management is fundamental to a safe and compliant laboratory environment.
-
Minimize Waste Generation: The most effective disposal method is to not generate waste in the first place. Purchase chemicals in quantities that will be used in a reasonable timeframe and design experiments to use smaller amounts of hazardous materials.
-
Never Dispose of Chemicals Down the Drain: Unless explicitly permitted by your institution's EHS for specific, non-hazardous substances, chemicals should never be poured down the sink.[5]
-
Maintain Clear and Accurate Labeling: All waste containers must be clearly labeled with their contents.[7] Chemical formulas or abbreviations are not acceptable.
-
Keep Waste Containers Closed: Except when adding waste, all containers must be securely closed to prevent spills and the release of vapors.[5]
-
Segregate Incompatible Wastes: Store incompatible waste streams separately to prevent dangerous chemical reactions.[6] For example, keep acids away from bases and oxidizers away from flammable materials.
-
Consult Safety Data Sheets (SDS): The SDS is a critical resource for information on the hazards, handling, and disposal of any chemical. Always review the SDS before working with a new substance.
-
Regularly Review and Update Procedures: Stay informed about changes in regulations and best practices for chemical waste disposal.
By integrating these principles into your daily laboratory workflow, you contribute to a culture of safety and environmental responsibility that extends far beyond the disposal of a single chemical.
References
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- Axxence Aromatic GmbH. (2024). Safety Data Sheet: NATURAL DIMETHYL ANTHRANILATE.
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Oxford Lab Chem. (n.d.). Material Safety Data Sheet: Anthracene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5260121, this compound. Retrieved from [Link]
- TCI Chemicals. (n.d.). This compound | 93655-34-6.
- Carl ROTH. (2025). Safety Data Sheet: Anthracene.
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- Fisher Scientific. (2025). Safety Data Sheet: Dimethyl trans-1,4-cyclohexanedicarboxylate.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Anthracene.
- Fisher Scientific. (2024). Safety Data Sheet: Dimethyl acetylenedicarboxylate.
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). Chemical Waste. Retrieved from [Link]
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The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Echemi. (n.d.). 1,8-anthracenedicarboxylic acid dimethyl ester.
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Navigating the Safe Handling of Dimethyl 1,8-Anthracenedicarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is a cornerstone of both experimental success and personal safety. This guide provides essential, immediate safety and logistical information for the handling of Dimethyl 1,8-Anthracenedicarboxylate, focusing on the implementation of robust personal protective equipment (PPE) protocols and sound operational and disposal plans. Our commitment is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself.
While this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008, a culture of safety dictates that all chemicals be handled with a degree of caution.[1] The following protocols are designed to instill best practices and provide a self-validating system for safe laboratory operations.
Hazard Assessment: Understanding the Profile of this compound
A thorough hazard assessment is the critical first step in developing any safe handling protocol.[2][3][4] Although this compound is not classified as hazardous, it is a powdered solid. Inhalation of any dust, regardless of its intrinsic toxicity, should be minimized. Furthermore, direct contact with skin and eyes should always be avoided as a general laboratory principle.
Key Considerations:
-
Physical Form: Solid (powder/crystal).
-
Primary Routes of Potential Exposure: Inhalation of dust, skin contact, eye contact.
-
Known Hazards: Not classified as hazardous.[1] However, good laboratory practice dictates minimizing exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to minimizing exposure to any chemical substance.[5] For this compound, the recommended PPE is based on a conservative approach that accounts for the physical form of the compound and the potential for incidental exposure.
Recommended PPE Ensemble
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a sufficient barrier for handling non-hazardous powders and protects against incidental skin contact.[6] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects the eyes from airborne particles and accidental splashes.[4][7] |
| Body Protection | Laboratory coat | Protects street clothing and skin from contamination with the chemical powder.[6] |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. A NIOSH-approved N95 respirator may be considered if handling large quantities or if dust generation is likely. | To minimize the inhalation of airborne particles. The need for respiratory protection should be determined by a site-specific risk assessment.[2][8] |
PPE Donning and Doffing Protocol
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Eye Protection: Place securely on the face.
-
Gloves: Pull gloves on, ensuring they cover the cuffs of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove using a glove-in-glove technique or by peeling them off from the cuff, turning them inside out.
-
Lab Coat: Unfasten and roll it outwards, avoiding contact with the contaminated exterior.
-
Eye Protection: Handle by the arms to remove.
-
Respirator (if used): Remove without touching the front.
-
Wash Hands Thoroughly: Use soap and water after all PPE has been removed.
Operational Plan: Engineering Controls and Safe Handling Practices
Beyond PPE, a multi-layered approach to safety involves engineering controls and standardized handling procedures.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust, such as weighing or transferring large quantities, a chemical fume hood is recommended.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the laboratory.[1]
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling the compound. Ensure the workspace is clean and uncluttered.
-
Weighing: If possible, weigh the powder in a fume hood or a ventilated balance enclosure to contain any dust. Use a spatula for transfers to minimize dust generation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Clean the work area thoroughly after use. Decontaminate any equipment that has come into contact with the chemical.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[9]
-
Solid Waste: Uncontaminated paper towels and other general waste can be disposed of in the regular trash. Paper towels or other absorbent materials used to clean up small spills of this compound should be placed in a sealed bag and disposed of according to your institution's chemical waste guidelines.
-
Empty Containers: Rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can often be recycled or discarded as regular lab glass.
-
Chemical Waste: For larger quantities of the solid or solutions containing this compound, it should be disposed of as chemical waste through your institution's hazardous waste program. While the compound itself is not classified as hazardous, it is good practice to dispose of all synthetic organic compounds as chemical waste to prevent environmental contamination.[10][11]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If they feel unwell, seek medical advice.
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Seek medical attention.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow Diagram.
References
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud.
- Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration.
- Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration.
- OSHA Standards for Personal Protective Equipment. (n.d.). Avetta.
- PPE Requirements – OSHA. (n.d.). Tucker Safety.
- Safety Data Sheet - this compound. (2024, December 4). TCI Chemicals.
- Chemical Safety. (n.d.). Colorado Emergency Preparedness Partnership.
- Safety Data Sheet - Dimethyl acetylenedicarboxylate. (2024, March 8). Sigma-Aldrich.
- This compound 93655-34-6. (n.d.). TCI EUROPE N.V.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Guidance for Selection of Personal Protective Equipment for TDI Users. (n.d.). American Chemistry Council.
- Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention.
- This compound - Data Sheet. (n.d.). United States Biological.
- This compound | 93655-34-6. (n.d.). TCI Chemicals.
- Ester Disposal. (n.d.). Chemtalk.
- Experiment 731: Esters. (2024, November 19). Chemistry LibreTexts.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
- Management of Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 3. OSHA Standards for Personal Protective Equipment | Avetta [avetta.com]
- 4. tuckersafety.com [tuckersafety.com]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
